molecular formula C11H9NO3 B106380 8-methoxyquinoline-5-carboxylic Acid CAS No. 199871-63-1

8-methoxyquinoline-5-carboxylic Acid

Cat. No.: B106380
CAS No.: 199871-63-1
M. Wt: 203.19 g/mol
InChI Key: NRIMSHDHBOMWDW-UHFFFAOYSA-N
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Description

N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide is a potent and selective PDE4 inhibitor used as potential treatment for asthma.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMSHDHBOMWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437492
Record name 8-methoxyquinoline-5-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199871-63-1
Record name 8-methoxyquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxyquinoline-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 8-methoxyquinoline-5-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid featuring a quinoline ring substituted with a methoxy group.[1] This structure imparts unique chemical and physical properties that make it a valuable compound in various scientific fields.[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [2]
Monoisotopic Mass 203.05824 Da[3]
Appearance Brown solid[1]
Density 1.325 g/cm³[2]
Boiling Point 404.098 °C at 760 mmHg[2]
Flash Point 198.192 °C[2]
Refractive Index 1.648[2]
Vapor Pressure 0 mmHg at 25°C[2]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C, sealed in a dry place.[1]
Spectral Data Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its functional groups: a quinoline ring, a carboxylic acid, and a methoxy group.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the carboxylic acid (-COOH) proton.
¹³C NMR Resonances for the carbon atoms of the quinoline ring, the methoxy carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[4]
Infrared (IR) A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).[5] A strong C=O stretching absorption for the carbonyl group (around 1700 cm⁻¹).[5][6] C-O stretching bands.[7] Aromatic C-H and C=C stretching vibrations.[8]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] Predicted collision cross-section values for various adducts have been calculated.[3]

Chemical Reactivity and Applications

This compound is a versatile compound with applications spanning pharmaceuticals, analytical chemistry, and materials science.[1] Its reactivity is primarily dictated by the carboxylic acid group and the quinoline ring system.

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The broader family of quinoline derivatives is known for a wide range of pharmacological properties.[10][11]

  • Chelating Agent : The quinoline structure allows it to act as a chelating agent, forming stable complexes with metal ions.[1] This property is crucial in catalysis and is utilized in analytical methods to detect and quantify metal ions.[1]

  • Materials Science : The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it valuable for producing high-performance materials.[1]

  • Biological Research : It can act as a fluorescent probe in biological assays, enabling the visualization of cellular processes, which is crucial for understanding disease mechanisms.[1]

  • Chemical Synthesis : The carboxylic acid functionality allows it to readily undergo reactions like esterification and amidation, making it a useful building block in organic synthesis.[12]

Applications_Workflow Potential Applications of this compound main This compound sub1 Pharmaceuticals main->sub1 sub2 Analytical Chemistry main->sub2 sub3 Material Science main->sub3 sub4 Biological Research main->sub4 app1_1 Intermediate for Neurological Drugs sub1->app1_1 app2_1 Metal Ion Detection sub2->app2_1 app2_2 Catalysis sub2->app2_2 app3_1 Polymer Additive sub3->app3_1 app4_1 Fluorescent Probe sub4->app4_1

Applications of this compound.

Experimental Protocols

Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This procedure outlines the methylation of 8-hydroxyquinoline to form the methoxy derivative.

  • Reactants : To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).[10]

  • Reaction : Reflux the reaction mixture for 24 hours.[10]

  • Work-up : Allow the mixture to cool to room temperature. The product, 8-methoxyquinoline, can then be isolated and purified. A reported yield for this step is 71%.[8]

Synthesis of 5-Nitro-8-Methoxyquinoline

This protocol describes the nitration of the 8-methoxyquinoline ring, a common step in introducing functional groups to the 5-position.

  • Nitrating Mixture : Prepare a mixed acid solution by combining 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is cooled during preparation.[10]

  • Reaction : To the cold mixed acid, add 50 mg of 8-methoxyquinoline with shaking until it dissolves. The reaction is typically complete within 10-15 minutes.[10]

  • Isolation : Pour the reaction mixture into cold water to precipitate the yellow product, 5-nitro-8-methoxyquinoline.[10]

  • Purification : Filter the precipitate under vacuum and dry it over anhydrous calcium chloride. The solid can be recrystallized from 95% methanol. A reported yield for this step is 77%.[10]

The synthesis of this compound would likely involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction or similar transformation to install the carboxylic acid group.

Synthesis_Pathway Synthesis Pathway for 8-Methoxyquinoline Derivatives start 8-Hydroxyquinoline step1 Methylation (CH₃I, K₂CO₃, Acetone) start->step1 intermediate1 8-Methoxyquinoline step1->intermediate1 step2 Nitration (H₂SO₄, HNO₃) intermediate1->step2 intermediate2 5-Nitro-8-Methoxyquinoline step2->intermediate2 step3 Reduction (Sn, HCl) intermediate2->step3 intermediate3 5-Amino-8-Methoxyquinoline step3->intermediate3

Synthesis of 8-Methoxyquinoline Intermediates.

References

An In-depth Technical Guide to the Molecular Structure of 8-methoxyquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 8-methoxyquinoline-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its chemical identity, structural features, and key physicochemical properties, supported by available data and relevant experimental contexts.

Chemical Identity and Molecular Structure

This compound is a quinoline derivative characterized by a methoxy group at the 8th position and a carboxylic acid group at the 5th position of the quinoline ring system.

IdentifierValue
Chemical Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [2]
CAS Number 199871-63-1[1]
SMILES COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2[3]
InChI InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)[3]
InChIKey NRIMSHDHBOMWDW-UHFFFAOYSA-N[3]

The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group significantly influence the electronic properties and reactivity of the quinoline scaffold.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Appearance Brown solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8°C[1]
Boiling Point 404.098°C at 760 mmHg[4]
Flash Point 198.192°C[4]
Density 1.325 g/cm³[4]
Refractive Index 1.648[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for the target molecule are not available, predicted ¹H NMR data can be found on some chemical supplier websites.[5] For reference, the ¹H and ¹³C NMR spectra for various other quinoline derivatives are available in the literature, which can aid in the interpretation of experimental data for this compound once obtained.[6][7][8][9]

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, providing theoretical information for mass spectrometry analysis.[3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺204.06552140.3
[M+Na]⁺226.04746149.5
[M-H]⁻202.05096142.7
Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, a study on the related compound, 8-methoxyquinoline-5-amino acetic acid, reports a carbonyl (C=O) absorption at 1614 cm⁻¹, an –OH stretch, and a non-prominent amino group (-NH) absorption at 3450 cm⁻¹ and 3300 cm⁻¹.[10] For 8-methoxyquinoline, aromatic absorptions are reported at 3049 cm⁻¹ and in the range of 892-649 cm⁻¹.[11]

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a synthetic route for the closely related 8-methoxyquinoline-5-amino acetic acid has been published, which can serve as a basis for a potential synthetic strategy.[12]

The proposed synthetic pathway, adapted for this compound, would likely involve the following key steps:

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Sandmeyer Reaction cluster_step5 Step 5: Hydrolysis 8-hydroxyquinoline 8-hydroxyquinoline Methyl_iodide Methyl Iodide / K₂CO₃ 8-methoxyquinoline 8-methoxyquinoline Nitrating_agent HNO₃ / H₂SO₄ Methyl_iodide->8-methoxyquinoline Methylation 5-nitro-8-methoxyquinoline 5-nitro-8-methoxyquinoline Reducing_agent Sn / HCl Nitrating_agent->5-nitro-8-methoxyquinoline Nitration 5-amino-8-methoxyquinoline 5-amino-8-methoxyquinoline Sandmeyer_reagents 1. NaNO₂ / H₂SO₄ 2. CuCN Reducing_agent->5-amino-8-methoxyquinoline Reduction 8-methoxyquinoline-5-carbonitrile 8-methoxyquinoline-5-carbonitrile Hydrolysis_agent H₃O⁺ / Heat Sandmeyer_reagents->8-methoxyquinoline-5-carbonitrile Diazotization & Cyanation 8-methoxyquinoline-5-carboxylic_acid 8-methoxyquinoline- 5-carboxylic acid Hydrolysis_agent->8-methoxyquinoline-5-carboxylic_acid Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Adapted from a related synthesis)[13]

Step 1: Synthesis of 8-methoxyquinoline

  • Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., acetone).

  • Add potassium carbonate and methyl iodide.

  • Reflux the mixture for several hours.

  • After cooling, filter the solid and concentrate the filtrate to obtain 8-methoxyquinoline.

Step 2: Synthesis of 5-nitro-8-methoxyquinoline

  • Cool a mixture of concentrated sulfuric acid and nitric acid.

  • Slowly add 8-methoxyquinoline to the cold acid mixture with stirring.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter, wash, and dry the resulting 5-nitro-8-methoxyquinoline.

Step 3: Synthesis of 5-amino-8-methoxyquinoline

  • Dissolve 5-nitro-8-methoxyquinoline in concentrated hydrochloric acid.

  • Add a reducing agent, such as tin (Sn) powder, and heat the mixture.

  • After the reaction is complete, cool and neutralize the solution to precipitate the amine.

  • Extract the product with an organic solvent and purify.

Step 4: Synthesis of 8-methoxyquinoline-5-carbonitrile (via Sandmeyer Reaction)

  • Dissolve 5-amino-8-methoxyquinoline in an acidic solution (e.g., H₂SO₄) and cool to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Add the diazonium salt solution to a solution of copper(I) cyanide (CuCN) to yield the nitrile.

Step 5: Synthesis of this compound

  • Reflux the 8-methoxyquinoline-5-carbonitrile in an acidic aqueous solution (e.g., H₂SO₄/H₂O) to hydrolyze the nitrile to a carboxylic acid.

  • Cool the solution and adjust the pH to precipitate the final product.

  • Filter, wash, and recrystallize to obtain pure this compound.

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of quinoline derivatives exhibits a wide range of biological activities.

Anticancer Potential and PI3K/Akt/mTOR Pathway Modulation

Several complex quinoline derivatives have been shown to exert antitumor effects by modulating the PI3K/Akt/mTOR signaling pathway.[13][14] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16][17] Although direct evidence for this compound is lacking, its structural similarity to other biologically active quinolines suggests that it may also interact with components of this pathway.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Derivative 8-methoxyquinoline- 5-carboxylic acid (Potential Inhibitor) Quinoline_Derivative->PI3K potential inhibition

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

Metal Chelating Properties

8-Hydroxyquinoline and its derivatives are well-known metal-chelating agents.[18] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl or methoxy group can coordinate with metal ions. The presence of the carboxylic acid group in this compound provides an additional coordination site, potentially enhancing its chelating ability. This property is relevant for applications in analytical chemistry, as fluorescent probes for metal ions, and in medicinal chemistry, where metal chelation can influence biological activity.[1][18][19][20][21]

Experimental Protocol for Evaluating Metal Chelation (General)

A common method to determine the stability constants of metal-ligand complexes is potentiometric titration.[1]

Materials:

  • This compound

  • Metal salt solution (e.g., CuCl₂, ZnCl₂) of known concentration

  • Standardized strong base (e.g., NaOH)

  • Standardized strong acid (e.g., HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • pH meter and electrode

Procedure:

  • Prepare solutions of the ligand and the metal salt in a suitable solvent (e.g., water-ethanol mixture).

  • Titrate a solution containing the ligand with the standardized base in the absence and presence of the metal ion.

  • Record the pH at each addition of the titrant.

  • Plot the titration curves (pH vs. volume of base added).

  • From the displacement of the titration curves, calculate the formation constants (stability constants) of the metal-ligand complexes.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For quinoline carboxylic acids, the carboxylic acid group is often crucial for their activity, as it can participate in key interactions with biological targets.[22][23] The substitution at other positions, such as the methoxy group at position 8, can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.[5] Further studies are needed to elucidate the specific SAR for this compound and its analogues.

Conclusion

This compound is a molecule with significant potential for further research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its structure and biological activity are still emerging, this guide provides a comprehensive summary of the current knowledge. The provided synthetic strategies and experimental protocols for related compounds offer a solid foundation for future investigations into the properties and applications of this promising quinoline derivative. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its biological activities in detail.

References

Spectroscopic Profile of 8-Methoxyquinoline-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for 8-methoxyquinoline-5-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data and extrapolated information from closely related analogs. The guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, offering insights into the structural characterization of this molecule. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a generalized experimental workflow for the synthesis and characterization of quinoline derivatives is provided, along with detailed methodologies where available.

Introduction

This compound is a quinoline derivative with potential applications in various scientific domains. Quinoline compounds are known to exhibit a wide range of biological activities and are key intermediates in the synthesis of pharmaceuticals.[1][2] The presence of the methoxy and carboxylic acid functional groups on the quinoline scaffold suggests its potential as a chelating agent, a fluorescent probe, and a building block for more complex molecules.[1] Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound. It is important to note that much of the data, particularly for NMR and IR spectroscopy, is based on the analysis of structurally similar compounds.

Mass Spectrometry
AdductPredicted m/zPredicted Collision Cross Section (Ų)
[M+H]⁺204.06552140.3
[M+Na]⁺226.04746149.5
[M-H]⁻202.05096142.7
[M+NH₄]⁺221.09206158.5
[M+K]⁺242.02140146.9
[M+H-H₂O]⁺186.05550133.7
[M]⁺203.05769142.1
[M]⁻203.05879142.1
Data sourced from PubChem.[3]
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. Although a definitive IR spectrum for this compound is not available, the expected absorption bands can be inferred from the spectra of related compounds such as 8-methoxyquinoline[4][5], 5-nitro-8-methoxyquinoline[4][5], and general knowledge of carboxylic acid IR characteristics.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300 - 2500BroadThe broadness is due to hydrogen bonding.
C-H (Aromatic)3100 - 3000Medium to WeakAromatic C-H stretching.
C-H (Methoxy)2950 - 2850MediumAliphatic C-H stretching from the -OCH₃ group.
C=O (Carboxylic Acid)1725 - 1700StrongCarbonyl stretch, characteristic of a carboxylic acid.
C=C (Aromatic)1600 - 1450Medium to StrongAromatic ring stretching vibrations.
C-O (Carboxylic Acid)1320 - 1210StrongC-O stretching.
C-O (Aryl Ether)1275 - 1200StrongAsymmetric C-O-C stretching of the methoxy group.
C-O (Aryl Ether)1075 - 1020MediumSymmetric C-O-C stretching of the methoxy group.
C-H (Aromatic Bend)900 - 675Medium to StrongOut-of-plane C-H bending.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. At present, there is no publicly available experimental ¹H or ¹³C NMR data for this compound. However, chemical shifts can be estimated based on the analysis of similar quinoline derivatives.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex pattern of doublets and triplets.

  • Aromatic Protons (quinoline ring): ~ δ 7.0 - 9.0 ppm

  • Methoxy Protons (-OCH₃): ~ δ 4.0 ppm (singlet)

  • Carboxylic Acid Proton (-COOH): ~ δ 10 - 13 ppm (broad singlet)

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): ~ δ 165 - 180 ppm

  • Aromatic Carbons (quinoline ring): ~ δ 110 - 160 ppm

  • Methoxy Carbon (-OCH₃): ~ δ 55 - 60 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is expected to be similar to that of other 8-hydroxyquinoline derivatives, which exhibit absorption maxima corresponding to π→π* transitions in the quinoline ring.[6][7]

SolventExpected λmax (nm)Electronic Transition
Methanol~240-250 and ~310-320π→π
Chloroform~240-250 and ~310-320π→π
DMSO~250-260 and ~320-330π→π*

Experimental Protocols

While specific experimental protocols for the spectroscopic analysis of this compound are not detailed in the available literature, general procedures for the synthesis of related quinoline derivatives can be adapted.

Synthesis of 8-Methoxyquinoline Derivatives (General Procedure)

A common route to 8-methoxyquinoline derivatives involves the methylation of the corresponding 8-hydroxyquinoline.

  • Methylation of 8-Hydroxyquinoline: 8-Hydroxyquinoline can be dissolved in a suitable solvent such as acetone. A base, typically solid potassium carbonate, is added to the solution, followed by the addition of a methylating agent like methyl iodide. The reaction mixture is then refluxed for an extended period (e.g., 24 hours).[8]

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude 8-methoxyquinoline.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

The introduction of the carboxylic acid group at the 5-position can be achieved through various organic reactions, such as lithiation followed by carboxylation with carbon dioxide.

General Spectroscopic Analysis Conditions
  • IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.

  • NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to determine the accurate mass.

  • UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer using quartz cuvettes. The compound is dissolved in a suitable UV-grade solvent like methanol, chloroform, or DMSO.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted quinoline carboxylic acid, based on the methodologies for related compounds.

G Generalized Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Material (e.g., 8-Hydroxyquinoline) reaction1 Functional Group Modification 1 (e.g., Methylation) start->reaction1 intermediate Intermediate Product (e.g., 8-Methoxyquinoline) reaction1->intermediate reaction2 Functional Group Modification 2 (e.g., Carboxylation) intermediate->reaction2 product Final Product (this compound) reaction2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uv UV-Vis Spectroscopy purification->uv analysis Structure Elucidation ms->analysis ir->analysis nmr->analysis uv->analysis

Caption: A generalized workflow for the synthesis and characterization of substituted quinoline carboxylic acids.

Conclusion

This technical guide has consolidated the available and inferred spectroscopic data for this compound. While direct experimental data remains scarce, the information presented provides a solid foundation for researchers working with this compound. The predicted mass spectrometry data, along with the extrapolated IR, NMR, and UV-Vis characteristics, will aid in the preliminary identification and characterization of this molecule. The provided generalized experimental workflow offers a starting point for its synthesis and subsequent detailed spectroscopic analysis. Further experimental work is necessary to establish a definitive and complete spectroscopic profile for this compound.

References

An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid (CAS 199871-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-5-carboxylic acid, identified by CAS number 199871-63-1, is a quinoline derivative with significant potential in pharmaceutical and chemical research. Its structural framework, featuring a methoxy group and a carboxylic acid on the quinoline scaffold, makes it a valuable intermediate in the synthesis of various biologically active compounds.[1][2] Notably, this compound is a precursor to a class of potent phosphodiesterase 4 (PDE4) inhibitors, highlighting its relevance in the development of therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₁H₉NO₃.[4] It typically appears as an off-white or brown solid.[5] The key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 199871-63-1
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Boiling Point 404.098 °C at 760 mmHg[7]
Density 1.325 g/cm³[7]
Refractive Index 1.648[7]
pKa (Predicted) 9.21 ± 0.70
Appearance Brown solid[5]
Storage Conditions 0-8°C[5]

Primary Use: Phosphodiesterase 4 (PDE4) Inhibition

The most significant application of this compound is as a key structural motif for the development of phosphodiesterase 4 (PDE4) inhibitors.[1][3] PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of immune cells.

Mechanism of Action and Signaling Pathway

Inhibition of PDE4 by derivatives of this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[8]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to AMP AMP PDE4->AMP Degrades PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates Compound 8-Methoxyquinoline-5- carboxylic acid derivative Compound->PDE4 Inhibits CREB_active p-CREB CREB_inactive->CREB_active Gene_Expression Anti-inflammatory Gene Expression CREB_active->Gene_Expression Promotes

Caption: Simplified signaling pathway of PDE4 inhibition.
Biological Activity

CompoundTargetIC₅₀ (nM)Reference
SCH 351591 (a derivative)PDE458

Experimental Protocols

Synthesis of this compound

A plausible synthetic route, based on related literature, involves the following steps:

  • Methoxylation of 8-hydroxyquinoline: 8-hydroxyquinoline is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in an acetone solvent. The mixture is refluxed to yield 8-methoxyquinoline.[5]

  • Nitration of 8-methoxyquinoline: The resulting 8-methoxyquinoline is then nitrated using a mixture of concentrated sulfuric and nitric acids to introduce a nitro group at the 5-position, yielding 5-nitro-8-methoxyquinoline.[5]

  • Reduction of the nitro group: The nitro group of 5-nitro-8-methoxyquinoline is reduced to an amino group using a reducing agent like tin dust in the presence of concentrated hydrochloric acid to form 5-amino-8-methoxyquinoline.[5]

  • Diazotization and Sandmeyer reaction: The 5-amino-8-methoxyquinoline is then subjected to a diazotization reaction followed by a Sandmeyer-type reaction to introduce the carboxylic acid group at the 5-position.

PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for assessing the inhibitory activity of compounds against PDE4.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) substrate in the assay buffer.

  • Assay Procedure:

    • Add the diluted test compound and PDE4 enzyme to a microplate.

    • Incubate at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

    • Incubate for a defined period to allow for cAMP hydrolysis.

  • Detection:

    • Stop the reaction and add a binding agent that specifically binds to the hydrolyzed AMP product.

    • Measure the fluorescence polarization. Inhibition of PDE4 results in less hydrolyzed cAMP and thus a lower fluorescence polarization signal.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound as a PDE4 inhibitor.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 8-hydroxyquinoline) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PDE4_Assay In vitro PDE4 Inhibition Assay Characterization->PDE4_Assay Cell_Assay Cellular cAMP Measurement Assay Characterization->Cell_Assay Cytokine_Assay TNF-α Release Assay (in immune cells) Characterization->Cytokine_Assay IC50 IC₅₀ Determination PDE4_Assay->IC50 Cell_Assay->IC50 Cytokine_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A typical experimental workflow for the development of PDE4 inhibitors.

Other Potential Uses

Beyond its role in PDE4 inhibition, the 8-hydroxyquinoline scaffold, from which this compound is derived, possesses other notable properties.

  • Chelating Agent: The quinoline ring system with the methoxy and carboxylic acid groups can act as a chelating agent, forming stable complexes with metal ions. This property is valuable in analytical chemistry for the detection and quantification of metal ions.[1][2]

  • Agricultural Applications: There is some exploration of this and related compounds as potential plant growth regulators in agriculture.[5]

Safety and Handling

Detailed toxicology data for this compound is not extensively published. However, standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area and avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 199871-63-1) is a compound of significant interest to the drug discovery and development community. Its primary value lies in its role as a key precursor for the synthesis of potent PDE4 inhibitors, a promising class of drugs for treating inflammatory conditions. The information provided in this technical guide offers a foundation for researchers and scientists to understand its properties, mechanism of action, and experimental considerations, thereby facilitating further investigation and application of this versatile molecule.

References

The Multifaceted Mechanisms of Action of Quinoline Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from antibacterial to anticancer and anti-inflammatory activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these versatile compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Quinoline carboxylic acids exert their biological effects by targeting a variety of essential cellular processes. The primary mechanisms can be broadly categorized as follows:

  • Inhibition of Bacterial Type II Topoisomerases: The hallmark of quinolone antibiotics is their ability to inhibit DNA gyrase and topoisomerase IV, two critical enzymes in bacteria responsible for managing DNA topology during replication and transcription.[1] By stabilizing the enzyme-DNA complex, these compounds impede DNA replication and transcription, leading to double-stranded DNA breaks and ultimately bacterial cell death.[1] The carboxylic acid group at the C-3 position is essential for this activity.[1]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A significant mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[1] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[1][2] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[1] The carboxylate group of the quinoline is vital as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[1][2]

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline carboxylic acid derivatives exhibit anticancer properties by inducing programmed cell death, or apoptosis.[3] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, which disrupts the mitochondrial membrane potential and activates the caspase cascade.[3] Furthermore, by interfering with DNA synthesis, these compounds can cause cell cycle arrest, typically at the S-phase.[2]

  • Enzyme Inhibition Beyond DHODH: The versatility of the quinoline scaffold allows for the targeting of other critical enzymes. Derivatives have been developed as inhibitors of:

    • Histone Deacetylases (HDACs) and Sirtuins (SIRTs): These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a valid strategy in cancer therapy.[4][5]

    • Protein Kinase CK2: This ubiquitous serine/threonine protein kinase is involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including cancer.[6][7]

Quantitative Data: A Comparative Overview

The following tables summarize the inhibitory activities of various quinoline carboxylic acid derivatives against their respective targets.

Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by 2-Substituted Quinoline-4-Carboxylic Acids

Compound ID2-SubstituentDHODH IC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)Reference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11--[4]
41Substituted pyridine0.0097 ± 0.0014HCT-116Not Specified[2][4]
43Substituted pyridine0.0262 ± 0.0018MIA PaCa-2Not Specified[2][4]
461,7-naphthyridine0.0283 ± 0.0033--[2]

Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDTarget/MechanismCancer Cell LineIC₅₀Reference
P6SIRT3 inhibitionMLLr leukemic cell lines7.2 µM[5]
Compound 7cNot SpecifiedMCF-7 (Breast)1.73 µg/mL[5]
Cmpds 7, 8, 11, 12, 17, 18Not SpecifiedHePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL[5]

Table 3: Inhibition of Protein Kinase CK2 by 3-Quinoline Carboxylic Acid Derivatives

Compound ClassNumber of Active CompoundsIC₅₀ Range (µM)Reference
Tetrazolo-quinoline-4-carboxylic acids220.65 - 18.2[6][7]
2-Aminoquinoline-3-carboxylic acids220.65 - 18.2[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.

Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

The Doebner reaction is a common method for synthesizing 2-substituted quinoline-4-carboxylic acids.[4][5]

Materials:

  • Aniline

  • Appropriate benzaldehyde derivative

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, combine aniline (1 equivalent), the benzaldehyde derivative (1 equivalent), and pyruvic acid (1.2 equivalents) in ethanol.

  • A catalytic amount of an acid, such as trifluoroacetic acid, can be added to facilitate the reaction.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-substituted quinoline-4-carboxylic acid.

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Quinoline carboxylic acid derivatives

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a buffered detergent solution)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium and add them to the respective wells. Include vehicle and positive controls. Incubate for 24-72 hours.[3]

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density based on the measurement of cellular protein content.[3]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Quinoline carboxylic acid derivatives

  • Trichloroacetic acid (TCA)

  • SRB solution

  • Tris base solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[3]

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by Quinoline Carboxylic Acids cluster_outcome Cellular Outcome Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate Oxidation DHODH Dihydroorotate Dehydrogenase (DHODH) UMP UMP Orotate->UMP Multiple Steps Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Quinolines Quinoline Carboxylic Acids Quinolines->DHODH Inhibits DNA_RNA_Synthesis_Block DNA/RNA Synthesis Blockage Pyrimidine_Depletion->DNA_RNA_Synthesis_Block Cell_Growth_Arrest Cell Growth Arrest DNA_RNA_Synthesis_Block->Cell_Growth_Arrest

Caption: Inhibition of DHODH by quinoline carboxylic acids disrupts pyrimidine biosynthesis.

Apoptosis_Induction cluster_proteins Modulation of Apoptotic Proteins cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Quinolines Quinoline Carboxylic Acids Bax Bax (Pro-apoptotic) Quinolines->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinolines->Bcl2 Downregulates Mito_Potential Disruption of Mitochondrial Membrane Potential Bax->Mito_Potential Bcl2->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_process Doebner Reaction cluster_product Product Aniline Aniline Mix Mix in Ethanol Aniline->Mix Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Mix Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mix Reflux Reflux Mix->Reflux Cool Cool & Precipitate Reflux->Cool Filter Filter & Wash Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Final_Product Pure 2-Substituted Quinoline-4-Carboxylic Acid Recrystallize->Final_Product

References

8-Methoxyquinoline Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic aromatic system that forms the core of numerous natural and synthetic bioactive compounds. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly privileged structure in medicinal chemistry. The presence of the methoxy group at the 8-position significantly influences the electronic and steric properties of the quinoline ring, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 8-methoxyquinoline compounds, with a focus on their potential as anticancer, antimicrobial, antimalarial, and neuroprotective agents. Detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis of 8-Methoxyquinoline Derivatives

The synthesis of 8-methoxyquinoline and its derivatives typically begins with the commercially available 8-hydroxyquinoline. The most common and straightforward method for introducing the methoxy group is through O-alkylation of 8-hydroxyquinoline using an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.[1] Modifications at other positions of the quinoline ring can be achieved through various synthetic strategies to generate a diverse library of analogs.

General Experimental Protocol for O-Alkylation of 8-Hydroxyquinoline

A solution of 8-hydroxyquinoline in an appropriate solvent (e.g., acetone) is treated with a base (e.g., anhydrous potassium carbonate) at room temperature under an inert atmosphere (e.g., dry nitrogen). The mixture is stirred for a period to allow for the formation of the corresponding phenoxide. Subsequently, an alkylating agent (e.g., methyl iodide) is added, and the reaction is stirred, typically overnight, at room temperature. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic solvent like dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude 8-alkoxyquinoline derivative, which can be further purified by column chromatography.[2][3]

Biological Activities of 8-Methoxyquinoline Compounds

8-Methoxyquinoline derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their efficacy has been reported in the fields of oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 8-methoxyquinoline derivatives against a variety of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5][6] This pathway plays a crucial role in cell proliferation, survival, and growth.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by 8-methoxyquinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K1->Proliferation EIF4EBP1->Proliferation |-- Quinoline 8-Methoxyquinoline Derivative Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition.

The following table summarizes the in vitro anticancer activity of selected 8-methoxyquinoline derivatives, presented as IC₅₀ values.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4,7-disubstituted 8-methoxyquinazoline (18B)HCT116 (Colon)5.64 ± 0.68[2]
4,7-disubstituted 8-methoxyquinazoline (18B)HepG2 (Hepatocellular)23.18 ± 0.45[2]
4,7-disubstituted 8-methoxyquinazoline (18B)Primary Gallbladder Cancer8.50 ± 1.44[2]
6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa (Cervical)-[7]
6,8-dibromo-1,2,3,4-tetrahydroquinolineC6 (Glioma)-[7]
6,8-dibromo-1,2,3,4-tetrahydroquinolineHT29 (Colon)-[7]
5,7-dibromo-8-hydroxyquinolineHeLa (Cervical)-[7]
5,7-dibromo-8-hydroxyquinolineC6 (Glioma)-[7]
5,7-dibromo-8-hydroxyquinolineHT29 (Colon)-[7]

Note: A lower IC₅₀ value indicates higher potency. Dashes (-) indicate that specific quantitative data was mentioned as promising but not explicitly provided in the cited source.

Antimicrobial Activity

8-Methoxyquinoline derivatives have also been investigated for their antibacterial and antifungal activities. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cellular processes.

The table below presents the Minimum Inhibitory Concentration (MIC) values of some 8-methoxyquinoline derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
8-Methoxy-4-methyl-quinoline derivative (10)Bacillus subtilis6.25[8]
8-Methoxy-4-methyl-quinoline derivative (10)Klebsiella pneumoniae0.781[8]
8-Methoxy-4-methyl-quinoline derivative (11)Various bacterial strains1.562 - 6.25[8]
8-Methoxy-4-methyl-quinoline derivative (16)Staphylococcus aureus3.125[8]
8-Methoxy-4-methyl-quinoline derivative (16)Bacillus subtilis6.25[8]
8-Methoxy-4-methyl-quinoline derivative (16)Escherichia coli6.25[8]
8-hydroxyquinoline-5-sulfonamide derivativeMRSA0.78-1.56[1]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1 µM[9]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSA1.1 µM[9]

Note: A lower MIC value indicates higher potency.

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and primaquine being notable examples. 8-Methoxyquinoline derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinoline ring can significantly impact their antimalarial potency.[3][10][11]

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives.

Compound/DerivativePlasmodium falciparum StrainEC₅₀ (nM)Reference
6-Methoxy-2-styrylquinoline (9)Dd228.6 ± 0.9[3]
6-Fluoro-2-styrylquinoline (16)Dd221.0 ± 2.1[3]
6-Chloro-2-(4-fluorostyryl)quinoline (29)Dd24.8 ± 2.0[3]
7-Methoxy-4-oxo-3-carboxyl quinolone (7)K1 & 3D7~250[10]
Quinoline-pyrimidine hybrid (with m-nitrophenyl)Dd256[12]

Note: A lower EC₅₀ value indicates higher potency.

Neuroprotective Effects

Emerging research suggests that 8-methoxyquinoline derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions that are implicated in neurotoxicity. In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that these compounds can protect against toxin-induced cell death.[13][15]

Experimental Workflows

The biological evaluation of 8-methoxyquinoline compounds typically follows standardized experimental workflows to assess their anticancer and antimicrobial activities.

Anticancer Activity Screening

A general workflow for screening the anticancer activity of 8-methoxyquinoline derivatives is depicted below.

Anticancer_Screening_Workflow start Start compound_prep Prepare Stock Solutions of 8-Methoxyquinoline Derivatives start->compound_prep treatment Treat Cells with Serial Dilutions of Compounds compound_prep->treatment cell_culture Culture Human Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis Analyze Data and Calculate IC50 Values viability_assay->data_analysis end End data_analysis->end

Figure 2: General Workflow for In Vitro Anticancer Activity Screening.

Antimicrobial Activity Screening

The antimicrobial activity of 8-methoxyquinoline derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Screening_Workflow start Start compound_prep Prepare Serial Dilutions of 8-Methoxyquinoline Derivatives in 96-well Plates start->compound_prep inoculation Inoculate Wells with Bacterial Suspension compound_prep->inoculation bacterial_prep Prepare Standardized Bacterial Inoculum bacterial_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC (Lowest Concentration with No Visible Growth) incubation->mic_determination end End mic_determination->end

Figure 3: General Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).

Conclusion

8-Methoxyquinoline and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antimalarial, and neuroprotective agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies highlighted in the literature provide a valuable roadmap for the rational design of more potent and selective analogs. The detailed experimental protocols and quantitative data compiled in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of 8-methoxyquinoline-based compounds from the laboratory to clinical applications. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

physical and chemical characteristics of 8-methoxyquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 8-methoxyquinoline-5-carboxylic acid. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery as a potential phosphodiesterase 4 (PDE4) inhibitor.

Core Physical and Chemical Characteristics

This compound is a quinoline derivative with a methoxy group at the 8-position and a carboxylic acid at the 5-position. Its chemical structure imparts specific properties relevant to its use as a scaffold in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data has been compiled from various chemical databases and predictive models.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃N/A
Molecular Weight 203.19 g/mol N/A
Appearance Brown or off-white solid[1]
Boiling Point 404.1 °C at 760 mmHgN/A
Density 1.325 g/cm³N/A
Flash Point 198.2 °CN/A
Refractive Index 1.648N/A
pKa (predicted) 9.21 ± 0.70N/A
Melting Point Not experimentally determined; a related isomer, 8-methoxyisoquinoline-5-carboxylic acid, melts at 210-215 °C.N/A
Solubility Limited aqueous solubility, good solubility in DMSO.N/A
Vapor Pressure 0 mmHg at 25°CN/A
Spectral Data Interpretation

Infrared (IR) Spectroscopy: The IR spectrum of the related compound 8-methoxyquinoline-5-amino acetic acid shows characteristic absorptions that can be extrapolated. For this compound, the following characteristic peaks are expected[2]:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹.

  • C=C and C=N stretch (quinoline ring): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O stretch (methoxy and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the carboxylic acid proton (which can be highly variable and may exchange with D₂O). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) in the 7.0-9.0 ppm region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 165-175 ppm). The aromatic and quinoline ring carbons will appear in the 100-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon will resonate around 55-60 ppm.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 203. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH₃, M-31), the carboxylic acid group (-•COOH, M-45), and potentially carbon monoxide (-CO, from the carboxylic acid)[3][4].

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of 8-methoxyquinoline-5-amino acetic acid[2]. This multi-step synthesis would likely begin with 8-hydroxyquinoline.

Step 1: Methylation of 8-Hydroxyquinoline to form 8-Methoxyquinoline

  • Dissolve 8-hydroxyquinoline in a suitable polar aprotic solvent such as acetone.

  • Add a slight molar excess of a weak base, for example, anhydrous potassium carbonate.

  • Add a methylating agent, such as methyl iodide, in a slight molar excess.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting 8-methoxyquinoline by column chromatography or distillation.

Step 2: Nitration of 8-Methoxyquinoline to form 5-Nitro-8-methoxyquinoline

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Slowly add 8-methoxyquinoline to the cold nitrating mixture with stirring.

  • Allow the reaction to proceed for a short period at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the yellow precipitate, wash with cold water until neutral, and dry.

  • Recrystallize the crude 5-nitro-8-methoxyquinoline from a suitable solvent like methanol[2].

Step 3: Reduction of the Nitro Group to an Amino Group

  • Suspend 5-nitro-8-methoxyquinoline in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and a reducing agent (e.g., tin(II) chloride or tin metal).

  • Heat the mixture (e.g., on a water bath) with stirring until the reaction is complete (disappearance of the yellow starting material)[2].

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 5-amino-8-methoxyquinoline.

  • Extract the product with an organic solvent (e.g., chloroform), dry the organic layer, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Step 4: Sandmeyer Reaction to Convert the Amino Group to a Carboxylic Acid

  • Dissolve 5-amino-8-methoxyquinoline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, which will catalyze the formation of the corresponding nitrile.

  • Isolate the nitrile intermediate.

  • Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid or base (e.g., refluxing with aqueous sulfuric acid or sodium hydroxide).

  • Neutralize the reaction mixture to precipitate the this compound.

  • Filter, wash, and recrystallize the final product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinoline ring system (likely in the range of 230-280 nm).

  • Method Development: The gradient profile, flow rate, and column temperature should be optimized to achieve good peak shape and resolution from any impurities or related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is typically required.

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure elution of the derivatized analyte.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range that includes the molecular ion of the derivative and expected fragments.

Biological Activity and Experimental Workflows

This compound has been investigated as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn modulates various downstream signaling pathways, often resulting in anti-inflammatory effects.

Phosphodiesterase 4 (PDE4) Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors like this compound.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA_EPAC->Response Inhibitor 8-Methoxyquinoline- 5-carboxylic acid Inhibitor->PDE4 Inhibits

PDE4-cAMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PDE4 Inhibition Assay

A common method to determine the inhibitory potential of compounds against PDE4 is a fluorescence polarization (FP)-based assay. The workflow for such an assay is depicted below.

PDE4_Inhibition_Workflow start Start prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor add_substrate Add fluorescently labeled cAMP substrate (FAM-cAMP) add_inhibitor->add_substrate initiate_reaction Add recombinant PDE4 enzyme to initiate hydrolysis add_substrate->initiate_reaction incubate1 Incubate at room temperature initiate_reaction->incubate1 terminate_reaction Add binding agent to stop reaction and bind 5'-AMP incubate1->terminate_reaction incubate2 Incubate to allow for binding terminate_reaction->incubate2 read_fp Read Fluorescence Polarization (FP) on a plate reader incubate2->read_fp analyze Calculate % inhibition and determine IC₅₀ value read_fp->analyze end End analyze->end

Workflow for a Fluorescence Polarization-based PDE4 inhibition assay.

Detailed Protocol for FP-based PDE4 Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Dilute recombinant human PDE4 enzyme to the desired working concentration in a suitable assay buffer.

    • Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To the appropriate wells of a low-volume, black microplate, add a small volume (e.g., 5 µL) of the inhibitor dilutions. Include positive controls (a known PDE4 inhibitor) and negative controls (DMSO vehicle).

    • Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-AMP product. This binding results in a large complex that tumbles slowly, leading to a high fluorescence polarization signal. Unreacted FAM-cAMP is a small molecule that tumbles rapidly, resulting in a low FP signal.

    • Incubate for an additional period (e.g., 30 minutes) at room temperature to allow for complete binding.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PDE4 activity by 50%.

This technical guide provides a foundational understanding of this compound for researchers and developers. Further experimental validation of the presented data is encouraged for specific applications.

References

Stability and Reactivity of 8-Methoxyquinoline-5-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline-5-carboxylic acid is a versatile heterocyclic compound with significant potential in pharmaceutical development and materials science.[1] Its unique structure, featuring a quinoline core, a methoxy group, and a carboxylic acid moiety, imparts a range of chemical properties that are crucial for its application as a synthetic intermediate and a chelating agent.[1] This technical guide provides a comprehensive overview of the known and predicted stability and reactivity of this compound. Due to the limited availability of specific experimental data for this compound, this guide combines reported information with well-established principles of organic chemistry for quinoline and carboxylic acid derivatives. Furthermore, it outlines detailed experimental protocols for systematic evaluation of its stability and reactivity profiles, providing a roadmap for future research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [2][3]
Appearance White to orange to green powder/crystalline solid[2]
Melting Point 280 °C (decomposes)[2]
Storage Conditions Room Temperature[2]

Stability Profile

While specific stability studies on this compound are not extensively reported in the public domain, its stability can be inferred from the behavior of related quinoline and carboxylic acid compounds. A comprehensive assessment of its stability should involve forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Predicted Stability
  • Thermal Stability: The reported melting point of 280 °C with decomposition suggests good thermal stability under normal storage and handling conditions.[2] However, prolonged exposure to high temperatures is expected to cause degradation.

  • Photostability: Quinolines can be susceptible to photodegradation. Therefore, it is anticipated that this compound may degrade upon exposure to UV or visible light. Protection from light during storage and handling is advisable.

  • Hydrolytic Stability: The compound's stability is expected to be pH-dependent. In highly acidic or alkaline conditions, hydrolysis of the methoxy group or other degradative reactions may occur, especially at elevated temperatures.

  • Oxidative Stability: The quinoline ring system and the methoxy group can be susceptible to oxidation. The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.

Proposed Forced Degradation Studies

To systematically evaluate the stability of this compound, a forced degradation study is recommended. The goal is to achieve 5-20% degradation to identify potential degradation products and establish stability-indicating analytical methods.[6] A proposed experimental design is outlined in Table 2.

Table 2: Proposed Experimental Plan for Forced Degradation Studies

Stress ConditionProposed Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24-48 hours
Thermal Degradation Solid-state at 105°C for 48 hours
Photodegradation Exposure to UV light (254 nm) and visible light for a specified duration

A stability-indicating HPLC method would need to be developed and validated to analyze the samples from these studies. This method should be capable of separating the parent compound from all significant degradation products.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional components: the quinoline ring, the methoxy group, and the carboxylic acid group.

Quinoline Ring Reactivity
  • Electrophilic Aromatic Substitution: The quinoline ring is an aromatic system. The methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The overall substitution pattern will be influenced by the interplay of these electronic effects. Nitration of the related 8-methoxyquinoline occurs at the 5-position, indicating the strong directing effect of the methoxy group.[9]

  • Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or upon N-oxidation.

  • Chelation: The nitrogen atom of the quinoline ring and the oxygen of the methoxy group can act as a bidentate ligand, enabling the chelation of metal ions. This property is significant in its application in analytical chemistry and as a potential therapeutic agent.[1]

Carboxylic Acid Reactivity

The carboxylic acid group at the 5-position can undergo typical reactions of this functional group, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Reaction with amines to form amides, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

  • Salt Formation: Reaction with bases to form carboxylate salts.

Methoxy Group Reactivity

The 8-methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding 8-hydroxyquinoline derivative.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are based on general organic chemistry principles and procedures for related compounds.

Protocol for Esterification
  • Dissolution: Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography if necessary.

Protocol for Amide Formation (via Acyl Chloride)
  • Acyl Chloride Formation: Suspend this compound (1 equivalent) in thionyl chloride (SOCl₂) and reflux for 2-3 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).

  • Addition of Amine: Add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same solvent, dropwise at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.

Visualizations

Proposed Experimental Workflow for Stability Studies

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (105°C, Solid) A->E F Photolytic (UV/Vis Light) A->F G Neutralization (if applicable) B->G C->G H Stability-Indicating HPLC Analysis D->H E->H F->H G->H I Characterization of Degradation Products (LC-MS, NMR) H->I

Caption: Proposed workflow for forced degradation studies.

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_decarboxylation Thermal Degradation A This compound B 8-Hydroxyquinoline-5-carboxylic Acid A->B H+ or OH- C N-Oxide Derivative A->C [O] D 8-Methoxyquinoline A->D Heat (Δ)

Caption: Potential degradation pathways.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research into the biological activities of this compound and its derivatives may elucidate such interactions in the future.

Conclusion

This compound is a compound of interest with favorable characteristics for applications in medicinal chemistry and material science, attributed to its inherent stability and versatile reactivity.[1] This guide has synthesized the available information and provided a predictive framework for its stability and reactivity based on the established chemistry of its constituent functional groups. The detailed experimental protocols and proposed study workflows offer a practical starting point for researchers to rigorously characterize this promising molecule. Further investigation, particularly through systematic forced degradation studies and exploration of its biological activities, will be crucial in fully realizing its potential.

References

Methodological & Application

Applications of 8-Methoxyquinoline-5-carboxylic Acid in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its quinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in drugs targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2] The presence of the methoxy and carboxylic acid groups at positions 8 and 5, respectively, provides strategic points for chemical modification, allowing for the generation of diverse compound libraries for drug discovery. This document provides an overview of the applications of this compound in pharmaceutical development, along with detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation.

Key Application Areas

The primary application of this compound in pharmaceutical development lies in its use as a scaffold for the synthesis of novel therapeutic agents. The quinoline core is associated with a broad spectrum of biological activities, and derivatives of this compound are being explored for their potential in:

  • Neuroprotection: Quinoline derivatives are investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

  • Anticancer Therapy: The quinoline structure is found in numerous anticancer agents, and derivatives are frequently screened for their cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Applications: Certain quinoline-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.

  • Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs, and new derivatives are continuously being explored for their efficacy against resistant strains.

Data Presentation: Biological Activities of Quinoline Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of structurally related quinoline compounds to provide a comparative context for researchers.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-based tubulin inhibitorMultiple (NCI-60 panel)Varies (sub-micromolar for potent analogs)[4]
Quinolone/Quinoline derivativesMCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical)Selective cytotoxicity observed[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MLLr leukemic cell lines7.2 (SIRT3 inhibition)

Table 2: Neuroprotective and Enzyme Inhibitory Activity of Representative Quinoline Derivatives

Compound ClassAssayActivity/IC50Reference
QuinolylnitronesMAO and ChE inhibitionIC50 values vary depending on substitution[6]
Quinoline DerivativesAntioxidant and neuroprotective assaysPotent antioxidant effects and neuroprotection in cell-based models[7]

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxyquinoline-5-carboxamides

This protocol describes a general method for the synthesis of amide derivatives of this compound, a common step in creating new chemical entities for screening.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 equivalents) or a carbodiimide like EDC (1.2 equivalents) in the presence of an activating agent like HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: Amide Bond Formation

  • To the solution of the activated ester, add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G This compound This compound Activated Ester Activated Ester This compound->Activated Ester Coupling Agent (e.g., HATU) 8-Methoxyquinoline-5-carboxamide 8-Methoxyquinoline-5-carboxamide Activated Ester->8-Methoxyquinoline-5-carboxamide Amine, Base (e.g., DIPEA) Amine Amine Amine->8-Methoxyquinoline-5-carboxamide

Synthesis of 8-Methoxyquinoline-5-carboxamides.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines the determination of the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Neuroprotection Assay against Excitotoxicity

This protocol assesses the ability of a compound to protect neurons from cell death induced by an excitotoxic agent like quinolinic acid or an NMDA receptor agonist.

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in 96-well plates.[9]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Excitotoxicity: Add the excitotoxic agent (e.g., quinolinic acid or MPP+) to the wells. Include control wells with untreated cells, cells treated only with the excitotoxic agent, and cells treated only with the test compound.[3]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using a suitable assay such as the MTT assay (as described in Protocol 2) or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with the excitotoxic agent alone and determine the EC50 value (the concentration that provides 50% of the maximum protection).

G cluster_pathway Excitotoxicity Pathway and Neuroprotection Excitotoxic Agent Excitotoxic Agent Neuronal Receptor Activation Neuronal Receptor Activation Excitotoxic Agent->Neuronal Receptor Activation Calcium Influx Calcium Influx Neuronal Receptor Activation->Calcium Influx Cell Death Cell Death Calcium Influx->Cell Death Test Compound Test Compound Neuroprotection Neuroprotection Test Compound->Neuroprotection Neuroprotection->Cell Death Inhibits

References

Application Notes and Protocols: 8-Methoxyquinoline-5-carboxylic Acid as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-5-carboxylic acid is a quinoline derivative with significant potential as a chelating agent. Its molecular structure, featuring a nitrogen atom in the quinoline ring and a carboxylic acid group, allows for the formation of stable complexes with various metal ions. This property makes it a valuable tool in diverse scientific fields, including analytical chemistry, pharmaceutical development, and materials science.[1][2] In analytical applications, it can be utilized for the detection and quantification of metal ions.[1][2] In the realm of drug development, its ability to chelate metal ions is being explored for therapeutic purposes, particularly in targeting specific biological pathways.[2] Furthermore, its chelating properties are of interest in materials science for the development of novel materials with enhanced properties.[2]

Data Presentation

Note: Extensive searches for quantitative data regarding the stability constants of this compound with a wide range of metal ions did not yield specific experimental values. The following table is a representative example based on data for a structurally related compound, 8-hydroxyquinoline-2-carboxylic acid, to illustrate how such data would be presented. These values are for illustrative purposes only and should not be considered as experimentally determined constants for this compound.

Table 1: Representative Metal Complex Stability Constants (Log K1) for 8-Hydroxyquinoline-2-carboxylic Acid

Metal IonLog K1
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and is intended for illustrative purposes only.[3]

Experimental Protocols

Note: A detailed, experimentally validated protocol for the synthesis of this compound was not found in the available literature. The following protocol is for the synthesis of a structurally similar compound, 8-methoxyquinoline-5-aminoacetic acid, and is provided as a reference.[1] Researchers should adapt and optimize this procedure for the synthesis of this compound.

Protocol 1: Synthesis of a Related Compound - 8-Methoxyquinoline-5-Aminoacetic Acid

This protocol describes a multi-step synthesis starting from 8-hydroxyquinoline.

Step 1: Preparation of 8-Methoxyquinoline

  • To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).[1]

  • Reflux the reaction mixture for 24 hours.[1]

  • Allow the mixture to cool to room temperature.

  • The resulting product is 8-methoxyquinoline. A 71% yield has been reported for a similar synthesis.[4]

Step 2: Preparation of 5-Nitro-8-Methoxyquinoline

  • Prepare a nitrating mixture by mixing 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid with cooling.[1]

  • In the cold mixture, add 50 mg of 8-methoxyquinoline with shaking to dissolve.[1]

  • The reaction should be complete in 10-15 minutes.[1]

  • Pour the mixture into cold water to precipitate the yellow 5-nitro-8-methoxyquinoline.[1]

  • Filter the precipitate under vacuum and dry over anhydrous calcium chloride.[1]

  • Recrystallize the solid from 50 mL of 95% methanol. A 77% yield has been reported.[1]

Step 3: Reduction of 5-Nitro-8-Methoxyquinoline to 5-Amino-8-Methoxyquinoline

  • Dissolve 0.050 g of 5-nitro-8-methoxyquinoline in 10 mL of concentrated hydrochloric acid.[1]

  • Add 1 g of tin dust with vigorous shaking.[1]

  • Heat the mixture on a water bath for 1 hour until the nitro compound has completely reacted.[1]

  • Cool the reaction mixture to about 30°C and neutralize with 40 mL of cold water.[1]

  • Extract the product with 40 mL of chloroform to obtain a brownish solid.[1]

  • Further purify the product by recrystallization and column chromatography. A 96% yield has been reported.[1]

Step 4: Preparation of 8-Methoxyquinoline-5-Aminoacetic Acid

  • In a 100 cm³ flask, dissolve 0.041 g of 5-amino-8-methoxyquinoline in 20 mL of 5% sodium carbonate solution.[1]

  • Add 0.025 g of monochloroacetic acid to the mixture and stir for 3 hours.[1]

  • Neutralize the reaction medium with 10 cm³ of concentrated hydrochloric acid to precipitate a whitish solid.[1]

  • Filter, dry, and recrystallize the precipitate from 25 mL of methanol. A 60.97% yield has been reported.[1]

Protocol 2: Spectrophotometric Determination of Metal Ions (General Procedure)

Note: A specific protocol for using this compound for spectrophotometric analysis was not available. The following is a general protocol adapted from the use of other quinoline-based chelating agents.[5][6] This protocol will require optimization for specific metal ions and instrumentation.

1. Reagent Preparation:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO, followed by dilution in an appropriate buffer).
  • Prepare standard solutions of the metal ions of interest.
  • Prepare buffer solutions to control the pH of the reaction mixture.

2. Determination of Optimal Wavelength (λmax):

  • Prepare a solution containing a known concentration of the metal ion and an excess of the this compound solution at the optimal pH.
  • Scan the UV-Vis spectrum of the solution to determine the wavelength of maximum absorbance (λmax).

3. Calibration Curve:

  • Prepare a series of standard solutions containing varying concentrations of the metal ion and a fixed, excess concentration of the this compound solution at the optimal pH.
  • Measure the absorbance of each standard at the predetermined λmax.
  • Plot a graph of absorbance versus metal ion concentration to generate a calibration curve.

4. Sample Analysis:

  • Prepare the sample solution, ensuring it is within the linear range of the calibration curve and at the optimal pH.
  • Add the this compound solution in excess.
  • Measure the absorbance of the sample at the λmax.
  • Determine the concentration of the metal ion in the sample by interpolating from the calibration curve.

Signaling Pathway Visualization

Note: No specific studies detailing the effect of this compound on signaling pathways were identified. The following diagram illustrates a hypothetical signaling pathway based on the known anticancer activity of other quinoline derivatives, which have been shown to interfere with pathways like the PI3K/Akt/mTOR pathway.[7] This is a generalized representation and requires experimental validation for this compound.

G Hypothetical Signaling Pathway Inhibition by a Quinoline Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Chelator 8-Methoxyquinoline- 5-carboxylic Acid Chelator->PI3K Inhibits Chelator->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow Visualization

G General Workflow for Metal Chelation Analysis start Start prep_reagents Prepare Reagents: - this compound solution - Metal ion standards - Buffers start->prep_reagents optimize Optimize Conditions: - Determine λmax - Determine optimal pH prep_reagents->optimize calibrate Generate Calibration Curve optimize->calibrate measure Measure Sample Absorbance calibrate->measure prep_sample Prepare Sample prep_sample->measure analyze Analyze Data: - Determine metal ion concentration measure->analyze end End analyze->end

Caption: Spectrophotometric metal ion analysis workflow.

References

Application Notes and Protocols: 8-Methoxyquinoline-5-carboxylic Acid in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-methoxyquinoline-5-carboxylic acid and its derivatives in the synthesis of advanced functional materials. The unique chelating properties and inherent fluorescence of the quinoline core make this compound a versatile building block for creating sophisticated materials for applications in sensing, optoelectronics, and catalysis.[1] This document outlines detailed experimental protocols, data presentation tables, and conceptual diagrams to guide researchers in the application of this compound in materials science.

Application in Fluorescent Chemosensors

The quinoline scaffold is a well-established platform for the development of fluorescent chemosensors due to its ability to form stable complexes with metal ions, often resulting in a significant change in fluorescence intensity.[2] Derivatives of this compound can be designed to exhibit high selectivity and sensitivity for specific metal ions, making them valuable tools for environmental monitoring and biological imaging.

Rationale for Use in Fluorescent Sensors

The carboxylic acid group at the 5-position of 8-methoxyquinoline provides a convenient handle for further chemical modification, allowing for the attachment of various recognition moieties to tailor the sensor's selectivity. The methoxy group at the 8-position can influence the electronic properties of the quinoline ring, potentially enhancing the fluorescence quantum yield and photostability of the resulting sensor. The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group can act as a bidentate chelation site for metal ions.

Experimental Protocol: Synthesis of a Hypothetical Fluorescent Sensor for Zn 2+^{2+}2+

This protocol describes a two-step synthesis of a fluorescent sensor for zinc ions, adapted from methodologies for similar 8-hydroxyquinoline derivatives.[3] The workflow involves the esterification of this compound with a suitable alcohol containing a zinc-binding moiety.

Materials:

  • This compound

  • 2-(2-Hydroxyethyl)pyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO(_{3})), saturated solution

  • Brine

  • Magnesium sulfate (MgSO(_{4})), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Esterification: To the activated acid solution, add 2-(2-hydroxyethyl)pyridine (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired fluorescent sensor.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized sensor should be characterized both in the absence and presence of the target analyte (e.g., Zn

2+^{2+}2+
).

PropertyFree SensorSensor-Znngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2+^{2+}2+
Complex
Absorption Maximum ((\lambda{abs}), nm)e.g., 320e.g., 350
Emission Maximum ((\lambda_{em}), nm)e.g., 450e.g., 480
Fluorescence Quantum Yield ((\Phi_{F}))e.g., 0.10e.g., 0.50
Molar Extinction Coefficient ((\epsilon), M
1^{-1}−1
cm
1^{-1}−1
)
e.g., 5,000e.g., 8,000
Stokes Shift (nm)e.g., 130e.g., 130

Note: The values presented in this table are hypothetical and should be determined experimentally.

Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start This compound activation Activation with DCC/DMAP start->activation esterification Esterification with 2-(2-Hydroxyethyl)pyridine activation->esterification workup Work-up and Purification esterification->workup sensor Fluorescent Sensor workup->sensor spectroscopy Spectroscopic Analysis (NMR, IR, MS) sensor->spectroscopy photophysics Photophysical Measurements (UV-Vis, Fluorescence) sensor->photophysics metal_sensing Metal Ion Sensing (e.g., Zn²⁺) photophysics->metal_sensing

Caption: Workflow for the synthesis and application of a fluorescent sensor.

Application in Organic Light-Emitting Diodes (OLEDs)

8-Hydroxyquinoline and its derivatives are renowned for their application in organic light-emitting diodes (OLEDs), most notably as the emissive and electron-transporting material in the form of metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq(_{3})).[4][5][6] The introduction of a methoxy group and a carboxylic acid functionality on the quinoline ring allows for the tuning of the electronic properties and the formation of novel metal complexes with potentially improved performance characteristics.

Rationale for Use in OLEDs

The this compound ligand can be used to synthesize metal complexes that serve as the emissive layer in an OLED device. The methoxy group can influence the emission color and the carboxylic acid group can be used to anchor the complex to a substrate or to form polymeric materials. The choice of the central metal ion (e.g., Al

3+^{3+}3+
, Zn
2+^{2+}2+
, Ir
3+^{3+}3+
) will significantly impact the photophysical properties of the resulting complex, including its emission wavelength, quantum efficiency, and lifetime.

Experimental Protocol: Synthesis of a Hypothetical Aluminum Complex for OLEDs

This protocol describes a generalized synthesis of a tris-ligand aluminum complex using this compound.

Materials:

  • This compound

  • Aluminum isopropoxide (Al(O-i-Pr)(_{3}))

  • Anhydrous ethanol

  • Anhydrous toluene

Procedure:

  • Ligand Solution: In a round-bottom flask, dissolve this compound (3.0 eq) in anhydrous ethanol with gentle heating.

  • Metal Precursor Solution: In a separate flask, dissolve aluminum isopropoxide (1.0 eq) in anhydrous toluene.

  • Reaction: Slowly add the ligand solution to the aluminum isopropoxide solution with vigorous stirring at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. A precipitate should form during this time.

  • Isolation: After cooling to room temperature, the precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with ethanol and then purified by sublimation under high vacuum to obtain a high-purity material suitable for OLED device fabrication.

Data Presentation: Electroluminescent Properties

The performance of the synthesized metal complex in an OLED device should be characterized.

PropertyValue
Device Structuree.g., ITO/PEDOT:PSS/Complex/LiF/Al
Emission Colore.g., Green
Electroluminescence Peak ((\lambda_{EL}), nm)e.g., 520
Maximum Luminance (cd/m
2^{2}2
)
e.g., 10,000
Current Efficiency (cd/A)e.g., 5.0
External Quantum Efficiency (%)e.g., 2.5

Note: The values presented in this table are hypothetical and depend on the specific device architecture and material properties.

OLED Device Fabrication Workflow

oled_fabrication cluster_preparation Substrate Preparation cluster_deposition Layer Deposition (Vacuum Thermal Evaporation) cluster_finalization Device Finalization ito_cleaning ITO Substrate Cleaning pedot_coating PEDOT:PSS Spin-Coating ito_cleaning->pedot_coating eml Emissive Layer (Synthesized Complex) pedot_coating->eml etl Electron Transport Layer (e.g., TPBi) eml->etl cathode Cathode (LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation testing Device Testing encapsulation->testing

Caption: General workflow for OLED device fabrication.

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid functionality of this compound makes it a suitable candidate as an organic linker for the synthesis of novel MOFs.

Rationale for Use in MOFs

The rigid quinoline backbone can lead to the formation of robust frameworks with permanent porosity. The methoxy group and the nitrogen atom of the quinoline ring can provide additional coordination sites or act as functional groups within the pores of the MOF, potentially leading to materials with interesting catalytic or sensing properties. The inherent luminescence of the quinoline moiety could also be retained in the MOF structure, leading to luminescent MOFs for sensing applications.

Experimental Protocol: Hypothetical Solvothermal Synthesis of a MOF

This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO({3}))({2})·6H(_{2})O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reactant Mixture: In a glass vial, dissolve this compound (1.0 eq) and zinc nitrate hexahydrate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and place it in an oven at a constant temperature (e.g., 80-120 °C) for 24-72 hours.

  • Isolation: After the reaction, allow the vial to cool slowly to room temperature. Crystals of the MOF should have formed.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.

  • Activation: To remove the solvent molecules from the pores, the crystals are typically activated by solvent exchange with a more volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum.

Data Presentation: MOF Characterization

The synthesized MOF should be thoroughly characterized to determine its structure and properties.

Characterization TechniqueExpected Information
Powder X-ray Diffraction (PXRD)Crystalline phase and structure confirmation
Thermogravimetric Analysis (TGA)Thermal stability and solvent content
Nitrogen Adsorption-Desorption IsothermSurface area (BET), pore volume, and pore size distribution
Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of ligand coordination
Fluorescence SpectroscopyLuminescent properties of the MOF

MOF Synthesis and Characterization Pathway

mof_synthesis_pathway cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization reactants This compound + Metal Salt solvothermal Solvothermal Reaction in DMF reactants->solvothermal isolation Isolation and Washing solvothermal->isolation solvent_exchange Solvent Exchange isolation->solvent_exchange vacuum_heating Heating under Vacuum solvent_exchange->vacuum_heating pxrd PXRD vacuum_heating->pxrd tga TGA vacuum_heating->tga gas_adsorption Gas Adsorption vacuum_heating->gas_adsorption ftir FTIR vacuum_heating->ftir

Caption: Pathway for the synthesis and characterization of a Metal-Organic Framework.

References

Application Notes and Protocols for Metal Ion Detection with 8-Methoxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-5-carboxylic acid is a versatile chelating agent utilized in analytical chemistry for the detection and quantification of various metal ions.[1] As a derivative of the renowned 8-hydroxyquinoline, its unique structure, featuring a methoxy group and a quinoline ring, allows it to form stable complexes with metal ions.[1] This interaction often results in a measurable change in the compound's photophysical properties, making it a valuable tool for developing sensitive and selective analytical methods. The primary techniques employed for metal ion detection using this compound and its analogs are fluorescence spectroscopy and UV-Visible spectrophotometry. Upon chelation with a metal ion, the compound can exhibit enhanced fluorescence ("turn-on" response) or a distinct shift in its absorption spectrum, enabling quantitative analysis.[2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound and its closely related derivatives in metal ion detection.

Principle of Detection: Chelation-Induced Spectroscopic Changes

The fundamental principle behind the detection of metal ions using this compound lies in the process of chelation. The quinoline nitrogen and the oxygen from the methoxy (or a hydroxyl group in parent compounds) and carboxylic acid groups can act as donor atoms, binding to a metal ion to form a stable, heterocyclic ring structure. This complex formation alters the electronic distribution and rigidity of the molecule.

  • Fluorimetric Detection: Many quinoline derivatives are weakly fluorescent on their own. However, upon complexation with a metal ion, the rigidity of the structure increases, which can limit non-radiative decay pathways and lead to a significant enhancement of fluorescence intensity. This "turn-on" fluorescence is directly proportional to the concentration of the metal ion under specific conditions.[2]

  • Spectrophotometric (Colorimetric) Detection: The formation of the metal complex can also cause a shift in the maximum absorption wavelength (λmax) of the compound, leading to a color change. According to Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the metal-ligand complex.

The selectivity of the sensor for a particular metal ion can be tuned by modifying the solvent system, pH, and the presence of masking agents.

Quantitative Data Summary

The following tables summarize the performance of 8-hydroxyquinoline derivatives, which are structurally and functionally similar to this compound, for the detection of various metal ions. This data is provided as a reference to indicate the potential analytical performance.

Table 1: Spectrophotometric Detection of Metal Ions with 8-Hydroxyquinoline Derivatives

Metal IonReagentλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Zinc (Zn²⁺)8-Hydroxyquinoline3841 - 51.578 x 10³[5]
Cadmium (Cd²⁺)8-Hydroxyquinoline4000.5 - 8.00.75 x 10⁴[6]
Zinc (Zn²⁺)7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acidNot Specified0.05 - 1.03.75 x 10⁴[7]
Cobalt (Co²⁺)8-Hydroxyquinoline371Not SpecifiedNot Specified[8]
Nickel (Ni²⁺)8-Hydroxyquinoline366Not SpecifiedNot Specified[8]

Table 2: Fluorimetric Detection of Metal Ions with 8-Hydroxyquinoline Derivatives

Metal IonReagentExcitation (λex, nm)Emission (λem, nm)Detection LimitReference
Iron (Fe³⁺)5-(4-methoxyphenylazo)-8-(4-toluenesulfonamido)quinoline3175342 nM (0.12 ng/mL)[2]
Cadmium (Cd²⁺)8-Hydroxyquinoline-5-sulfonic acidNot SpecifiedNot SpecifiedSubpicomole[9]
Magnesium (Mg²⁺)8-Hydroxyquinoline-5-sulfonic acidNot SpecifiedNot SpecifiedSubpicomole[9]
Zinc (Zn²⁺)8-Hydroxyquinoline-5-sulfonic acidNot SpecifiedNot SpecifiedSubpicomole[9]

Experimental Protocols

The following are generalized protocols for the detection of metal ions using this compound or its analogs. Optimization of parameters such as pH, reagent concentration, and incubation time may be necessary for specific applications.

Protocol 1: General Fluorimetric Detection of Metal Ions

This protocol describes a general method for quantifying metal ions using a fluorescent response.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer (e.g., HEPES, Tris-HCl at a desired pH)

  • Stock solutions of metal ion salts (e.g., ZnCl₂, CuCl₂, etc.) of high purity

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of the desired metal ions in deionized water or a suitable buffer.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Assay Setup:

    • Prepare a working sensor solution by diluting the this compound stock solution in the working buffer to a final concentration (e.g., 10-50 µM).

    • In the wells of a 96-well plate, add the working sensor solution.

    • To create a calibration curve, add varying concentrations of the target metal ion solution to the wells.

    • For selectivity studies, add solutions of different metal ions at the same concentration to separate wells.

    • Include a blank control containing only the sensor solution in the buffer.

  • Measurement:

    • Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.

    • Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths by scanning the spectrum of the sensor in the presence of the metal ion.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from all readings.

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) based on the standard deviation of the blank and the slope of the calibration curve (LOD = 3σ/S).

Protocol 2: General Spectrophotometric (Colorimetric) Detection of Metal Ions

This protocol provides a general method for quantifying metal ions based on changes in UV-Visible absorbance.

Materials:

  • This compound

  • Ethanol or other suitable solvent

  • Aqueous buffer (e.g., borate buffer, acetate buffer at a desired pH)

  • Stock solutions of metal ion salts (e.g., ZnSO₄, CdCl₂, etc.)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, depending on the wavelength range)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution (e.g., 1 mM) of this compound in ethanol.

    • Prepare stock solutions (e.g., 10 mM) of metal ions in deionized water.

    • Prepare the appropriate buffer solution for maintaining the optimal pH.

  • Assay and Measurement:

    • In a cuvette, place a solution of the sensor (e.g., 20 µM in the chosen buffer) and record its UV-Vis absorption spectrum to determine the initial λmax.

    • Titrate the sensor solution by incrementally adding small aliquots of the target metal ion stock solution.

    • Record the absorption spectrum after each addition until no further change is observed. Note the new λmax of the complex.

  • Quantitative Analysis:

    • Prepare a series of solutions with a fixed concentration of the sensor and varying concentrations of the target metal ion.

    • Measure the absorbance of each solution at the λmax of the metal-ligand complex.

    • Plot the absorbance versus the metal ion concentration to generate a calibration curve.

    • Ensure that the measurements fall within the linear range of the Beer-Lambert law.

Visualizations

Signaling Pathway and Workflow Diagrams

Metal_Detection_Mechanism General Mechanism of Chelation-Based Metal Ion Detection cluster_reactants Reactants cluster_process Process cluster_product Product & Signal Sensor 8-Methoxyquinoline- 5-carboxylic Acid Chelation Chelation Sensor->Chelation Metal Metal Ion (Mⁿ⁺) Metal->Chelation Complex Stable Metal-Ligand Complex Chelation->Complex Signal Spectroscopic Change (Fluorescence or Color) Complex->Signal results in

Caption: General mechanism of metal ion detection.

Fluorescent_Detection_Workflow Workflow for Fluorescent Metal Ion Detection Prep Prepare Sensor and Metal Ion Solutions Mix Mix Sensor with Varying Concentrations of Metal Ion Prep->Mix Incubate Incubate at Room Temperature (5-15 min) Mix->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Analyze Analyze Data: - Subtract Blank - Plot Calibration Curve - Calculate LOD Measure->Analyze

Caption: Workflow for fluorescent metal ion detection.

Selectivity_Logic Logical Flow for Determining Ion Selectivity Start Add Sensor to Multiple Samples AddIons Add Different Metal Ions (Same Concentration) Start->AddIons MeasureSignal Measure Spectroscopic Signal (e.g., Fluorescence) AddIons->MeasureSignal Compare Significant Signal Change? MeasureSignal->Compare Selective High Selectivity for Target Ion Compare->Selective  Yes (for one ion) NonSelective Low or No Selectivity Compare->NonSelective No / Yes (for multiple ions)

References

Application Notes and Protocols for the Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 8-methoxyquinoline-5-amino acetic acid, a quinoline derivative with potential pharmacological and herbicidal properties.[1][2] The synthesis is a multi-step process beginning with the commercially available starting material, 8-hydroxyquinoline. The protocol herein is based on established laboratory procedures.[1]

Experimental Protocols

The synthesis of 8-methoxyquinoline-5-amino acetic acid is accomplished in four primary stages.

Step 1: Synthesis of 8-Methoxyquinoline

This initial step involves the methylation of 8-hydroxyquinoline.

  • Materials: 8-hydroxyquinoline (1.05 g, 7.23 mmol), acetone (15 mL), solid potassium carbonate (1.0 g, 7.24 mmol), and methyl iodide (0.45 mL, 7.23 mmol).

  • Procedure:

    • To a solution of 8-hydroxyquinoline in acetone, add solid potassium carbonate and methyl iodide.

    • Reflux the reaction mixture for 24 hours.

    • Allow the mixture to cool to room temperature.

    • The resulting product is 8-methoxyquinoline.

Step 2: Synthesis of 5-Nitro-8-Methoxyquinoline

This stage introduces a nitro group at the 5-position of the quinoline ring.

  • Materials: 8-methoxyquinoline (50 mg), concentrated sulphuric acid (5 cm³), and concentrated nitric acid (4 cm³).

  • Procedure:

    • Mix concentrated sulphuric acid and concentrated nitric acid with cooling.

    • Add 8-methoxyquinoline to the cold acid mixture with shaking to dissolve. The reaction is expected to complete in 10-15 minutes.

    • Pour the mixture into cold water to precipitate the yellow product.

    • Filter the precipitate under a vacuum and dry it over anhydrous calcium chloride.

    • Recrystallize the solid from 50 mL of 95% methanol to obtain pure 5-nitro-8-methoxyquinoline.[1]

Step 3: Synthesis of 5-Amino-8-Methoxyquinoline

This step involves the reduction of the nitro group to an amino group.

  • Materials: 5-nitro-8-methoxyquinoline (0.050 g), concentrated hydrochloric acid (10 mL), and tin dust (1 g).

  • Procedure:

    • Dissolve 5-nitro-8-methoxyquinoline in concentrated hydrochloric acid and add tin dust with vigorous shaking.

    • Heat the mixture on a water bath for 1 hour.

    • Allow the reaction mixture to cool to approximately 30°C and neutralize with 40 mL of cold water.

    • Extract the product with 40 mL of chloroform to obtain a brownish solid.

    • Purify the product further by recrystallization and column chromatography to yield 5-amino-8-methoxyquinoline.[1]

Step 4: Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid

The final step is the coupling of the amino-substituted quinoline with monochloroacetic acid.

  • Materials: 5-amino-8-methoxyquinoline (0.041 g), 5% sodium carbonate solution (20 mL), and monochloroacetic acid (0.025 g).

  • Procedure:

    • In a 100 cm³ flask, dissolve 5-amino-8-methoxyquinoline in the sodium carbonate solution.

    • Add monochloroacetic acid to the mixture and stir the reaction medium for 3 hours.

    • Neutralize the medium with 10 cm³ of concentrated hydrochloric acid to precipitate a whitish solid.

    • Filter the precipitate, dry it, and recrystallize from 25 mL of methanol to obtain the final product, 8-methoxyquinoline-5-amino acetic acid.[1]

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepProductStarting MaterialReagentsReaction TimeYield (%)Melting Point (°C)
18-Methoxyquinoline8-HydroxyquinolineK₂CO₃, CH₃I, Acetone24 hours71%[3]-
25-Nitro-8-Methoxyquinoline8-MethoxyquinolineH₂SO₄, HNO₃10-15 minutes77%[1][3]115[1][3]
35-Amino-8-Methoxyquinoline5-Nitro-8-MethoxyquinolineSn, HCl1 hour96%[1]142[1]
48-Methoxyquinoline-5-Amino Acetic Acid5-Amino-8-MethoxyquinolineClCH₂COOH, Na₂CO₃3 hours60.97%[1]142[1]

Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final product.

SynthesisWorkflow Start 8-Hydroxyquinoline Step1 Methylation (K2CO3, CH3I, Acetone) Start->Step1 Product1 8-Methoxyquinoline Step1->Product1 Step2 Nitration (H2SO4, HNO3) Product1->Step2 Product2 5-Nitro-8-Methoxyquinoline Step2->Product2 Step3 Reduction (Sn, HCl) Product2->Step3 Product3 5-Amino-8-Methoxyquinoline Step3->Product3 Step4 Coupling (ClCH2COOH, Na2CO3) Product3->Step4 FinalProduct 8-Methoxyquinoline-5-Amino Acetic Acid Step4->FinalProduct

Caption: Synthetic pathway for 8-methoxyquinoline-5-amino acetic acid.

References

Application Notes and Protocols: The Role of 8-Methoxyquinoline-5-carboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic applications of 8-methoxyquinoline-5-carboxylic acid, drawing upon its structural features and the known reactivity of related quinoline derivatives. While specific catalytic systems employing this exact molecule are not extensively documented in publicly available literature, its inherent properties as a chelating agent suggest its utility as a ligand in various metal-catalyzed reactions.

Introduction

This compound is a versatile heterocyclic compound featuring a quinoline backbone, a methoxy group at the 8-position, and a carboxylic acid group at the 5-position.[1] Its structure suggests a strong potential for coordination with metal centers, making it an attractive candidate for ligand development in catalysis. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid and methoxy groups can act as donor atoms, allowing for the formation of stable chelate complexes with a variety of transition metals.[1] This chelating ability is crucial for modulating the reactivity and selectivity of metal catalysts.[1]

Potential Catalytic Applications

Based on the known catalytic activity of similar quinoline-based ligands, this compound is a promising candidate for application in several areas of catalysis, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: Quinoline derivatives are known to be effective ligands in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. The this compound ligand could potentially stabilize the palladium catalyst, enhance its reactivity, and influence the regioselectivity of these transformations. The carboxylic acid moiety might also play a role in the reaction mechanism, potentially through substrate pre-coordination or by influencing the solubility of the catalytic species.

  • Copper-Catalyzed Reactions: Copper catalysis is widely used for C-N, C-O, and C-S bond formation. The chelating nature of this compound could be beneficial in stabilizing copper(I) and copper(II) oxidation states, which are key intermediates in many copper-catalyzed processes. Its application could be explored in Ullmann-type couplings and click chemistry.

  • Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis. The rigid quinoline scaffold can provide a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in a variety of transformations.

Hypothetical Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The following is a generalized, hypothetical protocol for a Suzuki-Miyaura coupling reaction where this compound could be investigated as a ligand. This protocol is based on standard procedures and would require optimization for specific substrates.

Reaction:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., a mixture of Toluene and Water, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and this compound (1-10 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the degassed solvent (5-10 mL).

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the optimization of a Suzuki-Miyaura coupling reaction using this compound as a ligand.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)4K₂CO₃Toluene/H₂O1001275
2Pd(OAc)₂ (2)8K₂CO₃Toluene/H₂O1001285
3PdCl₂(PPh₃)₂ (2)4Cs₂CO₃Dioxane110892
4Pd(OAc)₂ (1)2K₃PO₄THF/H₂O802468

Visualizations

Diagram 1: Chelation of a Metal Ion by this compound

Chelation Chelation of a Metal Ion cluster_ligand This compound M M+ N N M->N Coordination O1 O M->O1 Coordination O2 O M->O2 Coordination O3 O Quinoline Quinoline Ring Carboxyl Carboxylic Acid Methoxy Methoxy Group Suzuki_Cycle Hypothetical Suzuki-Miyaura Catalytic Cycle cluster_legend Legend A Pd(0)L_n B Oxidative Addition Ar-Pd(II)-X(L_n) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L_n) B->C Ar'B(OH)₂ / Base D Reductive Elimination C->D D->A Ar-Ar' L L = 8-Methoxyquinoline- 5-carboxylic acid Workflow Experimental Workflow for Ligand Screening Start Define Reaction Setup Prepare Stock Solutions (Catalyst, Ligand, Substrates, Base) Start->Setup Reaction Set up Reactions in Parallel Vials Setup->Reaction Heating Heat and Stir (Controlled Temperature) Reaction->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Quench and Extract Monitoring->Workup Analysis Analyze Product Yield and Purity (NMR, HPLC) Workup->Analysis Optimization Optimize Conditions (Temperature, Time, Concentration) Analysis->Optimization End Identify Optimal Ligand Optimization->End

References

Application Notes and Protocols: Herbicidal Potential of 8-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and experimental protocols for investigating the herbicidal potential of 8-methoxyquinoline derivatives. The quinoline scaffold is a promising starting point for the development of novel herbicides.[1][2][3]

Application Notes

Recent studies have highlighted the potential of quinoline derivatives as effective agrochemicals.[3] Specifically, derivatives of 8-methoxyquinoline have demonstrated herbicidal activity. One such compound, 8-methoxyquinoline-5-amino acetic acid, was synthesized and showed potent herbicidal effects in a preliminary study.[4][5] When applied to weeds, the compound caused them to dry out completely within 11 days, indicating significant herbicidal efficacy.[4]

The precise mechanism of action for many quinoline-based herbicides is still under investigation.[1] However, a common target for this class of compounds is the inhibition of photosynthetic electron transport (PET).[6][7] Several quinoline derivatives have been shown to inhibit photosynthesis in spinach chloroplasts, suggesting that this may be a primary mode of action for their herbicidal effects.[6] The 8-hydroxyquinoline scaffold, a close relative and precursor to 8-methoxyquinoline, is known for its fungicidal and insecticidal properties, further establishing the broad biological activity of this chemical family.[8][9]

The synthesis of these compounds is generally straightforward, often starting from 8-hydroxyquinoline, which is then methylated to form 8-methoxyquinoline.[5][10] Further functionalization can be achieved through nitration, reduction, and coupling reactions to introduce various side chains that can modulate the herbicidal activity.[5]

Quantitative Data Summary

While specific quantitative data for the herbicidal activity of 8-methoxyquinoline derivatives on whole plants is limited in the reviewed literature, data on the inhibition of photosynthetic electron transport (PET) by related quinoline derivatives provides valuable insight into their potential mechanism and efficacy.

Table 1: Qualitative Herbicidal Activity of 8-Methoxyquinoline-5-Amino Acetic Acid

CompoundObservationTime FrameReference
8-Methoxyquinoline-5-Amino Acetic AcidComplete desiccation of weeds11 days[4]

Table 2: Photosynthesis-Inhibiting Activity of Substituted Quinoline Derivatives

Data represents IC50 values related to the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts and chlorophyll content reduction in Chlorella vulgaris.[6]

Compound No.R SubstituentR' SubstituentPET Inhibition IC50 (µmol/L) - Spinach ChloroplastsC. vulgaris Chlorophyll Reduction IC50 (µmol/L)
5 5-COOHH146>500
6 6-COOH4-Cl48796
7 7-COOH2-Cl215115
8 8-COOH3-Cl>500>500
9 5,8-COOH2-OCH3>500>500
10 5-COOH3-Br>500>500
DCMU (Standard) --1.97.3

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid

This protocol is adapted from the synthetic route described by Adewole E., et al.[4][5]

A. Synthesis of 8-Methoxyquinoline

  • Start with 8-hydroxyquinoline.

  • Perform methylation of the hydroxyl group to yield 8-methoxyquinoline. The product should be purified, and its identity confirmed by IR spectroscopy.[10]

B. Synthesis of 5-Nitro-8-Methoxyquinoline

  • Dissolve 50 mg of 8-methoxyquinoline in a suitable cold acid mixture (e.g., concentrated sulfuric and nitric acid).

  • Allow the reaction to proceed for 10-15 minutes. The methoxy group is strongly activating, leading to a rapid reaction.

  • Pour the reaction mixture into cold water to precipitate the yellow 5-nitro-8-methoxyquinoline.

  • Filter the precipitate under vacuum and dry it over anhydrous calcium chloride.

  • Recrystallize the solid from 95% methanol. The expected yield is approximately 77%.[5]

C. Synthesis of 5-Amino-8-Methoxyquinoline

  • Dissolve 0.050 g of 5-nitro-8-methoxyquinoline in 10 mL of concentrated hydrochloric acid.

  • Add 1 g of tin dust with vigorous shaking.

  • Heat the mixture on a water bath for 1 hour until the nitro compound is consumed.

  • Cool the reaction mixture to approximately 30°C and neutralize it with 40 mL of cold water.

  • Extract the product with 40 mL of chloroform.

  • Purify the resulting brownish solid by column chromatography to obtain 5-amino-8-methoxyquinoline. The expected yield is approximately 96%.[5]

D. Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid

  • Dissolve 0.041 g of 5-amino-8-methoxyquinoline in 20 mL of a 5% sodium carbonate solution in a 100 cm³ flask.

  • Add 0.025 g of monochloroacetic acid to the mixture.

  • Stir the reaction medium for 3 hours.

  • Neutralize the medium with 10 cm³ of concentrated hydrochloric acid to precipitate a whitish solid.

  • Filter the precipitate, dry it, and recrystallize from methanol. The expected yield is approximately 61%.[5]

Synthesis_Workflow cluster_A Step A: Methylation cluster_B Step B: Nitration cluster_C Step C: Reduction cluster_D Step D: Coupling HQ 8-Hydroxyquinoline MQ 8-Methoxyquinoline HQ->MQ Methylation NMQ 5-Nitro-8-Methoxyquinoline MQ->NMQ HNO₃/H₂SO₄ AMQ 5-Amino-8-Methoxyquinoline NMQ->AMQ Sn/HCl Final 8-Methoxyquinoline- 5-Amino Acetic Acid AMQ->Final ClCH₂COOH, Na₂CO₃

Synthesis workflow for 8-methoxyquinoline-5-amino acetic acid.
Protocol 2: Post-Emergence Herbicidal Activity Assay (General Protocol)

This is a general protocol for assessing the herbicidal activity of a test compound on young plants.

  • Plant Cultivation:

    • Sow seeds of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a model crop species (e.g., Zea mays - corn) in small pots containing a standard potting mix.

    • Grow the plants in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-3 true leaf stage.

  • Preparation of Test Solution:

    • Dissolve the synthesized 8-methoxyquinoline derivative in a minimal amount of a suitable solvent (e.g., DMSO or acetone).

    • Prepare a stock solution. From this stock, create a series of dilutions (e.g., 1000, 500, 250, 100, 50 ppm) in water containing a surfactant (e.g., 0.1% Tween-20) to ensure even coverage.

    • Prepare a negative control solution (solvent + surfactant in water) and a positive control using a commercial herbicide.

  • Application of Test Compound:

    • Use a laboratory spray chamber to apply the test solutions evenly to the foliage of the plants. Ensure complete coverage of the leaves.

    • Treat a group of replicate plants (e.g., 3-4 pots) for each concentration and control.

  • Evaluation:

    • Return the plants to the controlled environment.

    • Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Score the herbicidal damage on a scale of 0% (no effect) to 100% (complete plant death). Note symptoms such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition.

    • At the end of the experiment, the fresh weight of the above-ground biomass can be measured and compared to the negative control to quantify the growth inhibition.

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cultivate Cultivate Plants (2-3 leaf stage) apply Apply Solutions (Spray Chamber) cultivate->apply prepare_sol Prepare Test Solutions (Compound + Surfactant) prepare_sol->apply incubate Incubate in Controlled Environment apply->incubate assess Visual Assessment (3, 7, 14 days) incubate->assess measure Measure Biomass (Fresh Weight) assess->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze PET_Inhibition_Mechanism cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) PSII Photosystem II PQ Plastoquinone Pool PSII->PQ O2 O₂ PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI NADPH NADPH PSI->NADPH Inhibitor 8-Methoxyquinoline Derivative Inhibitor->PQ INHIBITS Light Light Energy Light->PSII H2O H₂O H2O->PSII

References

Application Notes and Protocols for 8-Methoxyquinoline Compounds: Evaluating Antibacterial and Antifungal Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 8-methoxyquinoline and its derivatives, which are part of the broader, well-studied class of 8-hydroxyquinoline compounds. The following sections detail their synthesis, antimicrobial efficacy, and the experimental protocols required to evaluate their activity. This information is intended to serve as a foundational resource for the development of new antimicrobial agents.

Introduction

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 8-hydroxyquinoline (8HQ) and its derivatives have attracted significant attention for their potent antibacterial and antifungal effects.[1][2] The methylation of the hydroxyl group to form 8-methoxyquinoline can influence the compound's biological activity, and its derivatives continue to be explored for novel therapeutic applications. The primary antimicrobial mechanism of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are crucial for various cellular processes in bacteria and fungi.[3]

Synthesis of 8-Methoxyquinoline Derivatives

A common synthetic route to 8-methoxyquinoline involves the methylation of 8-hydroxyquinoline. Further derivatization can be achieved through various reactions to introduce different functional groups onto the quinoline core, potentially enhancing antimicrobial activity.

A general synthesis workflow is outlined below:

G cluster_synthesis Synthesis of 8-Methoxyquinoline cluster_derivatization Synthesis of Derivatives 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction Methylation Reaction 8-Hydroxyquinoline->Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction 8-Methoxyquinoline 8-Methoxyquinoline Reaction->8-Methoxyquinoline Purification Purification (e.g., Column Chromatography) 8-Methoxyquinoline->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization 8-Methoxyquinoline_Start 8-Methoxyquinoline Derivatization_Reaction Derivatization Reaction 8-Methoxyquinoline_Start->Derivatization_Reaction Reagents Various Reagents (e.g., for nitration, halogenation) Reagents->Derivatization_Reaction Derivative 8-Methoxyquinoline Derivative Derivatization_Reaction->Derivative Purification_Deriv Purification Derivative->Purification_Deriv Characterization_Deriv Characterization Purification_Deriv->Characterization_Deriv

Caption: General workflow for the synthesis of 8-methoxyquinoline and its derivatives.

Antimicrobial Activity Data

The following tables summarize the quantitative antimicrobial activity of 8-methoxyquinoline and related 8-hydroxyquinoline derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM or µg/mL, or as the zone of inhibition in mm.

Table 1: Antibacterial Activity of 8-Methoxyquinoline and Derivatives

CompoundBacterial StrainMIC (µM)Zone of Inhibition (mm)Reference
8-MethoxyquinolineBacillus subtilis-Strong Activity[4]
8-MethoxyquinolineSalmonella spp.-Strong Activity[4]
8-MethoxyquinolineSalmonella typhi-Strong Activity[4]
5-Nitro-8-MethoxyquinolineBacillus subtilis-Less Active than 8-Methoxyquinoline[4]
5-Nitro-8-MethoxyquinolineSalmonella spp.-Less Active than 8-Methoxyquinoline[4]
5-Nitro-8-MethoxyquinolineSalmonella typhi-Less Active than 8-Methoxyquinoline[4]
8-Hydroxyquinoline (8HQ)Staphylococcus aureus3.44-13.78-[5]
8-Hydroxyquinoline (8HQ)Escherichia coli220.61-[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1-[7][8]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Staphylococcus aureus (MSSA)2.2-[7][8]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Staphylococcus aureus (MRSA)1.1-[7][8]
8-O-prenyl derivative (QD-12)Staphylococcus aureus (MRSA)12.5-[7][8]

Table 2: Antifungal Activity of 8-Methoxyquinoline and Derivatives

CompoundFungal StrainMIC (µM)MIC (µg/mL)Zone of Inhibition (mm)Reference
8-MethoxyquinolineAspergillus flavus--Strong Activity[4]
8-MethoxyquinolineAspergillus niger--Strong Activity[4]
8-MethoxyquinolineTrichophyton spp.--Strong Activity[4]
5-Nitro-8-MethoxyquinolineAspergillus flavus--Less Active than 8-Methoxyquinoline[4]
5-Nitro-8-MethoxyquinolineAspergillus niger--Less Active than 8-Methoxyquinoline[4]
5-Nitro-8-MethoxyquinolineTrichophyton spp.--Less Active than 8-Methoxyquinoline[4]
8-Hydroxyquinoline (8HQ)Candida albicans13.78--[5]
8-Hydroxyquinoline (8HQ)Saccharomyces cerevisiae13.78--[5]
ClioquinolCandida spp.-0.031–2-[9]
8-hydroxy-5-quinolinesulfonic acidCandida spp.-1–512-[9]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.-2–1024-[9]

Mechanism of Action

The antifungal mechanism of 8-hydroxyquinoline derivatives has been investigated, revealing a multi-faceted mode of action. Studies on compounds like clioquinol suggest that they can damage the fungal cell wall.[10][11] Other derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane.[10][11] This disruption of essential cellular barriers leads to leakage of cellular contents and ultimately, cell death.[10] The ability of these compounds to chelate metal ions is also considered a key factor in their antimicrobial activity, as it can disrupt essential enzymatic functions within the pathogen.[3]

G 8HQ_Derivative 8-Hydroxyquinoline Derivative Fungal_Cell Fungal Cell 8HQ_Derivative->Fungal_Cell Cell_Wall Cell Wall Damage Fungal_Cell->Cell_Wall a Membrane Cytoplasmic Membrane Disruption Fungal_Cell->Membrane b Death Cell Death Cell_Wall->Death Leakage Cellular Leakage Membrane->Leakage Leakage->Death

Caption: Proposed antifungal mechanism of action for 8-hydroxyquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxyquinoline

This protocol is a general procedure for the methylation of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Dimethyl sulfate (or other methylating agent)

  • Potassium carbonate (K2CO3) or other suitable base

  • Acetone (or other appropriate solvent)

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Dissolve 8-hydroxyquinoline in acetone in a round bottom flask.

  • Add potassium carbonate to the solution.

  • While stirring, add dimethyl sulfate dropwise to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Remove the acetone from the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude 8-methoxyquinoline by column chromatography on silica gel using an appropriate eluent system.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[3]

Materials:

  • Test compound (e.g., 8-methoxyquinoline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 100 µL of broth to all wells except the first column.

  • Add 200 µL of the test compound at a starting concentration to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Microorganism Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read MIC Value (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Agar Disk Diffusion Assay

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compound

  • Sterile filter paper disks

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal culture

  • Sterile swabs

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate to create a lawn of growth.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

  • Allow the solvent to evaporate from the disks.

  • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Include a positive control disk (containing a known antibiotic) and a negative control disk (containing only the solvent).

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

8-Methoxyquinoline and the broader class of 8-hydroxyquinoline derivatives represent a promising area for the discovery and development of new antimicrobial agents. The data and protocols provided herein offer a framework for researchers to synthesize, evaluate, and understand the mechanisms of these potent compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and safety profiles for potential therapeutic applications.

References

Application Notes and Protocols for 8-Methoxyquinoline-5-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 8-methoxyquinoline-5-carboxylic acid in organic synthesis. This versatile building block serves as a key intermediate in the synthesis of complex molecules and as a directing group in transition metal-catalyzed reactions, leveraging its inherent chelating properties.

Application Notes

This compound is a valuable reagent in modern organic synthesis, primarily utilized in two main areas:

  • As a Precursor for Bioactive Molecules: The quinoline scaffold is a common motif in pharmaceuticals and agrochemicals. This compound can be elaborated into more complex derivatives, such as amides and esters, which may exhibit a range of biological activities. Its structure is foundational for the development of novel therapeutic agents.[1]

  • As a Directing Group in C-H Functionalization: The nitrogen atom of the quinoline ring and the carboxylic acid group can act as a bidentate directing group in transition metal-catalyzed C-H activation reactions.[1] This allows for the regioselective introduction of new functional groups at the C4 or C6 position of the quinoline ring, enabling the synthesis of highly substituted and complex molecular architectures. While the closely related 8-aminoquinoline is a well-established directing group, the carboxylic acid moiety offers an alternative that can be readily modified or removed.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available 8-hydroxyquinoline in a multi-step process. The initial steps are analogous to the synthesis of related 8-methoxyquinoline derivatives.[2][3]

Experimental Workflow for Synthesis

start 8-Hydroxyquinoline step1 Methylation (Methyl iodide, K2CO3) start->step1 step2 Nitration (HNO3, H2SO4) step1->step2 step3 Reduction (Sn, HCl) step2->step3 step4 Sandmeyer Reaction (NaNO2, HCl, CuCN) step3->step4 step5 Hydrolysis (H2O, H+) step4->step5 end 8-Methoxyquinoline- 5-carboxylic acid step5->end start 8-Methoxyquinoline- 5-carboxylic acid intermediate Palladacycle Intermediate Formation start->intermediate catalyst Pd(OAc)2 catalyst->intermediate oxidant AgOAc coupling Olefin Insertion & β-Hydride Elimination oxidant->coupling olefin Olefin Substrate olefin->coupling intermediate->coupling product Ortho-Olefinated Product coupling->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-methoxyquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 8-methoxyquinoline and its derivatives?

The most common and direct method for synthesizing 8-methoxyquinoline is through the methylation of 8-hydroxyquinoline.[1][2] This precursor, 8-hydroxyquinoline, can be synthesized via several classic methods, including the Skraup and Doebner-von Miller reactions.[3] Further derivatization, such as nitration followed by reduction, allows for the introduction of other functional groups onto the 8-methoxyquinoline scaffold.[1][4]

Q2: My methylation of 8-hydroxyquinoline is giving a low yield. What are the common causes and how can I improve it?

Low yields in the methylation of 8-hydroxyquinoline can stem from incomplete deprotonation of the hydroxyl group, side reactions, or suboptimal reaction conditions. To enhance the yield, ensure the base is strong enough and used in a slight excess to fully deprotonate the hydroxyl group. The choice of solvent is also critical; a polar aprotic solvent like acetone or DMF is often effective. Additionally, controlling the reaction temperature and time is crucial to prevent the formation of byproducts.

Q3: I am observing significant tar formation and a violent exothermic reaction during my Skraup synthesis of the quinoline core. How can I control this?

The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[5] To mitigate these issues:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[5]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

  • Ensure efficient stirring: Good agitation helps to dissipate heat and prevent localized hotspots, which can lead to charring.[5]

Q4: Purification of my 8-methoxyquinoline derivative by silica gel chromatography is resulting in significant peak tailing and product loss. What is the problem and how can I resolve it?

The basicity of the quinoline nitrogen atom leads to strong interactions with the acidic silica gel, causing peak tailing and sometimes irreversible adsorption.[6] To circumvent this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into the eluent will neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.

  • Employ acid-base extraction: For crude mixtures, an acid-base extraction can be an effective initial purification step to separate the basic quinoline derivative from neutral or acidic impurities.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Nitration of 8-Methoxyquinoline
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains)Insufficient nitrating agent or reaction time. The methoxy group is strongly activating, but the reaction may still require sufficient time to go to completion.[4]Increase the amount of the nitrating mixture (concentrated sulfuric and nitric acid) slightly. Extend the reaction time and monitor the reaction progress using TLC.
Formation of multiple products (isomers)Reaction temperature is too high, leading to a loss of regioselectivity.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent and throughout the reaction.
Product degradationThe reaction mixture is too acidic or the work-up is too harsh.After the reaction is complete, pour the mixture carefully into ice-cold water to precipitate the product and neutralize the acid.[4]
Problem 2: Incomplete Reduction of 5-Nitro-8-Methoxyquinoline
Symptom Possible Cause Suggested Solution
Starting material remains after the reactionThe reducing agent is not active enough or has been consumed.Ensure the reducing agent (e.g., tin dust with concentrated HCl) is of good quality and used in sufficient excess.[4] Consider alternative reducing agents like SnCl₂ or catalytic hydrogenation.
Product is unstable and decomposesThe resulting aminoquinoline is sensitive to air oxidation.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[6] Use degassed solvents to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This procedure is adapted from the work of Padwa and Norman.[2][4]

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in acetone.

  • Base Addition: Add solid potassium carbonate (1.0 eq) to the solution.

  • Methylation: Slowly add methyl iodide (1.0 eq) to the mixture.

  • Reflux: Reflux the reaction mixture for 24 hours.

  • Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane (CH₂Cl₂).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 8-methoxyquinoline. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate solvent system with 0.5% triethylamine.

Quantitative Data Summary

Reaction Step Starting Material Product Reported Yield Reference
Methylation8-Hydroxyquinoline8-Methoxyquinoline71%[1]
Nitration8-Methoxyquinoline5-Nitro-8-methoxyquinoline77%[1][4]
Reduction5-Nitro-8-methoxyquinoline5-Amino-8-methoxyquinoline-[4]

Visual Guides

Synthesis_Workflow Synthesis Workflow for 8-Methoxyquinoline Derivatives cluster_synthesis Core Synthesis 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Methoxyquinoline 8-Methoxyquinoline 8-Hydroxyquinoline->8-Methoxyquinoline Methylation (MeI, K2CO3) 5-Nitro-8-methoxyquinoline 5-Nitro-8-methoxyquinoline 8-Methoxyquinoline->5-Nitro-8-methoxyquinoline Nitration (H2SO4, HNO3) 5-Amino-8-methoxyquinoline 5-Amino-8-methoxyquinoline 5-Nitro-8-methoxyquinoline->5-Amino-8-methoxyquinoline Reduction (Sn, HCl)

Caption: A typical synthetic route for producing 8-methoxyquinoline derivatives.

Troubleshooting_Purification Troubleshooting Chromatography Issues Crude 8-Methoxyquinoline Derivative Crude 8-Methoxyquinoline Derivative Silica Gel Chromatography Silica Gel Chromatography Crude 8-Methoxyquinoline Derivative->Silica Gel Chromatography Peak Tailing / Product Loss Peak Tailing / Product Loss Silica Gel Chromatography->Peak Tailing / Product Loss Add Basic Modifier (e.g., Et3N) Add Basic Modifier (e.g., Et3N) Peak Tailing / Product Loss->Add Basic Modifier (e.g., Et3N) Solution 1 Use Alumina Chromatography Use Alumina Chromatography Peak Tailing / Product Loss->Use Alumina Chromatography Solution 2 Acid-Base Extraction Acid-Base Extraction Peak Tailing / Product Loss->Acid-Base Extraction Alternative Improved Separation Improved Separation Add Basic Modifier (e.g., Et3N)->Improved Separation Use Alumina Chromatography->Improved Separation Acid-Base Extraction->Improved Separation

Caption: Decision tree for troubleshooting purification of basic quinoline derivatives.

References

purification techniques for 8-hydroxyquinoline reaction solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 8-hydroxyquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 8-hydroxyquinoline reaction solution?

A1: Crude 8-hydroxyquinoline, particularly from Skraup or modified Skraup syntheses, can contain several types of impurities. These typically include unreacted starting materials such as o-aminophenol and glycerol, by-products from side reactions like polymers and tars, and residual catalysts or acids.[1] In syntheses involving quinoline sulfonation and alkali fusion, 5-hydroxyquinoline is a common impurity.[2][3]

Q2: My crude 8-hydroxyquinoline product is a dark, tarry substance. How can I purify it?

A2: The formation of dark, polymeric, and tarry substances is a well-known issue in 8-hydroxyquinoline synthesis.[1] An effective initial purification step is to separate these polymers by adjusting the pH of the reaction mixture. The crude product can then be further purified using techniques like recrystallization.[1]

Q3: What is the most effective method for purifying crude 8-hydroxyquinoline to a high purity (>99%)?

A3: Recrystallization is a highly effective and widely used method to achieve high-purity 8-hydroxyquinoline.[1] Solvents such as methanol, ethanol, or chlorinated hydrocarbons like 1,2-dichloroethane have been demonstrated to yield purities ranging from 99.0% to 99.9%.[1][2][3][4] The optimal solvent choice depends on the specific impurities present. Column chromatography is also a very effective method for purification.[5]

Q4: What is the role of pH adjustment in the purification of 8-hydroxyquinoline?

A4: Adjusting the pH of the reaction solution is a critical step for separating impurities. A two-step pH adjustment process can be employed. First, adjusting the pH to a range of 3.7-3.9 causes the precipitation of unwanted polymers, which can then be removed by filtration.[4] Subsequently, adjusting the filtrate's pH to a neutral range of 7.0-7.5 will precipitate the crude 8-hydroxyquinoline.[4]

Q5: Can I use column chromatography to purify 8-hydroxyquinoline? What should I watch out for?

A5: Yes, column chromatography is an effective purification method.[5] A common issue encountered is the tailing of peaks, which is often due to the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the silica gel surface.[6] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent. This will improve the peak shape and resolution.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Purity After Recrystallization - Incorrect solvent choice.- Incomplete removal of polymeric impurities.- Presence of isomeric impurities (e.g., 5-hydroxyquinoline).- Solvent Selection: Test a range of solvents. Methanol, ethanol, and chlorinated solvents like 1,2-dichloroethane are good starting points.[2][3][4]- Pre-purification: Implement a pH adjustment step to precipitate and remove polymers before recrystallization.[4]- Multiple Recrystallizations: Perform a second recrystallization to improve purity.
Formation of a Dark, Tarry Product - High reaction temperatures during Skraup synthesis.- Presence of excess glycerol.- Initial Cleanup: Before recrystallization, dissolve the crude product in an aqueous solution and adjust the pH to 3.7-3.9 to precipitate polymers. Filter, then adjust the filtrate to pH 7.0-7.5 to precipitate the crude 8-hydroxyquinoline.[4]
Poor Separation During Column Chromatography (Peak Tailing) - Interaction of the basic quinoline nitrogen with acidic silica gel.[6]- Use a Basic Modifier: Add a small amount (e.g., 0.1-1%) of triethylamine or pyridine to your eluent to improve peak shape and resolution.[6]
Product Discoloration (Turns Yellow/Brown) - Exposure to light and air.[7][8]- Storage: Store the purified 8-hydroxyquinoline in a cool, dark, and dry environment.
Low Yield After Steam Distillation - Inefficient steam transfer.- Large volumes of water leading to product loss.- Alternative Methods: Consider recrystallization or pH-based purification, which can offer higher recovery rates and avoid the generation of large volumes of wastewater.[2][3]

Purification Protocols and Data

Table 1: Recrystallization Solvents for High-Purity 8-Hydroxyquinoline
Solvent Achieved Purity Yield Reference
Methanol>99.9%96.6% (with mother liquor recycling)[4]
1,2-Dichloroethane99.9%98.0%[3]
Trichloromethane99.0%95.0%[2]
EthanolNot specified65%[9]

Experimental Workflow: Purification by pH Adjustment and Recrystallization

G A Crude 8-Hydroxyquinoline Reaction Solution B Concentrate under reduced pressure A->B C Add water to dissolve residue B->C D Adjust pH to 3.7-3.9 with NaOH solution C->D E Stir and filter D->E F Precipitated Polymers (Discard) E->F Solid G Filtrate E->G Liquid H Adjust pH to 7.0-7.5 with NaOH solution G->H I Filter H->I J Crude 8-Hydroxyquinoline I->J Solid K Recrystallize from Methanol J->K L High-Purity (>99%) 8-Hydroxyquinoline K->L

Caption: Workflow for purifying 8-hydroxyquinoline.

Detailed Experimental Protocols

1. Purification via pH Adjustment and Methanol Recrystallization

  • Objective: To remove polymeric by-products and obtain high-purity 8-hydroxyquinoline.

  • Protocol:

    • Take the crude reaction solution containing 8-hydroxyquinoline and concentrate it under reduced pressure to remove the solvent.[4]

    • Add water to the resulting residue (approximately 1 to 2 times the mass of the 8-hydroxyquinoline) and stir until dissolved.[4]

    • At a temperature of 25-30°C, slowly add a 30-40% aqueous sodium hydroxide solution dropwise while stirring to adjust the pH of the system to 3.7-3.9.[4]

    • Once a solid precipitate (polymer) forms, continue stirring for 20-30 minutes.[4]

    • Filter the mixture. The collected solid is the polymer waste. The filtrate is retained for the next step.[4]

    • Continue to add the 30-40% sodium hydroxide solution to the filtrate, adjusting the pH to 7.0-7.5 to precipitate the crude 8-hydroxyquinoline.[4]

    • Filter the solution to collect the crude 8-hydroxyquinoline product.[4]

    • For recrystallization, add the crude product to methanol (approximately 1 to 1.5 times the mass of the crude product), heat to 50°C, and stir until dissolved.[4]

    • Cool the solution to 30-40°C and continue to stir for 30 minutes.[4]

    • Maintain the temperature and filter to obtain the final high-purity 8-hydroxyquinoline product (>99.9%).[4]

2. Recrystallization from a Chlorinated Solvent (1,2-Dichloroethane)

  • Objective: To achieve high purity of a crude 8-hydroxyquinoline product.

  • Protocol:

    • In a reaction vessel, add 1,2-dichloroethane (approximately 1.25 parts by weight relative to the crude product).[3]

    • While stirring, slowly add the crude 8-hydroxyquinoline (e.g., 80% purity).[3]

    • Heat the mixture to 30-35°C and stir for 30 minutes to ensure complete dissolution.[3]

    • Cool the solution to 20°C using refrigerated water to induce crystallization.[3]

    • Filter the mixture and wash the filter cake with a small amount of cold 1,2-dichloroethane.[3]

    • The filtrate can be concentrated to recover the solvent for reuse.[2]

    • The collected solid is dried to yield the purified 8-hydroxyquinoline product (purity up to 99.9%).[3]

Decision Tree for Purification Method Selection

G start Start: Crude 8-Hydroxyquinoline q1 Is the crude product a dark, tarry solid? start->q1 a1_yes pH Adjustment (Polymer Removal) q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Desired Purity? a1_yes->q2 a1_no->q2 a2_high >99% q2->a2_high High a2_moderate <99% q2->a2_moderate Moderate recrystallization Recrystallization (Methanol or Chloralkane) a2_high->recrystallization column Column Chromatography (with basic modifier) a2_high->column steam Steam Distillation a2_moderate->steam

References

Technical Support Center: Synthesis of 8-Methoxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-methoxyquinoline-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its intermediates.

Issue 1: Low Yield in the Skraup-Doebner-von Miller Reaction for the Quinoline Core

The Skraup-Doebner-von Miller synthesis and its variations are common for creating the quinoline scaffold but can be prone to low yields and tar formation due to highly exothermic and harsh acidic conditions.[1][2]

ParameterStandard ConditionOptimized ConditionExpected Outcome
Reaction Moderator NoneAddition of ferrous sulfate (FeSO₄)Moderates the exothermic reaction, reducing tar formation and improving yield.[1]
Reaction Medium HomogeneousBiphasic reaction mediumSequesters the carbonyl substrate in an organic phase, reducing acid-catalyzed polymerization and increasing yield.[3]
Catalyst Concentrated H₂SO₄Recyclable Ag(I)-exchanged Montmorillonite K10Provides good to excellent yields under solvent-free conditions.
Energy Source Conventional HeatingMicrowave irradiationCan lead to increased reaction efficiency and improved yields.[3]

Troubleshooting Workflow: Low Yield in Quinoline Synthesis

G start Low Yield or Tar Formation in Skraup-type Reaction check_reagents Are reagents high-purity and anhydrous? start->check_reagents check_temp Was the reaction temperature controlled? check_reagents->check_temp Yes purify_reagents Purify/dry all starting materials. check_reagents->purify_reagents No use_moderator Consider adding a moderator like FeSO4. check_temp->use_moderator Yes, but still exothermic slow_addition Ensure slow, careful addition of acid with cooling. check_temp->slow_addition No purification_issue Is the purification method effective? check_temp->purification_issue Yes use_moderator->purification_issue purify_reagents->check_temp slow_addition->purification_issue steam_distill Employ steam distillation to separate product from tar. purification_issue->steam_distill No, high tar content end Optimized Synthesis purification_issue->end Yes column_chrom Use column chromatography for stubborn impurities. steam_distill->column_chrom Still impure steam_distill->end Pure product obtained column_chrom->end

Caption: Troubleshooting workflow for low yield and tar in Skraup synthesis.

Issue 2: Poor Yield During Nitration of 8-Methoxyquinoline

The nitration step to produce 5-nitro-8-methoxyquinoline is crucial. Low yields can result from improper reaction conditions.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Temperature Room TemperatureMaintained at low temperature with coolingMinimizes side reactions and decomposition.
Addition of Substrate Rapid additionSlow, portion-wise addition with shakingEnsures controlled reaction and prevents overheating.[4]
Reaction Time Extended10-15 minutes (due to activating methoxy group)Prevents over-nitration or degradation of the product.[4]

Issue 3: Incomplete Reduction of 5-Nitro-8-Methoxyquinoline

The reduction of the nitro group to an amine is a key step. Incomplete reactions will lower the overall yield.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Reducing Agent Tin (Sn) dust and HClVigorous shaking with tin dust and HClEnsures proper mixing and surface contact for the heterogeneous reaction.[4]
Heating Room TemperatureHeating on a water bath for 1 hourDrives the reaction to completion.[4]
Work-up Direct extractionNeutralization with cold water before extractionEnsures the amine product is in its free base form for efficient extraction into an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical multi-step synthesis route for a derivative like 8-methoxyquinoline-5-aminoacetic acid, and what are the expected yields at each step?

A common route starts from 8-hydroxyquinoline. The following table summarizes the steps and reported yields for the synthesis of a related compound, 8-methoxyquinoline-5-aminoacetic acid.[4][5]

StepReactionStarting MaterialProductReported Yield
1Methylation8-Hydroxyquinoline8-Methoxyquinoline71%[4][5]
2Nitration8-Methoxyquinoline5-Nitro-8-Methoxyquinoline77%[4][5]
3Reduction5-Nitro-8-Methoxyquinoline5-Amino-8-Methoxyquinoline96%[4]
4Carboxymethylation5-Amino-8-Methoxyquinoline8-Methoxyquinoline-5-aminoacetic acid~61%[4]

Q2: How can I purify the crude quinoline product effectively?

Purification can be challenging, especially with tar formation.

  • Steam Distillation: This is a highly effective method to separate the volatile quinoline product from non-volatile tar and inorganic salts.[1] The mixture is basified, and then steam is passed through to co-distill the product with water.[1]

  • Salt Formation & Recrystallization: The crude quinoline can be converted to a salt, such as a hydrochloride or picrate, which can be purified by crystallization. The free base can then be regenerated.

  • Column Chromatography: For stubborn impurities, column chromatography using silica gel is a reliable method.[1]

Q3: What is the mechanism of the Doebner-von Miller reaction?

The mechanism is complex and has been a subject of debate. A proposed mechanism involves a fragmentation-recombination pathway.[6] The key steps are:

  • Conjugate Addition: The aniline derivative adds to an α,β-unsaturated carbonyl compound.

  • Fragmentation: The intermediate fragments into an imine and a saturated ketone.

  • Recombination: These fragments recombine to form a new conjugated imine.

  • Cyclization and Aromatization: The intermediate undergoes further reactions, including cyclization and elimination of an aniline molecule, to form the final quinoline product.[6]

Doebner-von Miller Reaction Pathway

G cluster_0 Reaction Stages Aniline Aniline Conjugate_Addition 1. Conjugate Addition Aniline->Conjugate_Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Conjugate_Addition Fragmentation 2. Fragmentation Conjugate_Addition->Fragmentation Imine Imine Fragmentation->Imine Ketone Saturated Ketone Fragmentation->Ketone Recombination 3. Recombination Imine->Recombination Ketone->Recombination Cyclization 4. Cyclization & Aromatization Recombination->Cyclization Quinoline Quinoline Product Cyclization->Quinoline G cluster_synthesis Synthesis Steps cluster_purification Purification Options start 8-Hydroxyquinoline step1 Methylation (MeI, K2CO3) start->step1 product1 8-Methoxyquinoline step1->product1 step2 Nitration (HNO3, H2SO4) product1->step2 distillation Steam Distillation product1->distillation Intermediate product2 5-Nitro-8-Methoxyquinoline step2->product2 step3 Reduction (Sn, HCl) product2->step3 product3 5-Amino-8-Methoxyquinoline step3->product3 step4 Carboxylation (e.g., via Sandmeyer or other methods) product3->step4 product4 8-Methoxyquinoline- 5-Carboxylic Acid step4->product4 recrystallization Recrystallization product4->recrystallization Final Product column Column Chromatography product4->column Final Product

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for quinoline carboxylic acids?

A1: Several classical and modern methods are employed for the synthesis of quinoline carboxylic acids. The most common include:

  • The Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2][3]

  • The Gould-Jacobs Reaction: This route is particularly effective for preparing 4-hydroxyquinoline derivatives, which can be precursors to quinoline carboxylic acids. It involves the reaction of an aniline with an alkoxymethylenemalonic ester.[4][5]

  • The Friedländer Synthesis: This is a widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][6][7][8]

  • The Pfitzinger Reaction: This reaction specifically yields quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[1]

Q2: How do I choose the most suitable synthetic method for my target molecule?

A2: The optimal method depends on several factors, including the desired substitution pattern on the quinoline ring, the availability of starting materials, and the required scale of the reaction.[1]

  • For simple or alkyl-substituted quinolines, the Doebner-von Miller or Friedländer syntheses are often suitable.[1]

  • For highly functionalized quinoline-2-carboxylates, modern one-pot syntheses can offer good yields and functional group tolerance.[1]

  • The Pfitzinger reaction is the method of choice for specifically targeting quinoline-4-carboxylic acids.[1]

  • The Gould-Jacobs reaction is ideal for obtaining 4-hydroxyquinoline precursors.[4]

Q3: Are there environmentally friendly or "green" methods for quinoline synthesis?

A3: Yes, significant efforts are being made to develop more sustainable synthetic protocols. Some examples include:

  • Utilizing water as a solvent and avoiding catalysts in the Friedländer reaction.[1]

  • Employing solvent-free conditions, for instance, by using a solid acid catalyst in the Doebner-von Miller reaction.[1]

  • Using microwave-assisted synthesis to drastically reduce reaction times and energy consumption.[1][9]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a common issue in quinoline synthesis and can arise from several factors depending on the chosen synthetic route.

Common CauseSuggested SolutionsApplicable Reactions
Polymerization of Reactants - Employ a biphasic solvent system to sequester the carbonyl compound in an organic phase.[1][10][11] - Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[11]Doebner-von Miller
Harsh Reaction Conditions - Optimize temperature; avoid excessively high temperatures that can lead to degradation.[1][11] - Consider milder catalysts. For example, gold catalysts have been used for the Friedländer synthesis under milder conditions.[6]Friedländer, Skraup
Incomplete Reaction - Increase reaction time and monitor progress using TLC. - Ensure sufficient heating, especially for the thermal cyclization step in the Gould-Jacobs reaction.[9][12]General, Gould-Jacobs
Inefficient Oxidation - In the final step of the Doebner-von Miller synthesis, ensure a stoichiometric excess of the oxidizing agent to drive the conversion of the dihydroquinoline intermediate to the aromatic product.[10]Doebner-von Miller
Substrates with Electron-Withdrawing Groups - For Doebner reactions with electron-deficient anilines, which often give low yields, a modified "Doebner hydrogen-transfer reaction" has been developed.[13][14]Doebner
Issue 2: Formation of Side Products (Tar/Polymers)

Tar formation is a significant problem, particularly in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.

Common CauseSuggested SolutionsApplicable Reactions
Acid-Catalyzed Polymerization - Use a biphasic reaction medium to reduce polymerization of the carbonyl compound.[1][3][10] - Optimize the concentration and type of acid catalyst. A comparative study of different Brønsted and Lewis acids can identify the optimal balance.[10]Doebner-von Miller, Skraup
Highly Exothermic Reaction - Add a moderator like ferrous sulfate (FeSO₄) to control the notoriously exothermic Skraup synthesis.[11] - Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.[11]Skraup
Difficult Work-up and Purification - By minimizing polymer formation, the work-up procedure becomes simpler.[1] - Using a solid acid catalyst that can be easily filtered off can simplify purification.[1]Doebner-von Miller
Issue 3: Poor Regioselectivity

When using unsymmetrical ketones in reactions like the Friedländer or Combes synthesis, controlling the regioselectivity can be challenging.

Common CauseSuggested SolutionsApplicable Reactions
Lack of Control in Condensation - Catalyst Selection: The choice of catalyst is crucial. For the Friedländer synthesis, specific amine catalysts have been shown to provide high regioselectivity.[6][15] - Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[15]Friedländer, Combes
Steric and Electronic Effects - Modify substituents on the starting materials. For example, a bulkier substituent on the aniline may favor cyclization at the less hindered position in the Combes synthesis.[15]Combes
Reaction Condition Optimization - Systematically vary the solvent, temperature, and reaction time to find conditions that favor the formation of a single isomer.[15]Friedländer, Combes

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing key reaction parameters.

Table 1: Optimization of the Gould-Jacobs Reaction Using Microwave Synthesis

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125020121
2300202428
3250601410
43006024<28 (degradation)
530052247

Analysis: Higher temperatures are crucial for the intramolecular cyclization. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was found to be 300°C for 5 minutes, providing the highest yield.[16]

Table 2: Catalyst and Solvent Effects on a One-Pot Quinoline-2-Carboxylate Synthesis

EntryCatalystSolventYield of Intermediate (%)
1L-prolineMethanol85
2PyrrolidineMethanol78
3No CatalystMethanol50
4L-prolineEthanol82
5L-prolineAcetonitrile75

Analysis: The choice of catalyst and solvent significantly impacts the yield of the intermediate in this one-pot synthesis. L-proline in methanol was found to be the most effective combination.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: Add aniline and concentrated hydrochloric acid to the flask.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[10][11]

Protocol 2: Gould-Jacobs Synthesis (Conventional High-Temperature)
  • Reaction Setup: Combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask.

  • Intermediate Formation: Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the intermediate in a high-boiling inert solvent (e.g., diphenyl ether) in a reaction flask fitted with a reflux condenser. Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration.

  • Isolation: After the reaction is complete, cool the mixture. A precipitate of the product should form.

  • Purification: Add a non-polar solvent like cyclohexane to aid precipitation. Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum.[9][16]

  • Hydrolysis (Saponification): Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous sodium hydroxide solution (e.g., 10% w/v) and reflux for 1-2 hours.

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[16]

  • Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point until the evolution of carbon dioxide ceases to obtain the 4-hydroxyquinoline.[16]

Protocol 3: Friedländer Synthesis (General Procedure)
  • Reaction Setup: In a fume hood, combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound with an α-methylene group in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[11]

Mandatory Visualizations

experimental_workflow cluster_doebner Doebner-von Miller Synthesis cluster_gould Gould-Jacobs Synthesis cluster_friedlander Friedländer Synthesis d_start Aniline + α,β-Unsaturated Carbonyl d_react Acid-Catalyzed Reflux d_start->d_react d_workup Basification & Extraction d_react->d_workup d_purify Purification d_workup->d_purify d_product Quinoline Derivative d_purify->d_product g_start Aniline + DEEM g_intermediate Form Anilidomethylenemalonate (100-130°C) g_start->g_intermediate g_cyclize Thermal Cyclization (>250°C) g_intermediate->g_cyclize g_hydrolyze Saponification g_cyclize->g_hydrolyze g_decarboxylate Decarboxylation g_hydrolyze->g_decarboxylate g_product 4-Hydroxyquinoline g_decarboxylate->g_product f_start 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl f_react Acid/Base Catalyzed Reflux f_start->f_react f_workup Work-up f_react->f_workup f_product Substituted Quinoline f_workup->f_product

Caption: Generalized experimental workflows for common quinoline carboxylic acid syntheses.

troubleshooting_tree start Low Yield or Side Product Formation q_tar Significant Tar/Polymer Formation? start->q_tar a_tar_yes Employ Biphasic System Optimize Acid Catalyst Use Moderator (Skraup) q_tar->a_tar_yes Yes q_regio Mixture of Regioisomers? q_tar->q_regio No end Improved Yield and Purity a_tar_yes->end a_regio_yes Optimize Catalyst Modify Substrate Vary Conditions (T, t, solvent) q_regio->a_regio_yes Yes q_incomplete Incomplete Reaction? q_regio->q_incomplete No a_regio_yes->end a_incomplete_yes Increase Reaction Time/Temp Ensure Sufficient Oxidant (Doebner-von Miller) q_incomplete->a_incomplete_yes Yes q_incomplete->end No a_incomplete_yes->end

Caption: A decision tree for troubleshooting common issues in quinoline synthesis.

References

Navigating the Nuances of Quinoline Synthesis: A Technical Support Hub for Skraup Reaction Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the Skraup synthesis is a powerful and long-standing method for the preparation of quinolines. However, its notoriously vigorous reaction conditions can often lead to the formation of undesirable side products, complicating purification and reducing yields. This technical support center provides a comprehensive guide to troubleshooting these side reactions, offering detailed experimental protocols, quantitative data for comparison, and a clear visual workflow to navigate the challenges of this classic synthetic route.

Troubleshooting Guide: Common Issues and Solutions

The Skraup synthesis, while effective, can present several challenges. The most common issues are the highly exothermic nature of the reaction and the formation of significant amounts of tar. The following table outlines these problems, their probable causes, and recommended solutions to mitigate them.

IssueProbable Cause(s)Recommended Solution(s)
Violent/Uncontrolled Reaction The reaction is highly exothermic by nature. Omission of a moderating agent.Add ferrous sulfate (FeSO₄) to the reaction mixture to moderate the exotherm. Ensure slow and careful addition of sulfuric acid with adequate cooling.
Excessive Tar Formation Polymerization of acrolein, formed from the dehydration of glycerol, under harsh acidic and high-temperature conditions.Use a moderator such as ferrous sulfate to control the reaction rate and reduce charring. Maintain careful temperature control, avoiding excessive heat. Slow, controlled addition of glycerol can also minimize the concentration of acrolein at any given time.
Low Yield of Desired Quinoline Incomplete reaction due to insufficient heating time or temperature. Product loss during workup and purification from the tarry residue.Ensure the reaction is heated for an adequate duration after the initial exotherm. Employ steam distillation for effective separation of the volatile quinoline product from the non-volatile tar.
Formation of Isomeric Products Use of a meta-substituted aniline as the starting material.Be aware that meta-substituted anilines will typically yield a mixture of 5- and 7-substituted quinoline isomers. The ratio of these isomers can be influenced by the substituent and the reaction conditions. Separation of the isomers will be necessary during purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: Tar formation is the most common side reaction in the Skraup synthesis. It primarily results from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol under the strong acidic and high-temperature conditions of the reaction.[1]

Q2: How does ferrous sulfate act as a moderator in the reaction?

A2: Ferrous sulfate (FeSO₄) is a crucial additive for controlling the often violent exotherm of the Skraup synthesis. It is believed to act as an oxygen carrier, which helps to moderate the oxidation step of the reaction, leading to a less vigorous and more controlled process, thereby reducing charring.

Q3: I used a meta-substituted aniline and obtained a mixture of products. Is this expected?

A3: Yes, this is an expected outcome. The Skraup synthesis with meta-substituted anilines typically leads to the formation of a mixture of 5- and 7-substituted quinoline isomers. The electronic nature of the substituent on the aniline ring influences the position of the cyclization. For example, the reaction with m-nitroaniline yields a mixture of 5-nitroquinoline and 7-nitroquinoline.

Q4: Are there alternative oxidizing agents to nitrobenzene?

A4: While nitrobenzene is a common oxidizing agent in the Skraup synthesis, other oxidants can be used. Arsenic acid has been reported to result in a less violent reaction. Other alternatives include iodine, which can be used in catalytic amounts. The choice of oxidizing agent can influence the reaction's vigor and the overall yield.

Quantitative Data on Product and Side Product Formation

The following tables summarize available quantitative data on the yields of desired quinoline products and the formation of isomeric side products when using substituted anilines.

Table 1: Reported Yields of Quinoline Synthesis with Various Substituted Anilines

Substituted AnilineProduct(s)Reported Yield (%)
AnilineQuinoline84-91
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixture
m-Aminophenol7-HydroxyquinolineModerate
m-Toluidine7-Methylquinoline-
m-Aminobenzoic acidQuinoline-5-carboxylic acid & Quinoline-7-carboxylic acidMixture

Data compiled from various sources. Yields can be highly dependent on specific reaction conditions.

Table 2: Isomer Ratios in the Skraup Synthesis with Meta-Substituted Anilines

Meta-Substituted AnilineIsomeric ProductsProduct Ratio
m-Nitroaniline5-Nitroquinoline : 7-Nitroquinoline3.5 : 1
m-Aminobenzoic acidQuinoline-5-carboxylic acid : Quinoline-7-carboxylic acid5 : 1

These ratios can be influenced by reaction conditions such as the concentration of sulfuric acid and the choice of oxidizing agent.

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a generalized procedure and should be adapted based on the specific aniline derivative and available laboratory equipment. Extreme caution should be exercised due to the highly exothermic nature of this reaction.

Materials:

  • Aniline (or substituted aniline)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for work-up)

  • Steam distillation apparatus

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Slowly and with vigorous stirring, carefully add concentrated sulfuric acid to the mixture. The addition is highly exothermic, and the flask should be cooled in an ice bath to control the temperature.

  • Initiation: Gently heat the mixture in a fume hood. Once the reaction begins to boil, immediately remove the heat source. The exothermic nature of the reaction should sustain the reflux.

  • Reaction Progression: After the initial vigorous reaction subsides, continue to heat the mixture at a gentle reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution.

  • Purification by Steam Distillation: Transfer the neutralized mixture to a steam distillation apparatus. Steam distill the mixture to separate the volatile quinoline product from the non-volatile tarry residues.

  • Extraction: Collect the distillate and extract the quinoline with a suitable organic solvent.

  • Final Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude quinoline can be further purified by distillation or chromatography.

Logical Workflow for Troubleshooting Side Product Formation

The following diagram illustrates a logical workflow for addressing common issues related to side product formation during the Skraup synthesis.

Troubleshooting_Skraup_Synthesis cluster_start Start cluster_observation Observation cluster_issues Identified Issues cluster_solutions Solutions & Mitigations Start Skraup Synthesis Experiment Observation Analyze Reaction Outcome Start->Observation ViolentReaction Violent/Uncontrolled Reaction Observation->ViolentReaction Exothermic? TarFormation Excessive Tar Formation Observation->TarFormation Tarry? LowYield Low Yield of Quinoline Observation->LowYield Low Yield? IsomerFormation Isomeric Mixture (with m-substituted aniline) Observation->IsomerFormation Mixture? AddModerator Add Ferrous Sulfate (FeSO₄) ViolentReaction->AddModerator ControlTemp Control Temperature & Slow Reagent Addition ViolentReaction->ControlTemp TarFormation->AddModerator TarFormation->ControlTemp SteamDistill Optimize Purification: Steam Distillation LowYield->SteamDistill OptimizeTime Ensure Sufficient Reaction Time LowYield->OptimizeTime SeparateIsomers Purification to Separate Isomers IsomerFormation->SeparateIsomers

Caption: Troubleshooting workflow for side product formation in Skraup synthesis.

References

Technical Support Center: Stability of 8-Methoxyquinoline Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-methoxyquinoline and its derivatives. The information provided will help you anticipate and address common stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of an 8-methoxyquinoline compound is changing color. What could be the cause?

A1: Color change in solutions containing quinoline derivatives is often an indication of degradation, primarily due to oxidation. The quinoline ring system can be susceptible to oxidation, which may be accelerated by exposure to light, elevated temperatures, and the presence of oxygen or metal ions.

Q2: I'm observing a decrease in the purity of my 8-methoxyquinoline sample over time via HPLC analysis. What are the likely degradation pathways?

A2: A decrease in purity suggests chemical degradation. For 8-methoxyquinoline compounds, the most probable degradation pathways include:

  • Oxidation: The methoxy group and the quinoline ring are susceptible to oxidation, potentially forming N-oxides or other oxidized species. This can be catalyzed by light, heat, and trace metal ions.

  • Hydrolysis: Under acidic or basic conditions, the methoxy group could potentially be hydrolyzed to an 8-hydroxyquinoline derivative.

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to the formation of various photoproducts.

Q3: What are the optimal storage conditions for solutions of 8-methoxyquinoline compounds to minimize degradation?

A3: To minimize degradation, solutions of 8-methoxyquinoline compounds should be:

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Stored at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is preferable. Avoid repeated freeze-thaw cycles.

  • Deoxygenated: Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can help remove dissolved oxygen and minimize oxidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 8-methoxyquinoline compounds.

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A rapid decrease in the peak area of the parent compound in HPLC analysis.

  • Appearance of multiple new peaks in the chromatogram.

  • Noticeable color change in the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Use an Inert Atmosphere: Prepare and store your solutions under nitrogen or argon. 2. Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid. The optimal concentration should be determined empirically. 3. Use Chelating Agents: If metal ion catalysis is suspected, add a chelating agent such as EDTA to your solution.
Photodegradation 1. Protect from Light: Work in a dimly lit area and use amber-colored glassware or foil-wrapped containers.
Unsuitable pH 1. pH Optimization: Conduct a study to determine the pH at which the compound is most stable. Test a range of buffered solutions (e.g., pH 3, 5, 7, 9). 2. Use Buffers: Maintain the optimal pH of your solution using a suitable buffer system (e.g., phosphate, acetate, or citrate buffers). Ensure the buffer itself does not catalyze degradation.
Issue 2: Poorly Resolved Peaks in HPLC Analysis of a Stressed Sample

Symptoms:

  • Co-elution of the parent compound with degradation products.

  • Broad or tailing peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Method 1. Method Optimization: Develop a stability-indicating HPLC method. This involves adjusting parameters such as the mobile phase composition, gradient, column type, and temperature to achieve adequate separation of all degradation products from the parent compound. A general protocol is provided below.
Metal Chelation Effects 1. Use a Suitable Column: Quinoline compounds can chelate with trace metals in silica-based columns, leading to poor peak shape. Consider using a column with low metal content or a polymer-based column. 2. Mobile Phase Additives: Adding a small amount of a competing chelating agent or an acid (like phosphoric acid) to the mobile phase can improve peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[1]

Objective: To generate potential degradation products of an 8-methoxyquinoline compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your 8-methoxyquinoline compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 30 minutes.[3]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 30 minutes.[3]

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 7 days.[2]

    • Thermal Degradation: Expose the solid compound and a solution to a dry heat of 105°C. The duration should be adjusted based on the compound's melting point.[3]

    • Photodegradation: Expose a solution of the compound to a combination of UV and visible light.[2]

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (105°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc

Figure 1: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the formation of degradation products.[4]

Objective: To develop an HPLC method that separates the 8-methoxyquinoline compound from all its potential degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.1)
Mobile Phase B Acetonitrile
Gradient Time (min)/%B: 0/10, 20/90, 25/90, 26/10, 30/10
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by the UV spectrum of the compound (e.g., 250 nm)[5]
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Prepare solutions of the unstressed compound and the samples from the forced degradation study at a suitable concentration.

  • Analysis: Inject the samples into the HPLC system.

  • Method Optimization: If co-elution is observed, adjust the gradient profile, mobile phase pH, or try a different column (e.g., a phenyl-hexyl column) to improve separation. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

G cluster_workflow HPLC Method Development Workflow start Inject Stressed Samples check_sep Is Separation Adequate? start->check_sep adjust_gradient Adjust Gradient Profile check_sep->adjust_gradient No validate Validate Method check_sep->validate Yes adjust_gradient->start adjust_ph Modify Mobile Phase pH adjust_gradient->adjust_ph adjust_ph->start change_column Try Different Column adjust_ph->change_column change_column->start

Figure 2: Logical workflow for HPLC method optimization.

Plausible Degradation Pathways

The following diagram illustrates a plausible degradation pathway for 8-methoxyquinoline based on the known reactivity of similar compounds. This is a hypothetical pathway and should be confirmed experimentally.

G cluster_pathways Potential Degradation Pathways parent 8-Methoxyquinoline hydrolysis 8-Hydroxyquinoline (via Hydrolysis) parent->hydrolysis Acid/Base n_oxide 8-Methoxyquinoline N-oxide (via Oxidation) parent->n_oxide Oxidizing Agent ring_opened Ring-Opened Products (via Oxidation/Photolysis) parent->ring_opened Light/Heat

Figure 3: Plausible degradation pathways for 8-methoxyquinoline.

By following the guidance in this technical support center, researchers can better understand and mitigate the stability challenges associated with 8-methoxyquinoline compounds, leading to more reliable and reproducible experimental results.

References

Troubleshooting Guide for 8-Hydroxyquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the purification of 8-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 8-hydroxyquinoline?

A1: Common impurities can include unreacted starting materials from the synthesis, such as o-aminophenol and glycerol, byproducts like polymers and isomers (e.g., 5-hydroxyquinoline), and residual solvents or acids.[1][2][3] The Skraup synthesis method, while economical, is known for producing multiple byproducts and residual polymers that can be challenging to remove.[1][2]

Q2: My purified 8-hydroxyquinoline is discolored (e.g., yellow, brown, or dark). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities or residual polymeric byproducts from the synthesis.[1] It can also be caused by chelation with trace metal ions.[4][5][6] To remove these impurities, you can perform a recrystallization from a suitable solvent like methanol or ethanol.[1][2] If metal chelation is suspected, washing the crude product with a dilute acid solution before recrystallization may be beneficial. The use of activated carbon during recrystallization can also help to remove colored impurities.

Q3: I am experiencing low yield after purification. What are the potential reasons?

A3: Low yield can result from several factors:

  • Incomplete precipitation or crystallization: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.

  • Loss during filtration: Use appropriate filter paper and ensure all the product is transferred. Wash the crystals with a minimal amount of cold solvent to avoid redissolving the product.

  • Sub-optimal pH for precipitation: If purifying by pH adjustment, ensure the pH is carefully controlled to selectively precipitate the 8-hydroxyquinoline.[1]

  • Decomposition: 8-hydroxyquinoline can be sensitive to high temperatures and prolonged heating. Avoid excessive temperatures during solvent removal or drying.

Q4: How can I remove polymeric byproducts from my crude 8-hydroxyquinoline?

A4: A common method for removing polymeric byproducts, particularly from the Skraup synthesis, involves a pH adjustment procedure. The crude product is dissolved in an aqueous solution, and the pH is adjusted to a specific range (e.g., 3.7-3.9) to precipitate the polymers, which can then be removed by filtration.[1] The 8-hydroxyquinoline is then precipitated from the filtrate by adjusting the pH to 7-7.5.[1]

Data Presentation

Table 1: Solvent Selection for Recrystallization of 8-Hydroxyquinoline

SolventPurity AchievedKey ConsiderationsReference
Methanol>99.9%Effective for achieving high purity. The crude product is dissolved in hot methanol and cooled to crystallize.[1]
Ethanol95%A common and effective solvent for recrystallization.[2]
Chloroparaffin99.00% - 99.90%A non-traditional solvent that can be recycled, offering a more environmentally friendly option with high yield.[3]

Table 2: pH-Based Purification Parameters for Removing Polymeric Impurities

SteppH RangePurposeReference
Polymer Precipitation3.7 - 3.9To selectively precipitate polymeric byproducts from the reaction mixture.[1]
8-Hydroxyquinoline Crude Precipitation7.0 - 7.5To precipitate the crude 8-hydroxyquinoline from the polymer-free filtrate.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol

  • Dissolution: Dissolve the crude 8-hydroxyquinoline in a minimal amount of hot methanol (e.g., at 50°C).[1] The ratio of methanol to crude product can be approximately 1:1 to 1.5:1 by mass.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying: Dry the purified 8-hydroxyquinoline crystals under vacuum.

Protocol 2: Purification by pH Adjustment to Remove Polymers

  • Dissolution: Dissolve the crude reaction mixture containing 8-hydroxyquinoline in water. The amount of water can be 1 to 2 times the mass of the 8-hydroxyquinoline.[1]

  • Polymer Precipitation: Slowly add an aqueous sodium hydroxide solution (e.g., 30-40%) with stirring to adjust the pH of the solution to 3.7-3.9.[1] This will cause the polymeric byproducts to precipitate.

  • Polymer Removal: Stir for 20-30 minutes and then filter to remove the precipitated polymers.[1]

  • 8-Hydroxyquinoline Precipitation: To the filtrate, continue adding the sodium hydroxide solution to adjust the pH to 7-7.5.[1] This will precipitate the crude 8-hydroxyquinoline.

  • Isolation and Further Purification: Collect the crude 8-hydroxyquinoline by filtration. This product can be further purified by recrystallization as described in Protocol 1.

Mandatory Visualization

Troubleshooting_8HQ_Purification start Start: Crude 8-Hydroxyquinoline issue_purity Purity Issue? start->issue_purity Assess Purity issue issue solution solution endpoint Pure 8-Hydroxyquinoline issue_color Discoloration? issue_purity->issue_color Yes issue_yield Low Yield? issue_purity->issue_yield No solution_recrystallize_ac Recrystallize with Activated Carbon issue_color->solution_recrystallize_ac Yes issue_polymer Polymeric Impurities? issue_color->issue_polymer No solution_recrystallize_ac->endpoint solution_ph_adjust pH Adjustment (Precipitate Polymers) issue_polymer->solution_ph_adjust Yes solution_recrystallize Recrystallize (e.g., Methanol) issue_polymer->solution_recrystallize No solution_ph_adjust->solution_recrystallize Further Purification solution_recrystallize->endpoint issue_yield->endpoint No solution_yield Optimize Crystallization (Cooling Time, pH) Minimize Transfer Loss issue_yield->solution_yield Yes solution_yield->endpoint

Caption: Troubleshooting workflow for 8-hydroxyquinoline purification.

References

Technical Support Center: Enhancing Catalyst Performance with 8-Methoxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 8-methoxyquinoline-5-carboxylic acid to enhance catalyst performance. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the application of this specialized ligand in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound primarily functions as a bidentate ligand, utilizing its quinoline nitrogen and the carboxylic acid group to chelate with a metal center of a catalyst.[1] This chelation can enhance the catalyst's stability, activity, and selectivity in various organic transformations. The electronic properties of the methoxy and carboxylic acid groups can also influence the electron density at the metal center, thereby modulating its catalytic properties.

Q2: Which types of catalytic reactions can be enhanced by this compound?

A2: While research is ongoing, ligands with similar structural motifs have been employed in a range of transition metal-catalyzed reactions. These include, but are not limited to, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira), copper-catalyzed oxidation reactions, and ruthenium-catalyzed hydrogenation reactions.[2][3][4] The effectiveness of the ligand is highly dependent on the specific reaction, metal center, and substrates involved.

Q3: How does this compound improve catalyst stability?

A3: The chelation of this compound to a metal center forms a stable metallacycle. This stable complex can prevent catalyst deactivation pathways such as aggregation or leaching of the metal. The rigid quinoline backbone can also provide steric hindrance that protects the metal center from unwanted side reactions.

Q4: Can the carboxylic acid group interfere with the catalytic reaction?

A4: Yes, the carboxylic acid functionality can potentially participate in side reactions. For instance, in reactions employing a strong base, the carboxylic acid will be deprotonated to a carboxylate, which is generally the desired state for chelation. However, in certain contexts, the acidic proton might interfere with base-sensitive substrates or reagents. Careful selection of reaction conditions is crucial.

Q5: What are the signs of catalyst deactivation when using this ligand?

A5: Signs of catalyst deactivation can include a decrease in reaction rate, incomplete conversion of starting materials, or the formation of undesired byproducts.[5][6] Visually, a change in the color of the reaction mixture might indicate a change in the oxidation state of the metal or decomposition of the catalyst complex.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound as a catalyst ligand.

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Inactive Catalyst Complex Ensure the metal precursor and this compound are of high purity. Synthesize the catalyst complex in situ or pre-form and isolate it to ensure proper coordination. Verify the complex formation using analytical techniques like NMR or IR spectroscopy.
Poor Ligand Solubility This compound may have limited solubility in non-polar organic solvents. Use a co-solvent system or a more polar aprotic solvent such as DMF, DMAc, or NMP. The deprotonated carboxylate form generally has better solubility.
Inappropriate Base The chosen base may not be strong enough to deprotonate the carboxylic acid for effective chelation or may be sterically hindered. Screen a variety of inorganic (e.g., K₃PO₄, Cs₂CO₃) and organic (e.g., DBU, DIPEA) bases.
Catalyst Poisoning Impurities in starting materials or solvents (e.g., sulfur compounds) can poison the catalyst. Use purified reagents and high-purity, degassed solvents. The quinoline nitrogen itself can sometimes act as a catalyst poison if not properly coordinated.[5]
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Side Reactions of the Ligand The carboxylic acid group could undergo esterification or amidation under certain conditions. Protect the carboxylic acid as an ester if it is not intended to participate in chelation, although this would alter its role as a ligand.
Homocoupling of Substrates This is common in cross-coupling reactions. Lowering the reaction temperature, adjusting the stoichiometry of the reactants, or using a different metal precursor or ligand-to-metal ratio can mitigate this.
Ligand Degradation At elevated temperatures, the ligand itself might degrade. Conduct the reaction at the lowest effective temperature. Analyze the crude reaction mixture for signs of ligand decomposition by LC-MS.

Data Presentation

Table 1: Hypothetical Performance of a Palladium Catalyst in a Suzuki-Miyaura Coupling Reaction
LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
None1.01001235
PPh₃1.0100875
This compound0.580492
8-Hydroxyquinoline0.580688

This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
  • Catalyst Pre-formation (Optional but Recommended):

    • In a nitrogen-purged glovebox, dissolve palladium(II) acetate (1 mol%) and this compound (1.1 mol%) in anhydrous DMF.

    • Stir the mixture at room temperature for 1 hour to form the palladium-ligand complex.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

    • Add the pre-formed catalyst solution via syringe.

    • Add any additional anhydrous, degassed solvent required to reach the desired concentration.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_run Reaction Execution & Work-up Pd_source Palladium(II) Acetate Mix_cat Mix and Stir (1h, RT) Pd_source->Mix_cat Ligand 8-Methoxyquinoline- 5-carboxylic acid Ligand->Mix_cat Solvent_prep Anhydrous DMF Solvent_prep->Mix_cat Catalyst_sol Catalyst Solution Mix_cat->Catalyst_sol Reaction_vessel Schlenk Flask Catalyst_sol->Reaction_vessel Add via syringe Aryl_halide Aryl Halide Aryl_halide->Reaction_vessel Boronic_acid Boronic Acid Boronic_acid->Reaction_vessel Base Base (e.g., K₃PO₄) Base->Reaction_vessel Heat_stir Heat and Stir Reaction_vessel->Heat_stir Quench Quench and Extract Heat_stir->Quench Purify Column Chromatography Quench->Purify Product Purified Product Purify->Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle L = this compound Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorgano R-Pd(II)-R' L Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->Transmetalation Base Base Base->Transmetalation

Caption: A plausible catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Overcoming Solubility Problems of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline carboxylic acid derivatives poorly soluble in aqueous solutions?

A1: The low aqueous solubility of quinoline carboxylic acids is typically due to a combination of factors. The quinoline core itself is a bicyclic aromatic system, which is largely hydrophobic.[1] Additionally, strong intermolecular forces within the crystal lattice of the solid compound require significant energy to break, which limits the ability of water molecules to solvate individual molecules.[2] The specific nature and position of any substituents on the quinoline ring can also increase lipophilicity, further decreasing water solubility.[1][2]

Q2: What are the primary strategies to improve the solubility of my quinoline carboxylic acid compound?

A2: Several effective methods can be employed to enhance solubility.[1] These include:

  • pH Adjustment: As carboxylic acids, their solubility is highly dependent on pH. Increasing the pH deprotonates the carboxylic acid group to form a more soluble carboxylate anion.[2][3]

  • Co-solvency: Adding a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or PEG 400 reduces the overall polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[1][3]

  • Salt Formation: Chemically reacting the acidic quinoline carboxylic acid with a suitable base (counter-ion) to form a stable salt can dramatically improve aqueous solubility and dissolution rate.[1][3][4]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][5][6]

  • Use of Surfactants: Surfactants can increase solubility through the formation of micelles that encapsulate the hydrophobic drug molecules.[3][5]

Q3: How do I choose the most appropriate solubility enhancement technique?

A3: The selection depends on the physicochemical properties of your specific compound and the intended application. For ionizable compounds like quinoline carboxylic acids, pH adjustment and salt formation are often the most direct and effective first-line approaches.[1] If the compound is neutral or very lipophilic, or if pH adjustment is not feasible for your experiment, co-solvency, solid dispersions, or complexation with cyclodextrins may be more suitable.[1] A systematic screening approach is often necessary to identify the optimal method.

Q4: I am having trouble dissolving my compound in DMSO to make a stock solution. What can I do?

A4: Difficulty dissolving a compound in DMSO for stock preparation is a common issue. Here are some troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it absorbs moisture from the air. This absorbed water can significantly reduce its ability to dissolve hydrophobic compounds. Always use a fresh, unopened bottle or a properly stored, anhydrous grade of DMSO.[3]

  • Apply Gentle Heat: Gently warm the solution to 30-40 °C while stirring or vortexing.[3] Be cautious, as excessive heat may cause degradation.

  • Sonication: Use an ultrasonic bath to break up compound aggregates and enhance the interaction between the compound and the solvent.[3][7]

  • Consider Alternative Solvents: If solubility in DMSO remains poor, other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, but ensure they are compatible with your experimental system.[3]

Troubleshooting Guides

This section provides detailed strategies and protocols to address specific solubility issues.

Issue 1: Poor Solubility in Aqueous Media for In Vitro Assays

The inherent hydrophobicity of the quinoline ring system often leads to low aqueous solubility.[3] The following methods can be used to improve solubility for experimental assays.

Strategy A: pH Adjustment

The carboxylic acid group allows for a significant increase in solubility at higher pH values due to the formation of a more soluble carboxylate salt.[2][3]

Troubleshooting Steps & Solutions:

Problem Possible Cause Recommended Solution
Compound precipitates upon standing. The buffer capacity may be insufficient to maintain the required high pH.[3]Use a buffer with a higher buffering capacity or adjust the pH to a slightly higher value.[3]
Compound appears unstable or degrades. The compound may be chemically unstable at very high pH values.[3]Assess the chemical stability of the compound at the selected pH over time. If unstable, consider a different strategy like co-solvency.
"Salting out" occurs. At high buffer salt concentrations, the solubility of your compound may decrease.[1]Use the minimum effective buffer concentration required to maintain the target pH.[1]
Strategy B: Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can increase solubility by reducing the polarity of the aqueous medium.[3]

Troubleshooting Steps & Solutions:

Problem Possible Cause Recommended Solution
Precipitation occurs upon dilution into the final assay medium. This is a common issue when a stock solution in a strong organic solvent (like 100% DMSO) is diluted into an aqueous buffer. The solvent polarity shift causes the compound to crash out.Optimize the co-solvent concentration in the final solution.[3] Ensure the final concentration of the organic solvent is high enough to maintain solubility but low enough to not interfere with the assay. Perform serial dilutions.
Cell toxicity or assay interference is observed. High concentrations of organic co-solvents can be toxic to cells or interfere with enzyme activity.[3]Determine the maximum tolerable co-solvent concentration for your specific assay. Screen multiple pharmaceutically acceptable co-solvents to find one with the best balance of solubilizing power and low toxicity.[3]
Strategy C: Salt Formation

Creating a salt with a suitable counter-ion is a powerful method to improve not only solubility but also the dissolution rate.[3][8]

Troubleshooting Steps & Solutions:

Problem Possible Cause Recommended Solution
The formed salt is hygroscopic (absorbs moisture from the air). Some salt forms are inherently hygroscopic, which can affect accurate weighing, handling, and stability.[3]Assess the hygroscopicity of the prepared salts. Store hygroscopic salts in a desiccator. If the issue is severe, screen for different, less hygroscopic counter-ions.
Inconsistent solubility results are obtained. Different crystalline forms (polymorphs) of the same salt can have different solubilities.[3]Control the crystallization process carefully to ensure a consistent polymorphic form is produced. Characterize the solid form using techniques like PXRD.
The salt solubility is still insufficient. The intrinsic solubility of the salt itself may be limited.[1]This indicates that salt formation alone is not enough. A combination approach may be necessary, such as using a co-solvent system for the salt form.
Data Presentation

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A strong solvent, but can have toxicity/assay interference at higher concentrations.[3]
Ethanol10-30%Generally well-tolerated in many biological systems.[3]
Propylene Glycol10-40%A common pharmaceutical excipient.[3]
Polyethylene Glycol 300/400 (PEG 300/400)10-50%Low toxicity; often used in preclinical formulations.[3]

Table 2: Common Basic Counter-ions for Salt Formation with Carboxylic Acids

Counter-ion TypeExamplesNotes
Inorganic Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺)Sodium and potassium salts are often highly soluble, while divalent cations like calcium may form less soluble salts.[3][8]
Amine-based Tromethamine (Tris), Meglumine, DiethanolamineCommonly used in pharmaceutical formulations to create organic salts.[3][9]

Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol determines the pH at which a quinoline carboxylic acid dissolves in an aqueous system.

  • Prepare a Suspension: Accurately weigh a small amount of the compound and suspend it in deionized water or a low-capacity buffer. The amount should be in excess of its expected solubility.

  • Titrate with Base: While stirring vigorously, slowly add a titrant solution of a suitable base (e.g., 0.1 M NaOH) dropwise.[3]

  • Monitor pH and Appearance: Continuously monitor the pH of the suspension with a calibrated pH meter. Visually observe the dissolution of the solid material.[3]

  • Determine Optimal pH: The pH at which the compound completely dissolves is the minimum pH required for solubilization via salt formation.[3] For experimental use, it is advisable to formulate the final solution in a buffer system that can maintain a pH slightly above this value to ensure stability.[3]

Protocol 2: Co-solvent Screening Using the Shake-Flask Method

This protocol is used to determine the solubility of the compound in various co-solvent/water mixtures.

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40% v/v of co-solvent in a relevant aqueous buffer).[3]

  • Add Excess Compound: Add an excess amount of the quinoline carboxylic acid to a known volume of each co-solvent mixture in a sealed vial.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid and Liquid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantify Concentration: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[10] The measured concentration represents the equilibrium solubility in that solvent system.

Visualizations

G cluster_workflow Solubility Enhancement Workflow start Poor Aqueous Solubility of Quinoline Carboxylic Acid check_ionizable Is the compound ionizable? (pKa known) start->check_ionizable ph_adjust Strategy 1: pH Adjustment / Salt Formation check_ionizable->ph_adjust Yes cosolvency Strategy 2: Co-solvency check_ionizable->cosolvency No / Insufficient ph_adjust->cosolvency Fails or Unstable success Solubility Goal Met ph_adjust->success other_methods Advanced Strategies: (Solid Dispersions, Cyclodextrins, etc.) cosolvency->other_methods Fails cosolvency->success other_methods->success

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

G cluster_protocol Co-solvent Screening Protocol prep_solvents 1. Prepare Co-solvent/ Aqueous Buffer Mixtures (e.g., 10%, 20%, 30% EtOH) add_compound 2. Add Excess Compound to each mixture prep_solvents->add_compound equilibrate 3. Equilibrate (e.g., Shake for 24h at 25°C) add_compound->equilibrate separate 4. Separate Solid (Centrifuge / Filter) equilibrate->separate quantify 5. Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify analyze 6. Analyze Data & Select Optimal System quantify->analyze

Caption: Experimental workflow for enhancing solubility using co-solvents.

G cluster_ph Effect of pH on Quinoline Carboxylic Acid Solubility low_ph Low pH (Acidic) pH < pKa acid_form R-COOH (Protonated Form) low_ph->acid_form high_ph High pH (Basic) pH > pKa salt_form R-COO⁻ + Na⁺ (Deprotonated / Salt Form) high_ph->salt_form acid_form->salt_form + OH⁻ insoluble Poorly Soluble (Solid Precipitate) acid_form->insoluble salt_form->acid_form + H⁺ soluble Highly Soluble (Dissolved in Solution) salt_form->soluble

Caption: Logical diagram illustrating the pH-dependent solubility equilibrium.

References

Technical Support Center: Method Refinement for Metal Ion Detection Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline derivatives for the detection of metal ions.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based sensor shows weak or no fluorescence upon binding to the target metal ion. What are the possible causes and solutions?

A1: Weak or absent fluorescence is a common issue that can stem from several factors:

  • Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific quinoline derivative-metal ion complex. These can be found in the product's technical datasheet or relevant literature.

  • Solvent Polarity and pH: The photophysical properties of many quinoline derivatives are highly sensitive to the solvent environment and pH.[1][2]

    • Troubleshooting:

      • Verify that the pH of your buffer solution is optimal for the sensor's operation.[1] Some sensors require a specific pH range to deprotonate and bind effectively with the metal ion.

      • Check the solvent composition. A change in solvent polarity can significantly alter fluorescence intensity. Consider testing a range of solvent systems (e.g., varying ratios of organic solvent to water) to find the optimal conditions.

  • Degradation of the Sensor: Quinoline derivatives can be susceptible to photobleaching or chemical degradation over time.

    • Troubleshooting:

      • Prepare fresh solutions of your sensor for each experiment.

      • Store the stock solution in the dark and at the recommended temperature.

      • Minimize the exposure of the sample to the excitation light source during measurements.

  • Quenching Effects: High concentrations of the sensor or the presence of quenching species in the sample can lead to reduced fluorescence.

    • Troubleshooting:

      • Optimize the concentration of the quinoline derivative. High concentrations can lead to self-quenching.

      • Analyze your sample for potential quenching agents.

Q2: My sensor is showing a response to multiple metal ions, leading to poor selectivity. How can I improve the selectivity for my target ion?

A2: Achieving high selectivity is a critical challenge in sensor design.[3][4] Here are some strategies to enhance selectivity:

  • Ligand Design Modification: The selectivity of a quinoline-based sensor is primarily determined by the coordinating atoms and the overall structure of the ligand. Introducing specific functional groups can favor binding to a particular metal ion. For instance, different derivatives have been synthesized to selectively detect ions like Zn2+, Cu2+, Fe3+, and Fe2+.[3][5][6][7][8]

  • Use of Masking Agents: Masking agents are compounds that can selectively bind to interfering ions, preventing them from interacting with your sensor. For example, EDTA can be used to chelate many divalent metal ions.[5][6]

  • pH Optimization: The binding affinity of many metal ions to a ligand is pH-dependent. By carefully controlling the pH of the medium, it is possible to favor the binding of the target ion over others.[1]

  • Competitive Binding Experiments: To confirm the selectivity of your sensor, perform competitive binding experiments where you measure the fluorescence response to your target ion in the presence of a molar excess of other potentially interfering ions.[5][6]

Q3: The water solubility of my quinoline derivative is low, which is affecting its application in biological systems. What can I do to improve it?

A3: Poor water solubility is a known limitation for some quinoline-based sensors, hindering their use in aqueous and biological environments.[9] Here are some approaches to address this:

  • Structural Modification: The most effective long-term solution is to modify the chemical structure of the quinoline derivative to include more hydrophilic groups. Introducing moieties like carboxylates, sulfonates, or polyethylene glycol (PEG) chains can significantly enhance water solubility.[9]

  • Co-solvents: Using a co-solvent system can help to dissolve the sensor in an aqueous medium. Common co-solvents include DMSO, DMF, ethanol, and methanol.[8] However, it is crucial to use the lowest possible concentration of the organic solvent, as it may affect the biological system under study.

  • Formulation with Surfactants or Cyclodextrins: Encapsulating the hydrophobic sensor within micelles formed by surfactants or in the cavity of cyclodextrins can improve its apparent water solubility.

Troubleshooting Guides

Problem 1: Inconsistent or Irreproducible Fluorescence Readings
Potential Cause Troubleshooting Steps
Instrumental Fluctuations 1. Allow the fluorometer lamp to warm up and stabilize before taking measurements. 2. Use a reference standard (e.g., a stable fluorophore) to check for instrument drift.
Sample Preparation Inconsistency 1. Use calibrated pipettes for accurate volume measurements. 2. Ensure thorough mixing of all solutions. 3. Prepare all samples in the same batch to minimize variability.
Cuvette Contamination or Scratches 1. Clean cuvettes thoroughly with an appropriate solvent before each use. 2. Inspect cuvettes for scratches or imperfections that could scatter light.
Photobleaching 1. Reduce the excitation slit width or use a neutral density filter to decrease light intensity. 2. Minimize the time the sample is exposed to the excitation light.
Problem 2: "Turn-Off" Sensor Shows Increased Fluorescence or "Turn-On" Sensor Shows Decreased Fluorescence
Potential Cause Troubleshooting Steps
Formation of an Unexpected Complex 1. Re-evaluate the binding stoichiometry using methods like Job's plot.[5][6] 2. Characterize the complex using other spectroscopic techniques (e.g., UV-Vis, NMR) to understand the coordination environment.
Presence of an Interfering Substance 1. Analyze the sample for other species that might be interacting with the sensor or the metal ion. 2. Perform control experiments with individual sample components to identify the source of the unexpected response.
pH-Induced Fluorescence Changes 1. Measure the pH of the final solution to ensure it is within the optimal range for the sensor. 2. The protonation/deprotonation of the quinoline nitrogen can affect fluorescence.[10]

Experimental Protocols

General Protocol for Fluorescence-Based Metal Ion Detection

This protocol is a generalized procedure and may require optimization for specific quinoline derivatives and target metal ions.[11]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the quinoline derivative (e.g., 1 x 10⁻³ M) in a suitable solvent such as acetonitrile or DMSO.[11]

    • Prepare stock solutions of the metal salts of interest (e.g., 1 x 10⁻² M) in deionized water.[11]

  • Fluorescence Measurements:

    • In a quartz cuvette, add a specific volume of a buffer solution of the desired pH.

    • Add an aliquot of the quinoline derivative stock solution to achieve the final desired concentration (e.g., 1 x 10⁻⁵ M).[11]

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution gently and record the fluorescence spectrum.

    • Monitor the change in fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the added metal ion.

    • For quenching-based sensors, a Stern-Volmer plot can be used to determine the quenching constant.[8]

    • The detection limit can be calculated based on the signal-to-noise ratio.[12]

Quantitative Data Summary

Quinoline DerivativeTarget IonDetection MechanismLimit of Detection (LOD)Solvent SystemReference
Phenylalanine derivativeZn2+Chelation-Enhanced Fluorescence (CHEF)1.45 x 10⁻⁷ MNot Specified[3]
N-((quinolin-8-yl)methylene)acetohydrazideZn2+CHEF89.3 nMEthanol/HEPES buffer[4]
QPT and QBTFe3+, Fe2+, Cu2+Fluorescence QuenchingNot SpecifiedTHF/H₂O (1:1)[5][6]
Sensor 1Fe3+Fluorescence Quenching8.67 x 10⁻⁵ MNot Specified[7][12]
Sensor TQAFe3+Fluorescence Quenching0.16841 µMDMF/Water (1:1)[8]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Analysis stock_sensor Prepare Quinoline Derivative Stock Solution add_sensor Add Sensor to Buffer stock_sensor->add_sensor stock_metal Prepare Metal Ion Stock Solutions titrate_metal Titrate with Metal Ion stock_metal->titrate_metal buffer_prep Prepare Buffer Solution buffer_prep->add_sensor initial_spec Record Initial Fluorescence add_sensor->initial_spec initial_spec->titrate_metal record_spec Record Fluorescence After Each Addition titrate_metal->record_spec Repeat plot_data Plot Intensity vs. [Metal Ion] record_spec->plot_data calc_lod Calculate Limit of Detection plot_data->calc_lod calc_binding Determine Binding Constant plot_data->calc_binding

Caption: A generalized experimental workflow for metal ion detection using quinoline derivatives.

signaling_pathway cluster_chemosensor Quinoline-Based Chemosensor cluster_response Fluorescence Response Quinoline Quinoline Fluorophore Ligand Receptor/Ligand Complex Quinoline-Metal Complex Quinoline->Complex Metal Metal Ion (e.g., Zn²⁺, Fe³⁺) Ligand->Metal Ligand->Complex Metal->Complex Fluorescence_On Fluorescence 'Turn-On' (CHEF) Complex->Fluorescence_On e.g., Zn²⁺ Fluorescence_Off Fluorescence 'Turn-Off' (Quenching) Complex->Fluorescence_Off e.g., Fe³⁺, Cu²⁺

Caption: Signaling mechanisms for quinoline-based fluorescent chemosensors for metal ion detection.

troubleshooting_logic cluster_selectivity Issue: Low Selectivity cluster_sensitivity Issue: Low Sensitivity / Weak Signal cluster_solubility Issue: Poor Solubility start Problem: Poor Sensor Performance check_interfering Check for Interfering Ions start->check_interfering check_wavelengths Verify Excitation/Emission Wavelengths start->check_wavelengths use_cosolvent Use Co-solvent (e.g., DMSO) start->use_cosolvent optimize_ph Optimize pH check_interfering->optimize_ph masking_agent Use Masking Agent optimize_ph->masking_agent check_solvent Optimize Solvent/pH check_wavelengths->check_solvent check_concentration Check Sensor Concentration check_solvent->check_concentration check_degradation Check for Sensor Degradation check_concentration->check_degradation modify_structure Modify Sensor Structure use_cosolvent->modify_structure

Caption: A troubleshooting decision tree for common issues with quinoline-based metal ion sensors.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 8-Methoxyquinoline and 5-Nitro-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two quinoline derivatives, 8-methoxyquinoline and 5-nitro-8-methoxyquinoline. The information presented is based on available experimental data to assist researchers in evaluating their potential for further investigation and development.

Antimicrobial Activity

A direct comparative study has demonstrated the superior antimicrobial potency of 8-methoxyquinoline over its nitrated counterpart, 5-nitro-8-methoxyquinoline. The experimental data, based on the agar diffusion method, reveals larger zones of inhibition for 8-methoxyquinoline against a panel of bacterial and fungal strains.

Data Presentation: Antimicrobial Activity
Microorganism8-Methoxyquinoline (Zone of Inhibition in mm)5-Nitro-8-methoxyquinoline (Zone of Inhibition in mm)
Bacteria
Bacillus subtilis7.0Less than 8-methoxyquinoline
Salmonella spp.8.0Less than 8-methoxyquinoline
Salmonella typhi7.0Less than 8-methoxyquinoline
Klebsiella spp.10.0Less than 8-methoxyquinoline
Fungi
Aspergillus flavusStrong ActivityLess than 8-methoxyquinoline
Aspergillus nigerStrong ActivityLess than 8-methoxyquinoline
Trichophyton spp.Strong ActivityLess than 8-methoxyquinoline
Candida albicansActiveLess than 8-methoxyquinoline

Source: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities, 2014.[1]

Anticancer Activity

Derivatives of 8-methoxyquinoline have been investigated for their anticancer properties. For instance, certain indolo[2,3-b] quinoline derivatives containing the 8-methoxyquinoline scaffold have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

On the other hand, 5-nitro-8-hydroxyquinoline (Nitroxoline), a closely related analog of 5-nitro-8-methoxyquinoline, has demonstrated notable anticancer activity. Studies have shown its ability to inhibit the oncogenic transcription factor FoxM1, which is overexpressed in various cancers and plays a crucial role in cell cycle progression, proliferation, and metastasis.[2] The anticancer effects of Nitroxoline have been observed in cholangiocarcinoma, breast, and bladder cancer models.[2]

Given the bioactivity of these related compounds, both 8-methoxyquinoline and 5-nitro-8-methoxyquinoline warrant further investigation to determine and compare their specific anticancer potentials.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is commonly used to qualitatively assess the antimicrobial activity of compounds.

Materials:

  • Nutrient agar plates

  • Cultures of test microorganisms (bacteria and fungi)

  • Sterile paper discs

  • Solutions of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of the nutrient agar plates is uniformly inoculated with the microbial suspension using a sterile swab.

  • Application of Test Compounds: Sterile paper discs are impregnated with known concentrations of the test compounds (8-methoxyquinoline and 5-nitro-8-methoxyquinoline) and the controls.

  • Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: The diameter of the clear zone of no microbial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Solutions of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with solvent only.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for 8-Methoxyquinoline Derivatives

Derivatives of 8-methoxyquinoline have been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Methoxyquinoline 8-Methoxyquinoline Derivative Methoxyquinoline->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by 8-methoxyquinoline derivatives.

Signaling Pathway for 5-Nitro-8-Hydroxyquinoline (Nitroxoline)

Nitroxoline, an analog of 5-nitro-8-methoxyquinoline, has been shown to exert its anticancer effects by inhibiting the FoxM1 signaling pathway.[2] FoxM1 is a key transcription factor that promotes the expression of genes involved in cell cycle progression and proliferation.

FoxM1_Signaling_Pathway Upstream Upstream Signals FoxM1 FoxM1 Upstream->FoxM1 TargetGenes Target Genes (e.g., Cyclin D1, cdc25b) FoxM1->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation Metastasis Metastasis TargetGenes->Metastasis Nitroxoline 5-Nitro-8-hydroxyquinoline (Nitroxoline) Nitroxoline->FoxM1 Inhibition

Caption: Inhibition of the FoxM1 signaling pathway by 5-nitro-8-hydroxyquinoline (Nitroxoline).[2]

Experimental Workflow for Compound Comparison

The following diagram outlines a logical workflow for the comprehensive comparison of the biological activities of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline.

Experimental_Workflow Start Compound Synthesis and Characterization Antimicrobial Antimicrobial Screening (Agar Diffusion / MIC) Start->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Conclusion Comparative Analysis and Conclusion Antimicrobial->Conclusion Anticancer->Mechanism Anticancer->Conclusion Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling Signaling->Conclusion

Caption: A logical workflow for comparing the biological activities of the two quinoline compounds.

Conclusion

Based on the available data, 8-methoxyquinoline exhibits more potent antibacterial and antifungal properties compared to 5-nitro-8-methoxyquinoline.[1] While a direct comparison of their anticancer activities is not yet established, related compounds show promise, suggesting that both molecules are worthy of further investigation in this area. The provided experimental protocols and workflow diagrams offer a framework for conducting such comparative studies. Future research should focus on a direct, quantitative comparison of their cytotoxic effects on various cancer cell lines and elucidation of their precise mechanisms of action and effects on relevant signaling pathways.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 8-hydroxyquinoline (8-HQ) has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, particularly its ability to chelate metal ions, have paved the way for the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-hydroxyquinoline derivatives across anticancer, antimicrobial, and neuroprotective applications, supported by experimental data and detailed methodologies.

The core biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to the presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring. These two moieties act as a "pincer," enabling the molecule to bind to essential metal ions like iron, copper, and zinc.[1][2][3] This metal chelation is a primary mechanism of action, disrupting cellular homeostasis in pathogenic organisms and cancer cells, and modulating metal-induced neurotoxicity.[1][2][3] The therapeutic potential of the 8-HQ scaffold can be finely tuned by introducing various substituents at different positions of the quinoline ring, leading to optimized potency and selectivity.

Anticancer Activity: Targeting Metal Homeostasis and Inducing Apoptosis

8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, particularly against multidrug-resistant (MDR) cancer cells. Their mechanism of action often involves the disruption of metal homeostasis and the induction of programmed cell death (apoptosis).

Structure-Activity Relationship Highlights:
  • Substitution at C5 and C7: Halogen atoms (e.g., chlorine, bromine) at the C5 and C7 positions generally enhance anticancer activity. This is attributed to increased lipophilicity, facilitating cell membrane penetration.

  • Mannich Bases at C7: The introduction of Mannich bases (aminomethyl groups) at the C7 position has been shown to improve cytotoxicity.

  • Metal Complexes: The formation of metal complexes, for instance with zinc, can significantly enhance the cytotoxicity of 8-hydroxyquinoline derivatives against cancer cells, including cisplatin-resistant lines.[4] One such complex, DQ6, exhibited an IC50 value of 2.25 µM against cisplatin-resistant ovarian cancer cells, a potency 22.2 times greater than cisplatin itself.[4]

  • Hybrids with other Pharmacophores: Hybrid molecules incorporating the 8-hydroxyquinoline scaffold with other anticancer agents, such as 1,4-naphthoquinone, have shown promising results. The activity of these hybrids is influenced by substituents on the quinoline moiety, with a methyl group at the C2' position demonstrating high cytotoxicity.[5]

Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives (IC50 Values)
DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25[6]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridVarious (Gram-positive/negative)4-16 (µg/mL)[7]
Zinc-8-hydroxyquinoline complex (DQ6)SK-OV-3/DDP (Cisplatin-Resistant Ovarian)2.25[4]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 6)A549 (Lung Cancer)Data not explicitly provided in µM[5]
8HQ-benzohydrazone Copper(II) complexVarious< 1[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Signaling Pathway in Anticancer Activity

8-Hydroxyquinoline derivatives can induce apoptosis in cancer cells through various signaling pathways. One notable mechanism involves the induction of mitophagy, a process of selective mitochondrial degradation.

anticancer_pathway HQ_derivative 8-Hydroxyquinoline Derivative Metal_Chelation Metal Ion Chelation (e.g., Cu, Zn) HQ_derivative->Metal_Chelation ROS_Generation ROS Generation Metal_Chelation->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Mitophagy Mitophagy Mitochondrial_Damage->Mitophagy Apoptosis Apoptosis Mitophagy->Apoptosis

Figure 1: Simplified signaling pathway of 8-hydroxyquinoline derivatives inducing apoptosis via metal chelation and mitophagy.

Antimicrobial Activity: Disrupting Bacterial and Fungal Growth

The antimicrobial properties of 8-hydroxyquinolines have been recognized for decades. Their ability to chelate essential metal ions disrupts microbial metabolism and growth.

Structure-Activity Relationship Highlights:
  • Halogenation: Similar to anticancer activity, halogenation at the C5 and C7 positions (e.g., 5,7-dichloro-8-hydroxyquinoline) significantly enhances antibacterial and antifungal activity. Dihalogenated derivatives have shown high potency with MIC values in the sub-micromolar range against certain pathogens.[9]

  • Alkoxy and Prenyl Groups: The introduction of 8-O-prenyl groups has been shown to increase selectivity against biofilm phenotypes and enhance activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

  • Importance of the 8-OH group: The presence of the 8-hydroxyl group is crucial for the antibacterial and antimycobacterial activity of these compounds.[10][11]

  • Dual Mechanism of Action: Iron complexes of 8-hydroxyquinoline, such as Fe(8-hq)3, can exhibit a dual antimicrobial mechanism by delivering iron into the bacterial cell, which is bactericidal, in addition to the metal chelating effect of the 8-HQ ligand.[1][2]

Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (MIC Values)
DerivativeMicroorganismMIC (µM)Reference
8-HydroxyquinolineStaphylococcus aureus16.0 - 32.0[2]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[10][11]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSA1.1[10][11]
8-O-prenyl derivativeMRSA12.5[10][11]
Dihalogenated 8-HQ (Iodoquinol, Clioquinol)Gonococcal pathogen0.08 - 0.56[9]
PH265C. deneoformans0.5[12]
PH276Cryptococcus spp.0.5 - 4[12]
Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound. The agar dilution method is a widely used technique.

antimicrobial_workflow start Start prep_compound Prepare Serial Dilutions of 8-HQ Derivative start->prep_compound prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prep_inoculum prep_agar Incorporate Dilutions into Molten Agar prep_compound->prep_agar pour_plates Pour Agar Plates prep_agar->pour_plates inoculate Inoculate Plates with Microorganisms pour_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results: Determine MIC incubate->read_results end End read_results->end

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Neuroprotective Activity: A Multifaceted Approach for Neurodegenerative Diseases

8-Hydroxyquinoline derivatives have emerged as promising multi-target agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects stem from their ability to chelate metal ions, reduce oxidative stress, and inhibit protein aggregation.

Structure-Activity Relationship Highlights:
  • Metal Chelation: The ability to chelate metal ions like copper, zinc, and iron is crucial for their neuroprotective effects. These metals are implicated in the aggregation of amyloid-beta (Aβ) plaques in Alzheimer's disease.

  • Antioxidant Properties: Many 8-HQ derivatives possess antioxidant properties, helping to mitigate the oxidative stress that contributes to neuronal damage.

  • Inhibition of Aβ Aggregation: Several derivatives have been shown to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. For example, compound 5b demonstrated an IC50 of 5.64 µM for the inhibition of self-induced Aβ aggregation.[13]

  • Multi-target-directed Ligands (MTDLs): The 8-HQ scaffold is ideal for designing MTDLs that can simultaneously target multiple pathological pathways in neurodegenerative diseases, such as cholinesterase inhibition, monoamine oxidase (MAO) inhibition, and metal chelation.[14]

Comparative Neuroprotective Activity of 8-Hydroxyquinoline Derivatives
DerivativeActivityIC50 (µM)Reference
Compound 5bAβ Aggregation Inhibition5.64[13]
Quinolylnitrone 19hBChE Inhibition0.00106[14]
Quinolylnitrone 19hMAO-B Inhibition4.46[14]
ClioquinolNeuroprotection against high glucose-[15]
Signaling Pathway in Neuroprotection

One of the neuroprotective mechanisms of 8-hydroxyquinoline derivatives involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that plays a key role in cellular adaptation to low oxygen and oxidative stress.

neuroprotection_pathway HQ_derivative 8-Hydroxyquinoline Derivative PHD_inhibition Inhibition of Prolyl Hydroxylases (PHDs) HQ_derivative->PHD_inhibition HIF1a_stabilization HIF-1α Stabilization PHD_inhibition->HIF1a_stabilization HIF1_activation HIF-1 Activation HIF1a_stabilization->HIF1_activation Neuroprotective_genes Expression of Neuroprotective Genes HIF1_activation->Neuroprotective_genes Neuroprotection Neuroprotection Neuroprotective_genes->Neuroprotection

Figure 3: Simplified signaling pathway of 8-hydroxyquinoline derivatives promoting neuroprotection through HIF-1α stabilization.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]

  • Compound Treatment: Add serial dilutions of the 8-hydroxyquinoline derivative to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[17]

Agar Dilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18]

  • Preparation of Agar Plates: Prepare a series of agar plates containing twofold dilutions of the 8-hydroxyquinoline derivative.[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Spot a defined volume of the microbial suspension onto the surface of each agar plate.[19]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 16-20 hours for bacteria).[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the aggregation of amyloid-beta peptides.[20]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Aβ peptide (e.g., Aβ1-42), Thioflavin T dye, and the 8-hydroxyquinoline derivative in a suitable buffer (e.g., Tris buffer, pH 7.4).[20]

  • Incubation: Incubate the mixture in a 96-well plate at 37°C. Spontaneous aggregation is induced by incubation, which can be with or without shaking.[20]

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[20]

  • Data Analysis: An increase in fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of the 8-hydroxyquinoline derivative is determined by comparing the fluorescence in its presence to a control without the inhibitor.

References

Comparative Efficacy of 8-Methoxyquinoline-5-Amino Acetic Acid as a Novel Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the herbicidal potential of 8-methoxyquinoline-5-amino acetic acid in comparison to established commercial herbicides.

This guide provides a detailed comparison of the herbicidal efficacy of the novel compound 8-methoxyquinoline-5-amino acetic acid with widely used commercial herbicides: Glyphosate, Atrazine, and 2,4-D. Due to the limited availability of quantitative data for 8-methoxyquinoline-5-amino acetic acid, this comparison is based on existing qualitative assessments and data from structurally related quinoline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Executive Summary

8-Methoxyquinoline-5-amino acetic acid has demonstrated potent herbicidal activity in preliminary studies, leading to the complete desiccation of treated weeds within 11 days of application.[1][2] While quantitative data on its efficacy, such as IC50 or ED50 values, are not yet publicly available, its structural features, incorporating both a quinoline ring and an amino acid moiety, suggest a potential for a novel or hybrid mechanism of action. This guide will synthesize the available information and provide a comparative framework against established herbicides.

Data Presentation: Comparative Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of Glyphosate, Atrazine, and 2,4-D against various weed species. This data provides a benchmark for evaluating the potential performance of 8-methoxyquinoline-5-amino acetic acid.

Table 1: Efficacy of Glyphosate

Weed SpeciesApplication Rate (kg ai/ha)% ControlReference
Barnyardgrass (Echinochloa crus-galli)1.1297[1]
Johnsongrass (Sorghum halepense)0.21 (3 oz/acre)84[3]
Florida Beggarweed (Desmodium tortuosum)0.21 (3 oz/acre)99[3]
Spanishneedles (Bidens bipinnata)0.21 (3 oz/acre)90[3]
Pitted Morningglory (Ipomoea lacunosa)1.1268[1]
Sicklepod (Senna obtusifolia)1.1289[1]
Ivyleaf Morningglory (Ipomoea hederacea)1.68 (24 oz/acre)25[3]

Table 2: Efficacy of Atrazine

Weed SpeciesApplication Rate (kg ai/ha)% ControlReference
Broadleaf Weeds (general)0.357 - 0.71473 - 98[4]
Grassy Weeds (general)0.357 - 0.7144 - 56[4]
Common Waterhemp, Giant Ragweed, PigweedNot SpecifiedEffective Control[5]

Table 3: Efficacy of 2,4-D

Weed SpeciesApplication Rate (kg ae/ha)% Control (28 DAT)Reference
Glyphosate-Resistant Palmer Amaranth0.5659[6]
Glyphosate-Resistant Palmer Amaranth1.1275[6]
Glyphosate-Resistant Palmer Amaranth (with Glyphosate)1.1281[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of herbicidal efficacy studies. Below are representative protocols for the synthesis of 8-methoxyquinoline-5-amino acetic acid and for conducting herbicidal activity screening.

Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid

The synthesis of 8-methoxyquinoline-5-amino acetic acid is a multi-step process starting from 8-hydroxyquinoline.

Step 1: Preparation of 8-methoxyquinoline

  • 8-hydroxyquinoline is dissolved in acetone.

  • Solid potassium carbonate and methyl iodide are added to the solution.

  • The mixture is refluxed for 24 hours.

  • After cooling, the product, 8-methoxyquinoline, is isolated.

Step 2: Preparation of 5-Nitro-8-Methoxyquinoline

  • 8-methoxyquinoline is added to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

  • The reaction proceeds for 10-15 minutes.

  • The mixture is then poured into cold water to precipitate the yellow 5-nitro-8-methoxyquinoline, which is then filtered and recrystallized.

Step 3: Preparation of 5-Amino-8-Methoxyquinoline

  • 5-nitro-8-methoxyquinoline is dissolved in concentrated hydrochloric acid.

  • Tin dust is added, and the mixture is heated on a water bath for 1 hour.

  • After cooling and neutralization with cold water, the product is extracted with chloroform to yield a brownish solid of 5-amino-8-methoxyquinoline.

Step 4: Preparation of 8-Methoxyquinoline-5-Amino Acetic Acid

  • 5-amino-8-methoxyquinoline is dissolved in a 5% sodium carbonate solution.

  • Monochloroacetic acid is added, and the mixture is stirred for 3 hours.

  • The reaction medium is then neutralized with concentrated hydrochloric acid, which precipitates a whitish solid.

  • The precipitate is filtered, dried, and recrystallized from methanol to yield 8-methoxyquinoline-5-amino acetic acid.[2]

Herbicidal Activity Screening Protocol

A general protocol for evaluating the herbicidal efficacy of a new compound is as follows:

1. Plant Material and Growth Conditions:

  • A selection of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species are grown in pots containing a standard potting mix.

  • Plants are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.

2. Herbicide Application:

  • The test compound (8-methoxyquinoline-5-amino acetic acid) and reference herbicides are dissolved in an appropriate solvent (e.g., acetone or DMSO) and diluted with water to the desired concentrations. A surfactant is typically added to improve foliar uptake.

  • The herbicide solutions are applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer to ensure uniform coverage.

3. Efficacy Evaluation:

  • Visual Injury Assessment: Plant injury is visually rated at set intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction: At the end of the experiment, the above-ground plant material is harvested, and the fresh and dry weights are measured. The percentage of biomass reduction compared to untreated control plants is calculated.

  • IC50/ED50 Determination: To quantify the potency of the herbicide, a dose-response study is conducted with a range of concentrations. The data is used to calculate the concentration required to inhibit growth by 50% (IC50) or the effective dose to achieve 50% of the maximal response (ED50).

Visualizations: Synthesis and Proposed Mechanism of Action

To visually represent the key processes, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Carboxymethylation 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Methoxyquinoline 8-Methoxyquinoline 8-Hydroxyquinoline->8-Methoxyquinoline K2CO3, CH3I 5-Nitro-8-Methoxyquinoline 5-Nitro-8-Methoxyquinoline 8-Methoxyquinoline->5-Nitro-8-Methoxyquinoline H2SO4, HNO3 5-Amino-8-Methoxyquinoline 5-Amino-8-Methoxyquinoline 5-Nitro-8-Methoxyquinoline->5-Amino-8-Methoxyquinoline Sn, HCl 8-Methoxyquinoline-5-Amino Acetic Acid 8-Methoxyquinoline-5-Amino Acetic Acid 5-Amino-8-Methoxyquinoline->8-Methoxyquinoline-5-Amino Acetic Acid ClCH2COOH, Na2CO3

Caption: Synthesis workflow for 8-methoxyquinoline-5-amino acetic acid.

Proposed_Mechanism cluster_herbicide Herbicidal Action cluster_plant Plant Cell Herbicide 8-Methoxyquinoline- 5-Amino Acetic Acid Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Auxin_Receptor Mimics Auxin Gene_Expression Auxin-Responsive Gene Expression Auxin_Receptor->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Proposed mechanism of action as a synthetic auxin.

Discussion and Future Directions

The available evidence strongly suggests that 8-methoxyquinoline-5-amino acetic acid is a potent herbicidal agent. Its chemical structure, featuring a quinoline core often found in bioactive compounds and an amino acid side chain, points towards a potentially complex mechanism of action. One plausible hypothesis is that it acts as a synthetic auxin. Synthetic auxins are a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death.[7][8] The presence of the carboxylic acid group is a common feature of many synthetic auxin herbicides.

To fully validate the herbicidal efficacy and elucidate the precise mechanism of action of 8-methoxyquinoline-5-amino acetic acid, further research is imperative. Key areas for future investigation include:

  • Quantitative Efficacy Studies: Dose-response experiments to determine the IC50 and ED50 values against a broad spectrum of weed and crop species.

  • Mechanism of Action Studies: Molecular and physiological studies to identify the specific cellular target and biochemical pathway disrupted by the compound. This could involve receptor binding assays, gene expression analysis, and metabolomic profiling.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 8-methoxyquinoline-5-amino acetic acid to identify the key structural features responsible for its herbicidal activity and to potentially develop even more potent and selective herbicides.

  • Toxicological and Environmental Fate Studies: Evaluation of the compound's safety profile for non-target organisms and its persistence and degradation in the environment.

References

A Comparative Analysis of Quinoline-Based Chelating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of quinoline-based chelating agents, supported by experimental data. This analysis focuses on their metal chelation properties, anticancer activity, and role in neuroprotection, with a special emphasis on 8-hydroxyquinoline and its notable derivatives, Clioquinol and PBT2.

Metal ions are essential for a multitude of biological processes, but their dysregulation is implicated in the pathology of various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. Quinoline-based compounds, a class of heterocyclic aromatic organic molecules, have garnered significant attention for their ability to act as chelating agents, binding to metal ions and modulating their activity. This guide delves into a comparative analysis of these agents, presenting key data to inform research and development.

Quantitative Comparison of Chelating Abilities

The efficacy of a chelating agent is fundamentally determined by the stability of the metal-ligand complexes it forms. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex and stronger chelation. While a comprehensive comparative table of stability constants for all derivatives is challenging to compile from existing literature, the following table presents available data for key quinoline-based chelators with biologically relevant metal ions.

Chelating AgentMetal Ionlog K₁log K₂Overall Stability (log β₂)Reference
8-HydroxyquinolineCu²⁺12.811.724.5[1]
Ni²⁺11.29.921.1[1]
Co²⁺10.49.219.6[1]
Zn²⁺10.59.520.0[1]
Fe²⁺8.07.015.0[1]
Clioquinol (CQ)Cu²⁺~10-1.2x10¹⁰ (KC')[2][3]
Zn²⁺~9-7.0x10⁸ (KC')[2][3]

Note: Data for 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinoline are compiled from various sources and represent typical values. KC' represents the conditional stability constant measured in a biological buffer.[3]

Comparative Anticancer Activity

Quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their proposed mechanism of action often involves the chelation of metal ions crucial for tumor growth and the induction of apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several quinoline-based compounds, providing a comparative view of their potency.

Compound ClassDerivativeCancer Cell LineCell TypeIC₅₀ (µM)Reference
Quinoline-O-carbamatesCompound 3feeAChE/eqBuChE (enzyme inhibition)-1.3 / 0.81[4]
Quinoline DerivativesCompound 11MCF-7Breast Cancer29.8[5]
Compound 12MCF-7Breast Cancer39.0[5]
Compound 13MCF-7Breast Cancer40.0[5]
Compound 14MCF-7Breast Cancer40.4[5]
4,6,7-substituted quinolinesCompound 27VariousLeukemia, CNS, BreastComparable to Cabozantinib (IC₅₀ = 40 nM for c-Met)[1]
Compound 28VariousLeukemia, CNS, BreastHigher than Cabozantinib[1]
4-aniline quinolinesCompound 38MCF-7Breast CancerComparable to positive control[1]
3,5,7-trisubstituted quinolinesCompound 23MKN45, SNU-5, H1993c-Met overexpressing cancers1-5[1]
Quinoline-8-SulfonamidesCompound 9aC32Amelanotic Melanoma520[6]
COLO829Melanotic Melanoma376[6]
MDA-MB-231Triple-Negative Breast Cancer609[6]
U87-MGGlioblastoma Multiforme756[6]
A549Lung Cancer496[6]
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesVariousHCT-116Colon Cancer4 - 43[6]
MCF-7Breast Cancer4 - 43[6]

Signaling Pathways and Mechanisms of Action

Quinoline-based chelating agents exert their biological effects through the modulation of various signaling pathways. In cancer, they are known to induce apoptosis, or programmed cell death. In the context of neurodegenerative diseases, they are being investigated for their neuroprotective properties.

Apoptosis Induction in Cancer

Several quinoline derivatives induce apoptosis in cancer cells through the activation of the Extracellular signal-regulated kinase (ERK) pathway. The sustained activation of ERK, often considered a pro-survival pathway, can paradoxically lead to apoptosis in certain cellular contexts.

apoptosis_pathway Quinoline Derivative Quinoline Derivative ROS Generation ROS Generation Quinoline Derivative->ROS Generation induces ERK Activation ERK Activation ROS Generation->ERK Activation activates Downstream Effectors Downstream Effectors ERK Activation->Downstream Effectors phosphorylates Apoptosis Apoptosis Downstream Effectors->Apoptosis triggers

ERK-mediated apoptosis pathway induced by quinoline derivatives.

Neuroprotection in Alzheimer's Disease

In Alzheimer's disease, the dysregulation of metal ions like copper and zinc is linked to the aggregation of amyloid-β (Aβ) peptides. Clioquinol and its second-generation analog, PBT2, are thought to exert their neuroprotective effects by chelating these excess metal ions and modulating key signaling pathways, such as the one involving Glycogen Synthase Kinase 3 (GSK-3) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

neuroprotection_pathway cluster_clioquinol Clioquinol/PBT2 Action cluster_pathway Neuroprotective Signaling Clioquinol/PBT2 Clioquinol/PBT2 Metal Chelation Metal Chelation Clioquinol/PBT2->Metal Chelation chelates excess Cu2+, Zn2+ GSK-3 Inhibition GSK-3 Inhibition Metal Chelation->GSK-3 Inhibition leads to BACE1 Activity BACE1 Activity GSK-3 Inhibition->BACE1 Activity reduces Neuronal Survival Neuronal Survival GSK-3 Inhibition->Neuronal Survival promotes Aβ Production Aβ Production BACE1 Activity->Aβ Production decreases

Neuroprotective pathway of Clioquinol/PBT2 in Alzheimer's disease.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-based chelating agents.

Spectrophotometric Determination of Metal-Ligand Stoichiometry and Stability Constant (Job's Method)

This method, also known as the method of continuous variations, is used to determine the stoichiometry of a metal-ligand complex in solution.

Materials:

  • Stock solution of the metal ion (e.g., CuSO₄) of known concentration.

  • Stock solution of the quinoline-based ligand of the same concentration as the metal ion.

  • Spectrophotometer.

  • Cuvettes.

  • Volumetric flasks.

Procedure:

  • Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total volume and total moles of reactants constant. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9 in 10 mL volumetric flasks.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. Use a solution of the metal ion at the same concentration as in the experimental solutions as a blank.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal:ligand complex.

  • The stability constant (K) can be calculated from the absorbance data.

jobs_method_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis A Prepare equimolar stock solutions of metal and ligand B Mix in varying mole fractions (constant total moles) A->B C Measure absorbance at λmax of the complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine stoichiometry from the maximum absorbance D->E

Workflow for Job's method of continuous variations.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates.

  • Cells of interest.

  • Culture medium.

  • Quinoline-based compound to be tested.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the quinoline-based compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cells treated with the quinoline-based compound.

  • Annexin V-FITC conjugate.

  • Propidium Iodide (PI) solution.

  • 1X Annexin V binding buffer.

  • Flow cytometer.

Procedure:

  • Induce apoptosis in cells by treating them with the quinoline-based compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

apoptosis_assay_workflow A Induce apoptosis in cells B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion

Quinoline-based chelating agents represent a versatile class of compounds with significant therapeutic potential in oncology and neurology. Their ability to bind metal ions and modulate critical cellular pathways makes them promising candidates for further drug development. This guide provides a comparative overview of their performance, supported by quantitative data and detailed experimental protocols, to facilitate ongoing research in this exciting field. The choice of a specific quinoline derivative will ultimately depend on the target application, requiring careful consideration of its metal selectivity, biological activity, and pharmacokinetic properties.

References

Unlocking the Antibacterial Potential of 8-Methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 8-methoxyquinoline derivatives against various bacterial strains, supported by experimental data. We delve into their antibacterial activity, detail the experimental methods used for their evaluation, and visualize their potential mechanisms of action.

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Quinoline derivatives, a class of heterocyclic compounds, have long been a source of valuable therapeutic agents. Within this class, 8-methoxyquinoline and its related 8-hydroxyquinoline analogues have demonstrated significant antibacterial potential. This guide synthesizes findings from multiple studies to present a comparative overview of their effectiveness.

Comparative Antibacterial Efficacy

The antibacterial activity of 8-methoxyquinoline and 8-hydroxyquinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 8-Methoxyquinoline Derivatives against Various Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinolineStaphylococcus aureus ATCC 259233.125[1]
Bacillus subtilis ATCC 66336.25[1]
Escherichia coli ATCC 259226.25[1]
8-Methoxyquinoline-2-carboxamide derivative (20a)Gram-positive & Gram-negative bacteria9.64 - 308.55[2]
7-Methoxyquinoline-sulfonamide hybrid (3l)Escherichia coli7.81[3]
Pseudomonas aeruginosa125[3]
Staphylococcus aureus125[3]
Bacillus subtilis>500[3]
7-Methoxyquinoline-sulfonamide hybrid (3d)Escherichia coli31.25[3]
7-Methoxyquinoline-sulfonamide hybrid (3c)Escherichia coli62.50[3]

Table 2: Antibacterial Activity of 8-Hydroxyquinoline and its Derivatives against Various Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µM)Reference
8-Hydroxyquinoline (8HQ)Staphylococcus aureus27.58[4]
Enterococcus faecalis27.58[4]
Proteus morganii441.22[4]
Pseudomonas aeruginosa ATCC 154421764.87[4]
Mycobacterium tuberculosis3.6[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1[6]
Mycobacterium smegmatis1.56[6]
Methicillin-sensitive S. aureus (MSSA)2.2[6]
Methicillin-resistant S. aureus (MRSA)1.1[6]
8-O-prenyl derivative (QD-12)Methicillin-resistant S. aureus (MRSA)12.5[6]
Nitroxoline (5-nitro-8-hydroxyquinoline)Aeromonas hydrophila5.26[7]
Pseudomonas aeruginosa84.14[7]
CloxyquinListeria monocytogenes5.57[7]
Plesiomonas shigelloides11.14[7]
5,7-dibromo-2-methylquinolin-8-olStaphylococcus aureus6.25 µg/mL[8]
PH176 (a new 8-hydroxyquinoline derivative)Methicillin-resistant S. aureus (MRSA)MIC₅₀: 16 µg/mL, MIC₉₀: 32 µg/mL[9]

Experimental Protocols

The determination of the antibacterial efficacy of 8-methoxyquinoline derivatives relies on standardized laboratory methods. The two most common techniques are the broth microdilution method and the agar well diffusion assay.

Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][10]

  • Preparation of Microtiter Plates: A series of two-fold serial dilutions of the test compound (e.g., an 8-methoxyquinoline derivative) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are also included.

  • Incubation: The plates are incubated at a temperature suitable for the specific bacterium (usually 35-37°C) for 16-24 hours.[1]

  • Reading Results: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[1]

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique used to assess the susceptibility of bacteria to an antimicrobial agent.[11][12]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for 16-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Potential Mechanisms of Action

The antibacterial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. Two prominent mechanisms of action for 8-hydroxyquinoline and its analogues are the inhibition of DNA gyrase and metal chelation.

Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13][14] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, quinoline derivatives can disrupt DNA synthesis, leading to bacterial cell death.[13][14][15]

Inhibition_of_DNA_Gyrase cluster_bacterium Bacterial Cell Quinoline 8-Methoxyquinoline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoline->DNA_Gyrase Binds to DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoiled DNA DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Gyrase->DNA_Synthesis_Inhibition Inhibition of function leads to Replication_Fork Replication Fork DNA->Replication_Fork Unwinds at Cell_Death Bacterial Cell Death DNA_Synthesis_Inhibition->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by 8-methoxyquinoline derivatives.

Metal Chelation

8-Hydroxyquinoline and its derivatives are potent metal chelating agents.[16][17][18] They can bind to essential metal ions, such as iron, zinc, and magnesium, which are vital cofactors for many bacterial enzymes. By sequestering these metal ions, the derivatives can disrupt critical metabolic pathways and enzyme functions, ultimately leading to an antibacterial effect.[18]

Metal_Chelation_Mechanism cluster_bacterium Bacterial Cell HQ_Derivative 8-Hydroxyquinoline Derivative Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺, Mg²⁺) HQ_Derivative->Metal_Ions Chelates Metabolic_Disruption Disruption of Metabolic Pathways HQ_Derivative->Metabolic_Disruption Leads to Bacterial_Enzymes Bacterial Enzymes Metal_Ions->Bacterial_Enzymes Required Cofactors for Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Caption: Antibacterial mechanism of 8-hydroxyquinoline derivatives via metal chelation.

References

A Comparative Guide to the Synthesis of Substituted Quinolines: Classical Methods vs. Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents. The efficient and versatile synthesis of substituted quinolines is, therefore, a critical focus for researchers and scientists. This guide provides an objective comparison of classical and modern methods for synthesizing substituted quinolines, supported by experimental data and detailed methodologies.

Classical Synthesis Methods: The Foundation of Quinoline Chemistry

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while foundational, often necessitate harsh reaction conditions.

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][2] The reaction is notoriously exothermic and can be violent, requiring careful control.[1] It is particularly useful for the synthesis of the parent quinoline and its simple derivatives.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method reacts anilines with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[3][4] This approach allows for the synthesis of a broader range of substituted quinolines.[5] However, it can be prone to the polymerization of the carbonyl compound, leading to lower yields.[5]

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[6][7] It is a valuable method for preparing 2,4-disubstituted quinolines.[6]

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[8][9] It is one of the most straightforward methods for producing polysubstituted quinolines.[10]

Gould-Jacobs Reaction: This reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation to yield 4-hydroxyquinolines.[11][12][13]

Modern Synthetic Approaches: Enhancing Efficiency and Scope

Contemporary advancements in synthetic methodology have introduced milder and more efficient routes to substituted quinolines, addressing many of the limitations of classical methods.

Palladium-Catalyzed Synthesis: Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for quinoline synthesis. These methods often involve the oxidative cyclization of substrates like o-vinylanilines with alkynes or aryl allyl alcohols with anilines.[14][15] A key advantage is the ability to proceed under milder conditions, often avoiding the use of strong acids or bases.[14]

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of quinolines. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity due to efficient and uniform heating.[16][17][18]

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters.[19] For quinoline synthesis, flow reactors can minimize the formation of byproducts and facilitate safer handling of exothermic reactions.[20][21]

Quantitative Data Comparison

The choice of a synthetic method is often guided by factors such as yield, reaction time, and temperature. The following tables provide a comparative summary of these parameters for the synthesis of representative substituted quinolines.

Table 1: Comparison of Classical Synthesis Methods

Synthesis MethodTarget MoleculeStarting MaterialsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Skraup 7-amino-8-methylquinoline2,6-Diaminotoluene, GlycerolH₂SO₄, As₂O₅--Moderate
Doebner-von Miller 2-MethylquinolineAniline, CrotonaldehydeHCl, TolueneReflux4-6Good
Combes 2,4-DimethylquinolineAniline, AcetylacetoneH₂SO₄--Good
Friedländer 2-Phenyl-3-ethoxycarbonylquinoline2-Aminobenzophenone, Ethyl acetoacetateZrCl₄60-High
Gould-Jacobs 4-HydroxyquinolineAniline, Diethyl ethoxymethylenemalonateHeat, then NaOH, then Heat>250 (cyclization)1-2 (hydrolysis)47 (optimized)[22]

Table 2: Comparison of Modern Synthesis Methods

Synthesis MethodTarget MoleculeStarting MaterialsCatalyst/ReagentTemperature (°C)TimeYield (%)
Palladium-Catalyzed 2,3-Disubstituted quinolineso-Vinylanilines, AlkynesPdCl₂, PPh₃, Cu(TFA)₂80-up to 86[15]
Microwave-Assisted Gould-Jacobs Ethyl 4-hydroxyquinoline-3-carboxylateAniline, Diethyl ethoxymethylenemalonateNone (neat)3005 min47[23]
Microwave-Assisted Friedländer 8-Hydroxyquinolines2-Amino-3-hydroxybenzaldehyde, KetonesNone (in ethanol)13030-40 min48-84[18]
Flow Chemistry (Photochemical) 3-Cyanoquinolines2-(Azidomethyl)-3-aryl-prop-2-enenitrilesHBr, NBS, Light25minutesGood[24]
Flow Chemistry (Doebner-Miller) Substituted QuinaldinesAnilines, CrotonaldehydeH₂SO₄--Improved vs. batch[20]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key synthesis methods.

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, aniline (1.0 eq) is combined with 6 M hydrochloric acid. The mixture is heated to reflux. In a separate addition funnel, crotonaldehyde (1.2 eq) is dissolved in toluene. The crotonaldehyde solution is added dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. After the addition is complete, the mixture is refluxed for an additional 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, carefully neutralized with a concentrated solution of sodium hydroxide, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.[25]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

In a 2.5 mL microwave vial equipped with a magnetic stirring bar, aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) are combined. The vial is sealed and heated in a microwave reactor to 300 °C for 5 minutes. After cooling to room temperature, the precipitated product is filtered and washed with ice-cold acetonitrile (3 mL). The resulting solid is dried under vacuum.[22][23]

Protocol 3: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines

In a reaction tube, o-vinylaniline (1.0 eq), alkyne (1.2 eq), PdCl₂ (5 mol%), PPh₃ (10 mol%), and Cu(TFA)₂·xH₂O (20 mol%) are combined in a mixture of MeCN and DMSO. The tube is sealed and heated at 80 °C under an oxygen atmosphere. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.[15]

Protocol 4: Continuous Flow Photochemical Synthesis of 3-Cyanoquinolines

Two stock solutions are prepared. The first contains 2-(azidomethyl)-3-aryl-prop-2-enenitrile in DCM, and the second contains N-bromosuccinimide (NBS) and hydrobromic acid (HBr) in DCM. The two solutions are pumped through a Y-mixer into a glass chip photoreactor irradiated with a light source at 25 °C. The output from the reactor is collected, and the product is isolated after an appropriate work-up.[24]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of these synthetic methods.

Classical Synthesis Mechanisms

The classical syntheses of quinolines proceed through a series of condensation, cyclization, and dehydration/oxidation steps.

classical_mechanisms cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis s1 Aniline + Glycerol s2 Acrolein formation (from Glycerol) s1->s2 H₂SO₄ s3 Michael Addition s1->s3 s2->s3 s4 Cyclization s3->s4 s5 Dehydration s4->s5 s6 Oxidation s5->s6 s7 Quinoline s6->s7 [O] f1 2-Aminoaryl Ketone + α-Methylene Ketone f2 Aldol Condensation f1->f2 Acid or Base f3 Cyclization & Dehydration f2->f3 f4 Substituted Quinoline f3->f4

Caption: General mechanisms for the Skraup and Friedländer syntheses.

Modern Synthesis Workflows

Modern methods often feature more streamlined workflows and specialized equipment.

modern_workflows cluster_microwave Microwave-Assisted Synthesis Workflow cluster_flow Flow Chemistry Synthesis Workflow mw1 Combine Reactants in Microwave Vial mw2 Seal Vial & Place in Microwave Reactor mw1->mw2 mw3 Irradiate at Controlled Temperature mw2->mw3 mw4 Cool & Isolate Product mw3->mw4 fl1 Prepare Reactant Stock Solutions fl2 Pump Solutions through Mixer fl1->fl2 fl3 Flow through Reactor (Heated/Irradiated) fl2->fl3 fl4 Collect Product Stream fl3->fl4 fl5 Work-up & Purification fl4->fl5

Caption: Generalized workflows for microwave-assisted and flow chemistry syntheses.

Conclusion

The synthesis of substituted quinolines has evolved significantly from the classical, often harsh, named reactions to modern, highly efficient catalytic and technologically advanced methods. While classical methods like the Skraup and Friedländer syntheses remain valuable for their simplicity and the accessibility of starting materials, modern approaches such as palladium-catalyzed reactions, microwave-assisted synthesis, and flow chemistry offer significant advantages in terms of milder reaction conditions, shorter reaction times, higher yields, and improved safety and scalability. The choice of the optimal synthetic route will depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the available resources. This guide provides the foundational information for researchers, scientists, and drug development professionals to make informed decisions in the synthesis of this vital class of heterocyclic compounds.

References

A Comparative Guide to the In Vitro Antiviral Activity of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] Recently, this versatile class of compounds has garnered significant attention for its potent antiviral properties against a broad spectrum of viruses.[1][2] The ability of 8-hydroxyquinoline to chelate metal ions is often implicated in its mechanism of action, interfering with viral enzymes essential for replication.[3] This guide provides an objective comparison of the in vitro antiviral performance of various 8-hydroxyquinoline derivatives, supported by experimental data and detailed methodologies to aid in research and development.

Comparative Antiviral Performance

The antiviral efficacy of 8-hydroxyquinoline derivatives has been evaluated against numerous viruses. The following table summarizes the quantitative data from various in vitro studies, presenting the 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/IC₅₀), a key indicator of a compound's therapeutic potential.

Derivative/CompoundTarget VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV)
5,7-dichloro-2-isopropyl-8-hydroxyquinolineDENV2Not Specified3.0316.065.30[1]
5,7-dichloro-2-isobutyl-8-hydroxyquinolineDENV2Not Specified0.4919.3939.5[1]
Human Immunodeficiency Virus (HIV)
(E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐olHIV-1 (VB59)Not Specified1.88>138.7973.82[4]
(E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐olHIV-1 (UG070)Not Specified6.27>138.7922.07[4]
Coronaviruses
Pyrazolylhydrazide (Hyd)SARS-CoV-2Vero E60.054 mg/mL0.4913 mg/mL9.09[5]
Pyrazolylhydrazide (Hyd)MERS-CoVVero E60.23 mg/mL0.4913 mg/mL2.1[5]
Hydrazone HQSARS-CoV-2Vero E60.052 mg/mL0.805 mg/mL15.5[5]
Hydrazone HQMERS-CoVVero E60.302 mg/mL0.805 mg/mL2.7[5]
Influenza Virus
Isoquinolone Compound 1Influenza A & BMDCK0.2 - 0.639.0~65-195[6]
Isoquinolone Compound 21Influenza A & BMDCK9.9 - 18.5>300>16-30[6]
4-[(Quinolin-4-yl)amino]benzamide (G07)Influenza A/WSN/33 (H1N1)MDCK0.23>100>434[7]
Avian Viruses
5-sulphonamido-8-hydroxyquinoline derivative (Compound 2)APMV-1 & LTVVero & Chicken Embryo3-4 µg/mL200-300 µ g/egg ~50-100[8]
5-sulphonamido-8-hydroxyquinoline derivative (Compound 3)APMV-1 & LTVVero & Chicken Embryo3-4 µg/mL200-300 µ g/egg ~50-100[8]
5-sulphonamido-8-hydroxyquinoline derivative (Compound 4)APMV-1 & LTVVero & Chicken Embryo3-4 µg/mL200-300 µ g/egg ~50-100[8]

Key Experimental Protocols

The evaluation of antiviral compounds relies on standardized and reproducible assays. Below are detailed methodologies for determining cytotoxicity and antiviral activity, synthesized from established protocols.

This assay determines the concentration of the test compound that is toxic to host cells (CC₅₀). It measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[9]

Materials:

  • 96-well tissue culture plates

  • Host cell line (e.g., Vero, MDCK, A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 8-hydroxyquinoline derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator until they form a confluent monolayer.[10][11]

  • Compound Addition: Prepare serial dilutions of the 8-hydroxyquinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include "cell control" wells containing medium without any compound.[10]

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay duration (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the colored solution at a wavelength of 550-600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using regression analysis.

This assay is a standard method for quantifying a compound's ability to inhibit viral replication (IC₅₀). It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer caused by a lytic virus.[12][13]

Materials:

  • 6-well or 12-well tissue culture plates

  • Confluent host cell monolayers

  • Virus stock with a known titer (PFU/mL)

  • 8-hydroxyquinoline derivatives

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)[12]

  • Fixing solution (e.g., 4% formaldehyde)[13]

  • Staining solution (e.g., 0.5% crystal violet)[12]

Procedure:

  • Cell Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Compound Pre-treatment: Wash the cell monolayers with PBS. Add medium containing serial dilutions of the test compound to the wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound). Incubate for 1 hour at 37°C.[12]

  • Virus Infection: Infect the cells (excluding cell controls) with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well.[12]

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells, gently rocking every 15-20 minutes.[13]

  • Overlay Application: After adsorption, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells.[13]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.[12]

  • Fixation and Staining: Fix the cells with formaldehyde for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.[12][13]

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[13]

Visualizations: Workflows and Mechanisms

To better illustrate the evaluation process, the following diagrams have been generated using the DOT language.

cluster_prep Preparation cluster_assays Concurrent Assays cluster_analysis Data Analysis A Prepare Host Cell Culture D Cytotoxicity Assay (MTT) Cells + 8-HQ Derivative A->D E Antiviral Assay (Plaque Reduction) Cells + 8-HQ Derivative + Virus A->E B Prepare Virus Stock (Titer Determination) B->E C Prepare 8-HQ Derivative (Serial Dilutions) C->D C->E F Calculate CC50 (Cell Viability Curve) D->F G Calculate IC50 (Plaque Reduction Curve) E->G H Determine Selectivity Index (SI = CC50 / IC50) F->H G->H cluster_control Virus Control (No Drug) cluster_treated Treated (With 8-HQ Derivative) A Host Cell Monolayer B Virus Infection A->B C Virus Replicates & Spreads B->C D Visible Plaque Formation (Area of Cell Death) C->D E Host Cell Monolayer F Virus Infection E->F G Replication is Inhibited F->G H Reduced or No Plaques G->H cluster_viable Viable Cells (Metabolically Active) cluster_nonviable Non-Viable Cells (Cytotoxicity) A Add Yellow MTT Reagent B Mitochondrial enzymes reduce MTT A->B C Insoluble Purple Formazan Crystals Form B->C D Solubilize & Measure Absorbance (High Reading) C->D E Add Yellow MTT Reagent F No metabolic activity E->F G MTT remains yellow, No formazan produced F->G H Measure Absorbance (Low Reading) G->H

References

Unveiling the Neuroprotective Potential of 8-Hydroxyquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of various 8-hydroxyquinoline (8-HQ) compounds. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying mechanisms, this document serves as a valuable resource for assessing the therapeutic potential of this promising class of molecules.

The multifaceted nature of neurodegenerative diseases, characterized by oxidative stress, metal dyshomeostasis, and neuronal cell death, necessitates the development of multi-target therapeutic agents. 8-Hydroxyquinoline and its derivatives have emerged as a significant area of research due to their potent metal chelating and antioxidant properties.[1][2] This guide delves into the comparative efficacy of prominent 8-HQ compounds, offering a clear overview of their neuroprotective capabilities.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of 8-hydroxyquinoline derivatives are often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cellular and enzymatic assays. A lower value indicates greater potency. The following tables summarize the reported activities of key 8-HQ compounds.

CompoundAssayTarget/ModelIC50/EC50Reference(s)
Clioquinol Cell Viability (MTT)High-glucose induced toxicity in SH-SY5Y cellsProtective at 1 µM[3]
AChE InhibitionHuman Acetylcholinesterase7.04 µM[4]
BChE InhibitionHuman Butyrylcholinesterase16.06 µM[4]
PBT2 Cognition ImprovementPhase IIa Clinical Trial in Alzheimer's Disease250 mg/day showed significant improvement[5]
NeuroprotectionGlutamate-induced excitotoxicity-[6]
M30 MAO-A InhibitionMonoamine Oxidase AHighly Potent (specific IC50 not consistently reported)[1][7]
MAO-B InhibitionMonoamine Oxidase B~110 µM (for parent compound HLA20)[7]
NeuroprotectionMPTP and kainate-induced neurotoxicity in miceProtective[1][7]
Nitroxoline Cell Viability (MTT)High-glucose induced toxicity in SH-SY5Y cellsProtective at 1 µM[3]
QN 19 hBChE InhibitionHuman Butyrylcholinesterase1.06 ± 0.31 nM[8]
hMAO-B InhibitionHuman Monoamine Oxidase B4.46 ± 0.18 µM[8]
Various Betti Products CytoprotectionGlioblastoma cells73 nM - 2.03 µM[9]

Key Mechanisms of Neuroprotection

The neuroprotective effects of 8-hydroxyquinoline compounds are primarily attributed to two interconnected mechanisms: metal chelation and antioxidant activity. These actions help to mitigate the oxidative stress and metal-induced toxicity that are hallmarks of many neurodegenerative disorders.

Metal Chelation

An imbalance of metal ions, particularly iron, copper, and zinc, is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.[1] 8-HQ derivatives are effective chelators of these metal ions, forming stable complexes that can prevent their participation in harmful redox reactions.[2] This chelation can also help to dissolve amyloid-beta plaques, which are characteristic of Alzheimer's disease.

Antioxidant Activity

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), leads to cellular damage and neuronal death. 8-HQ compounds exhibit potent antioxidant properties by directly scavenging free radicals and by activating endogenous antioxidant defense systems.[1]

Signaling Pathways in 8-HQ-Mediated Neuroprotection

The neuroprotective effects of 8-hydroxyquinoline derivatives are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for the rational design of more effective therapeutic agents.

8-Hydroxyquinoline Neuroprotective Signaling Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_chelation Metal Chelation cluster_antioxidant Antioxidant Action cluster_inflammation Anti-inflammatory Action Metal Ions Metal Ions ROS_source ROS Source (e.g., Fenton Reaction) Metal Ions->ROS_source Catalyzes HQ-Metal Complex 8-HQ-Metal Complex Metal Ions->HQ-Metal Complex ROS Reactive Oxygen Species (ROS) ROS_source->ROS HQ 8-HQ Derivatives HQ->Metal Ions Chelates HQ->ROS Scavenges Nrf2 Nrf2 HQ->Nrf2 Activates NF-kB NF-κB HQ->NF-kB Inhibits HQ-Metal Complex->ROS_source Inhibits ROS->NF-kB Activates Mitochondrial Protection Mitochondrial Protection ROS->Mitochondrial Protection Damages ARE Antioxidant Response Element Nrf2->ARE Translocates & Binds Antioxidant Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes Induces Expression Antioxidant Enzymes->ROS Neutralizes Neuronal Survival Neuronal Survival Antioxidant Enzymes->Neuronal Survival Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory Genes Induces Expression Pro-inflammatory Genes->Neuronal Survival Inhibits Mitochondrial Protection->Neuronal Survival

Caption: Signaling pathways modulated by 8-hydroxyquinoline derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cell Viability and Neuroprotection

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate B 2. Pre-treat cells with 8-HQ compounds for a defined period A->B C 3. Induce neurotoxicity (e.g., with high glucose, H2O2, or MPP+) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability relative to control G->H

Caption: Workflow for the MTT neuroprotection assay.

Detailed Steps:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-HQ derivative for a predetermined time (e.g., 1-24 hours).

  • Induction of Toxicity: Introduce a neurotoxic agent (e.g., high glucose, hydrogen peroxide, MPP+) to the wells (except for the control group) and incubate for a period sufficient to induce cell death (e.g., 24 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to that of the untreated control wells.

Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

Workflow:

Deoxyribose_Assay_Workflow A 1. Prepare reaction mixture containing phosphate buffer, deoxyribose, FeCl3, EDTA, and H2O2 B 2. Add 8-HQ compound to the reaction mixture A->B C 3. Initiate the Fenton reaction by adding ascorbic acid B->C D 4. Incubate the mixture at 37°C C->D E 5. Stop the reaction by adding TCA and TBA D->E F 6. Heat the mixture to develop a pink color E->F G 7. Measure absorbance at 532 nm F->G H 8. Calculate the percentage of hydroxyl radical scavenging G->H

Caption: Workflow for the deoxyribose degradation assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), 2-deoxy-D-ribose, ferric chloride (FeCl3), and ethylenediaminetetraacetic acid (EDTA).

  • Compound Addition: Add the 8-HQ compound at various concentrations to the reaction mixture.

  • Reaction Initiation: Add hydrogen peroxide (H2O2) and ascorbic acid to initiate the Fenton reaction, which generates hydroxyl radicals.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination and Color Development: Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture in a boiling water bath for a set duration (e.g., 15-20 minutes) to develop a pink-colored chromogen.

  • Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm.

  • Data Analysis: The scavenging activity is calculated based on the reduction in absorbance in the presence of the 8-HQ compound compared to the control.

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Detailed Steps:

  • DPPH Solution Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction: Mix the DPPH solution with various concentrations of the 8-HQ compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution, which is decolorized in the presence of an antioxidant.

Iron Chelation Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).

Detailed Steps:

  • Reaction Mixture: Prepare a reaction mixture containing the 8-HQ compound, ferrous chloride (FeCl₂), and ferrozine.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 562 nm.

  • Data Analysis: The chelation of ferrous ions by the 8-HQ compound prevents the formation of the colored ferrozine-Fe²⁺ complex, leading to a decrease in absorbance. The percentage of iron chelation is calculated based on this reduction in absorbance.

Conclusion

8-Hydroxyquinoline and its derivatives represent a versatile class of compounds with significant potential for the treatment of neurodegenerative diseases. Their ability to simultaneously target metal dyshomeostasis and oxidative stress through chelation and antioxidant activities makes them attractive multi-target drug candidates. This guide provides a comparative overview of the neuroprotective efficacy of key 8-HQ compounds, along with detailed experimental protocols to aid in further research and development in this promising field. The continued exploration of the structure-activity relationships and the elucidation of the intricate signaling pathways involved will be crucial for the design of next-generation neuroprotective agents based on the 8-hydroxyquinoline scaffold.

References

A Comparative Guide to the Fluorescent Properties of Quinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a versatile class of heterocyclic aromatic compounds that have garnered significant attention in various scientific disciplines, particularly in the realm of fluorescence sensing and bioimaging. Their inherent photophysical properties, coupled with the relative ease of synthetic modification, make them ideal candidates for the development of probes that can detect and visualize a wide range of analytes, from metal ions to biological macromolecules. This guide provides an objective comparison of the fluorescent properties of several distinct quinoline-based probes, supported by experimental data and detailed protocols to aid in the selection and application of these valuable research tools.

Comparative Analysis of Quinoline Probe Photophysical Properties

The efficacy of a fluorescent probe is largely determined by its key photophysical parameters. These include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength, and the fluorescence quantum yield (Φ_F), representing the efficiency of the fluorescence process. The table below summarizes these critical properties for a selection of quinoline-based probes, offering a clear comparison of their performance.

Probe Name/TypeMaximum Absorption Wavelength (λ_abs) (nm)Maximum Emission Wavelength (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)Solvent/Conditions
8-Hydroxyquinoline 308-3,020-Alcohol
2-Aminoquinoline ~340~380--Ethanol[1]
Quinoline Yellow 413-22,700-Not specified[2]
Q-Ag1 (Silver Sensor) 320480-0.28Not specified
Q-Cd1 (Cadmium Sensor) 380520-0.42Not specified
Q-Zn1 (Zinc Sensor) 365489-0.55Not specified
QP2 (Zinc Sensor) 342, 375558-0.33 (in 95% water)[3]DMSO/H₂O (fw = 95%)[3]
PQPc (Zinc Sensor) ~390~460-480-0.0075 (free), 0.10 (with Zn²⁺)Acetonitrile[4]
PAV-3 (2-Quinolinone Derivative) 350-15,297.30.171Not specified
PAV-5 (2-Quinolinone Derivative) 350-4,796.20.023Not specified

Experimental Workflow for Characterizing Quinoline Probes

The systematic characterization of a novel fluorescent probe is crucial to understanding its properties and potential applications. The following diagram illustrates a general experimental workflow for determining the key photophysical parameters of quinoline-based probes.

experimental_workflow cluster_synthesis Probe Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application Testing synthesis Synthesis of Quinoline Probe purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy (Determine λ_abs and ε) purification->uv_vis Characterize pure compound fluorescence Fluorescence Spectroscopy (Determine λ_ex and λ_em) uv_vis->fluorescence Excite at λ_abs quantum_yield Quantum Yield Determination fluorescence->quantum_yield analyte_sensing Analyte Sensing (e.g., Metal Ion Titration) quantum_yield->analyte_sensing Apply characterized probe bioimaging Cellular Imaging analyte_sensing->bioimaging

A generalized workflow for the synthesis, characterization, and application of quinoline fluorescent probes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate comparison of fluorescent probes. Below are methodologies for key experiments in the characterization of quinoline-based probes.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of a species and the path length of the light through the sample.

Materials:

  • Quinoline probe of interest

  • High-purity solvent (e.g., ethanol, DMSO, or buffer)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the quinoline probe and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations (e.g., 1, 2, 4, 6, 8, 10 µM).

  • Absorbance Measurement: For each dilution, measure the absorbance at the maximum absorption wavelength (λ_abs) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Data Analysis: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is often determined by a comparative method, using a standard fluorophore with a known quantum yield.

Materials:

  • Quinoline probe of interest

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • High-purity solvent(s)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the quinoline probe and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

  • Data Analysis: Integrate the area under the emission curves for both the probe and the standard. Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The quantum yield of the quinoline probe (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where Φ_F is the quantum yield, "Slope" is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Protocol for Metal Ion Sensing

This protocol provides a general framework for evaluating the response of a quinoline-based probe to metal ions.

Materials:

  • Quinoline probe stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer

  • Microplate reader or cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a working solution of the quinoline probe (e.g., 10 µM) in the buffer.

  • Selectivity Screening: To a series of wells or cuvettes containing the probe solution, add a specific concentration (e.g., 5 equivalents) of different metal ions. Include a control with no added metal ion.

  • Fluorescence Measurement: After a short incubation period, measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths. A significant change in fluorescence in the presence of a particular metal ion indicates selectivity.

  • Titration Experiment: For the selected metal ion, perform a titration by adding increasing concentrations to the probe solution and measuring the fluorescence intensity after each addition.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding affinity.

References

A Comparative Guide to the Validation of an Analytical Method Using 8-Methoxyquinoline-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a hypothetical analytical method utilizing 8-methoxyquinoline-5-carboxylic acid. Given the absence of specific published methods using this compound, this document outlines a prospective validation process based on established principles from the International Council for Harmonisation (ICH) guidelines.[1][2][3] The guide is intended for researchers, scientists, and drug development professionals to illustrate how such a validation could be structured and the performance that might be expected.

This compound is a quinoline derivative with potential applications in analytical chemistry as a chelating agent for metal ions, similar to the well-known 8-hydroxyquinoline.[4][5][6] Its methoxy and carboxylic acid functional groups may offer unique selectivity and solubility properties. This guide will focus on a hypothetical spectrophotometric method for the quantification of a metal ion, such as Fe(III), and compare its potential performance to established methods.

Comparative Analysis of Analytical Methods

While no direct experimental data exists for methods using this compound, a comparison can be drawn with methods employing the widely used chelating agent, 8-hydroxyquinoline.

FeatureHypothetical Method with this compoundEstablished Method with 8-Hydroxyquinoline
Principle Forms a colored complex with metal ions for spectrophotometric quantification.Forms a colored complex with metal ions for spectrophotometric quantification.[4]
Potential Selectivity The methoxy group may influence the electronic properties of the quinoline ring, potentially altering the stability and absorption spectrum of the metal complex, which could lead to enhanced selectivity for certain metal ions.Broadly reactive with a wide range of polyvalent metal ions.[4]
Solubility The carboxylic acid group is expected to enhance the water solubility of both the reagent and its metal complexes, which is advantageous for aqueous-based assays.Limited water solubility, often requiring extraction into an organic solvent.
Potential Sensitivity The molar absorptivity of the metal complex would determine the sensitivity. This is a key parameter to be determined during method development.Forms highly absorbing complexes with many metals, leading to good sensitivity.[4]
Interferences Would need to be experimentally determined, but other metal ions that can be chelated are the most likely interferents.Subject to interference from other metal ions that also form complexes.

Experimental Protocols

The following are hypothetical experimental protocols for the validation of a spectrophotometric method for the determination of Fe(III) using this compound.

Preparation of Reagents and Standards
  • Fe(III) Stock Solution (1000 µg/mL): Dissolve an accurately weighed amount of ferric chloride in dilute hydrochloric acid and dilute to volume with deionized water.

  • This compound Reagent Solution (0.1% w/v): Dissolve an accurately weighed amount of this compound in a suitable buffer solution (e.g., acetate buffer, pH 5.5).

  • Standard Solutions: Prepare a series of standard solutions by diluting the Fe(III) stock solution with deionized water to obtain concentrations ranging from 1 to 20 µg/mL.

General Analytical Procedure
  • To a 10 mL volumetric flask, add 1 mL of the standard or sample solution.

  • Add 2 mL of the this compound reagent solution.

  • Add 5 mL of acetate buffer (pH 5.5).

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance at the wavelength of maximum absorption (λmax), determined during method development, against a reagent blank.

Validation Parameters

The method would be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte in the presence of other components.[7] This would be tested by analyzing solutions containing potential interfering ions.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results to the true value.[7] This would be determined by the recovery of known amounts of analyte added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated during the validation of this analytical method.

Table 1: Linearity Data

Concentration (µg/mL)Absorbance (Mean, n=3)
1.00.052
2.50.128
5.00.255
10.00.510
15.00.765
20.01.020
Correlation Coefficient (r²) 0.9998
Regression Equation y = 0.051x + 0.001

Table 2: Accuracy (Recovery) Data

Amount Added (µg/mL)Amount Found (µg/mL, Mean, n=3)Recovery (%)%RSD
8.07.9599.380.85
10.010.08100.800.65
12.011.9299.330.72

Table 3: Precision Data

Concentration (µg/mL)Repeatability (Intra-day, n=6) (%RSD)Intermediate Precision (Inter-day, n=6) (%RSD)
10.00.951.35

Table 4: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Robustness No significant change in absorbance observed with small variations in pH (±0.2 units) and reagent concentration (±5%).

Visualizations

analytical_method_validation_workflow P1 Define Analytical Method & Purpose P2 Select Validation Parameters (ICH Guidelines) P1->P2 P3 Establish Acceptance Criteria P2->P3 E1 Prepare Reagents & Standards P3->E1 E2 Perform Specificity Analysis E3 Conduct Linearity Study E4 Determine Accuracy & Precision E5 Establish LOD & LOQ E6 Assess Robustness E2->E3 E3->E4 E4->E5 E5->E6 R1 Compile & Analyze Data E6->R1 R2 Compare Results to Acceptance Criteria R1->R2 R3 Prepare Validation Report R2->R3

Caption: Workflow for the validation of an analytical method.

This guide illustrates a structured approach to validating a hypothetical analytical method using this compound. While the presented data is not experimental, it provides a realistic framework for the types of results and documentation required for such a validation. Further research and experimental work are necessary to fully characterize the analytical potential of this compound.

References

Safety Operating Guide

Proper Disposal of 8-methoxyquinoline-5-carboxylic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 8-methoxyquinoline-5-carboxylic acid is critical for ensuring laboratory safety and environmental protection. As a quinoline derivative, this compound must be treated as hazardous waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the known hazards of structurally similar quinoline compounds. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn to minimize exposure risks.

Protection TypeSpecific EquipmentStandard Compliance
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required.OSHA 29 CFR 1910.134 or EN 149

Step-by-Step Disposal Procedures

The primary objective is to prevent the release of this compound into the environment. It must not be disposed of in regular trash or poured down the drain.[1][2][3] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1][2][4][5]

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be identified as hazardous waste.[1]

  • Segregate this waste from other laboratory waste to prevent dangerous reactions.[1]

2. Waste Collection:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated hazardous waste container.[1] This container must be clearly labeled with "Hazardous Waste" and the chemical name. The container must have a secure, tight-fitting lid.[1]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][6]

  • Carefully sweep or vacuum up the absorbed material and place it into a sealed container for disposal as hazardous waste.[2][4][5] Avoid generating dust.[4]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Do not wash spills into the sewer system.[2][6]

4. Final Disposal:

  • All collected waste must be disposed of through a licensed hazardous waste disposal company or an approved waste disposal plant.[2][4][5][7]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.

  • Ensure all local, regional, and national regulations for hazardous waste disposal are strictly followed.[2][4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Personal Protective Equipment Identify Identify Waste as Hazardous PPE->Identify Segregate Segregate from Other Waste Identify->Segregate Collect_Solid Collect Solid Waste in Labeled Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled Container Segregate->Collect_Liquid EHS Contact EHS for Waste Pickup Collect_Solid->EHS Collect_Liquid->EHS Absorb Absorb Spill with Inert Material Collect_Spill Collect Spill Residue Absorb->Collect_Spill Collect_Spill->EHS Licensed_Disposal Disposal by Licensed Waste Management EHS->Licensed_Disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 8-methoxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-methoxyquinoline-5-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4]To protect against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Double gloving is recommended.[2]To prevent skin contact, which may cause irritation.[1] Gloves should be inspected before use and changed regularly or immediately if contaminated.[2][7]
Body Protection A full-length, long-sleeved laboratory coat or a chemical-resistant apron.[8]To protect the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[9][10] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) is necessary.[2][4][11]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1]
Footwear Closed-toe, slip-resistant shoes.[5]To protect feet from spills and falling objects.

Safe Handling and Operational Plan

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.

A 1. Preparation & Risk Assessment B 2. Donning Appropriate PPE A->B C 3. Weighing & Handling in Fume Hood B->C D 4. Performing Experiment C->D E 5. Decontamination of Work Area & Equipment D->E F 6. Doffing PPE E->F G 7. Waste Segregation & Labeling F->G H 8. Proper Disposal G->H

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and uncluttered.[8] Have all necessary equipment (e.g., weigh paper, spatula, beaker, solvent, wash bottle) and waste containers readily accessible within the hood.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Perform all weighing operations within the fume hood to contain any dust.[9] Use a dedicated spatula for this chemical. Avoid creating dust clouds.

  • Dissolving: Slowly add the weighed solid to the solvent in a beaker or flask, stirring gently to dissolve. If heating is required, use a heating mantle and never a direct flame.[8]

  • Cleaning: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Clean the balance and the fume hood surface. Dispose of any contaminated disposable items (e.g., weigh paper, gloves) in the designated solid chemical waste container.[8]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[9]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[10] Seek medical attention if irritation occurs.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12][13] Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[9]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[10] Prevent the spill from entering drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Contaminated Gloves, Weigh Paper, etc. Contaminated Gloves, Weigh Paper, etc. A Labeled Solid Chemical Waste Container Contaminated Gloves, Weigh Paper, etc.->A Excess Solid Compound Excess Solid Compound Excess Solid Compound->A Contaminated Solutions Contaminated Solutions B Labeled Liquid Chemical Waste Container Contaminated Solutions->B C Arrange for pickup by certified a hazardous waste disposal service A->C B->C

Figure 2. Disposal Pathway for this compound Waste.

Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste separate in designated, compatible, and clearly labeled containers.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1] Keep containers tightly closed.[1]

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[1][9] Do not pour chemical waste down the drain or dispose of it in regular trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.